molecular formula C13H17NO5 B8096331 Cbz-NH-peg1-CH2CH2cooh

Cbz-NH-peg1-CH2CH2cooh

Numéro de catalogue: B8096331
Poids moléculaire: 267.28 g/mol
Clé InChI: CRNWVZCUBIJZEC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Cbz-NH-peg1-CH2CH2cooh is a useful research compound. Its molecular formula is C13H17NO5 and its molecular weight is 267.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-[2-(phenylmethoxycarbonylamino)ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c15-12(16)6-8-18-9-7-14-13(17)19-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNWVZCUBIJZEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Cbz-NH-peg1-CH2CH2cooh chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Cbz-NH-PEG1-CH2CH2COOH

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, systematically named 3-(2-{[(benzyloxy)carbonyl]amino}ethoxy)propanoic acid, is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, pharmaceutical sciences, and materials science. Its structure incorporates a terminal carboxylic acid, a single polyethylene (B3416737) glycol (PEG) unit to enhance hydrophilicity, and an amine group protected by a carboxybenzyl (Cbz) group.

This guide provides a comprehensive overview of its chemical properties, reactivity, and common experimental protocols for its application, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1]

Chemical & Physical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for designing synthetic routes, purification procedures, and formulation strategies.

Table 1: General Chemical Properties
PropertyValueSource
Systematic Name 3-(2-{[(benzyloxy)carbonyl]amino}ethoxy)propanoic acid
CAS Number 1205751-19-4[2]
Molecular Formula C₁₃H₁₇NO₅[2]
Molecular Weight 267.28 g/mol
Purity ≥98%
Table 2: Physical & Handling Properties
PropertyValueSource
Physical Form Solid
Storage Temperature 4°C
Solubility Soluble in DMSO[1]
Stability Stable under recommended storage conditions.
Table 3: Structural Identifiers
TypeIdentifierSource
InChI 1S/C13H17NO5/c15-12(16)6-8-18-9-7-14-13(17)19-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,17)(H,15,16)
InChI Key CRNWVZCUBIJZEC-UHFFFAOYSA-N
SMILES O=C(O)CCOCCOCCNC(=O)OCC1=CC=CC=C1

Core Reactivity and Applications

The utility of this compound stems from its bifunctional nature. The terminal carboxylic acid and the Cbz-protected amine can be addressed with orthogonal chemistries, allowing for the sequential conjugation of two different molecules.

  • Carboxylic Acid Moiety (-COOH): This functional group is readily activated for coupling with primary or secondary amines to form stable amide bonds.

  • Cbz-Protected Amine (Cbz-NH-): The carboxybenzyl (Cbz or Z) group is a robust protecting group for amines. It is stable under a variety of reaction conditions but can be selectively removed, most commonly via catalytic hydrogenolysis, to liberate the free amine for subsequent reactions.[3]

This dual reactivity makes the molecule an ideal PEG-based linker for constructing PROTACs, where it can be used to connect a ligand for an E3 ubiquitin ligase to a ligand for a target protein.[1]

Experimental Protocols

The following sections provide detailed methodologies for the two primary transformations involving this linker: activation of the carboxylic acid and deprotection of the amine.

Protocol 1: Carboxylic Acid Activation and Amine Coupling via EDC/NHS Chemistry

This two-step, one-pot reaction is a versatile method for conjugating the linker's carboxylic acid to an amine-containing molecule (e.g., a protein, peptide, or small molecule warhead). The process first involves the activation of the carboxyl group with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester, which then efficiently reacts with a primary amine.[4][5]

Materials:

  • This compound

  • Amine-containing molecule of interest (Molecule-NH₂)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or sulfo-NHS for aqueous applications

  • Anhydrous, amine-free solvent (e.g., DMF, DMSO, or DCM)[6]

  • Activation Buffer (for aqueous reactions): 0.1 M MES, pH 5.5-6.0[4][7]

  • Coupling Buffer (for aqueous reactions): PBS, pH 7.2-7.5[4][7]

Procedure (Organic Solvent):

  • Dissolution: Dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM.

  • Activator Addition: Add NHS (1.2-2.0 equivalents) and EDC (1.5-2.0 equivalents) to the solution.[4][6]

  • Activation: Stir the mixture at room temperature for 15-30 minutes to form the NHS ester.[4][6]

  • Conjugation: Add the amine-containing molecule (1.0-1.5 equivalents) to the activated linker solution. If the amine is a hydrochloride salt, add a non-nucleophilic base like DIPEA (1.5 equivalents).[6]

  • Reaction: Stir the reaction mixture at room temperature for 2 hours to overnight. Monitor progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction if necessary, dilute with an appropriate solvent, wash with aqueous solutions to remove excess reagents, and purify the final conjugate product, typically by flash column chromatography.

Procedure (Aqueous Buffer - for Bioconjugation):

  • Reagent Preparation: Equilibrate all reagents to room temperature. Prepare a stock solution of the linker in DMF or DMSO. Prepare the amine-containing molecule (e.g., protein) in Coupling Buffer (PBS, pH 7.4).[4]

  • Activation: In a separate reaction, dissolve the linker in Activation Buffer (MES, pH 6.0). Add EDC (2-5 fold molar excess) and NHS (1.2-2 fold molar excess relative to the linker). Incubate for 15-30 minutes at room temperature.[4]

  • Conjugation: Add the activated linker solution to the protein solution. The optimal molar excess of linker to protein (commonly 1.5 to 20-fold) should be determined empirically.[4][5]

  • Reaction: Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[4]

  • Quenching: Quench the reaction by adding hydroxylamine (B1172632) or another amine-containing buffer to hydrolyze unreacted NHS esters.[6][8]

  • Purification: Remove excess reagents and byproducts using dialysis or a desalting column.[7][8]

Protocol 2: Cbz Group Deprotection via Catalytic Hydrogenolysis

This is the most common and mildest method for removing the Cbz protecting group to yield the free amine.[3] It involves the cleavage of the benzyl (B1604629) C-O bond using hydrogen gas in the presence of a palladium catalyst.[3]

Materials:

  • Cbz-protected compound

  • Palladium on carbon (Pd/C), typically 5-10% w/w

  • Solvent (e.g., Methanol (B129727), Ethanol, Ethyl Acetate, THF)[3]

  • Hydrogen (H₂) source (balloon or hydrogenation apparatus)

  • Inert filtration aid (e.g., Celite)

Procedure:

  • Dissolution: Dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent like methanol or ethanol.

  • Catalyst Addition: Carefully add 5-10 mol% of Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the reaction flask or place the vessel in a hydrogenation apparatus. Evacuate and purge the flask with hydrogen several times.

  • Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen (typically atmospheric pressure from a balloon is sufficient).[3][9]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[3] Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine product, which can be purified further if necessary.

Mandatory Visualizations

Diagram 1: General PROTAC Synthesis Workflow

The following diagram illustrates the logical workflow for using this compound to synthesize a PROTAC molecule by sequentially coupling a target protein ligand (Warhead) and an E3 ligase ligand.

G linker This compound intermediate1 Cbz-NH-PEG-Linker-CO-NH-Warhead linker->intermediate1 EDC/NHS Coupling (Protocol 4.1) warhead Warhead-NH2 (Target Protein Ligand) warhead->intermediate1 e3_ligand E3 Ligase Ligand-NH2 protac E3-Ligand-NH-CO-Linker-CO-NH-Warhead (Final PROTAC) e3_ligand->protac intermediate2 H2N-PEG-Linker-CO-NH-Warhead intermediate1->intermediate2 Cbz Deprotection (Protocol 4.2) intermediate2->protac EDC/NHS Coupling (Protocol 4.1)

Caption: Logical workflow for PROTAC synthesis using the bifunctional linker.

Diagram 2: EDC/NHS Coupling Reaction Pathway

This diagram shows the chemical reaction pathway for the activation of the linker's carboxylic acid and subsequent reaction with an amine.

G linker Linker-COOH o_acylisourea O-Acylisourea Intermediate (Highly Reactive) linker->o_acylisourea edc EDC edc->o_acylisourea Step 1: Activation nhs_ester NHS Ester (Semi-stable) o_acylisourea->nhs_ester nhs NHS nhs->nhs_ester Step 2: Stabilization amine R-NH2 amide_bond Linker-CO-NH-R (Stable Amide Bond) amine->amide_bond Step 3: Conjugation nhs_ester->amide_bond

Caption: Reaction pathway for EDC/NHS-mediated amide bond formation.

References

A Technical Guide to Cbz-NH-PEG1-CH2CH2COOH: A Bifunctional Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Cbz-NH-PEG1-CH2CH2COOH, a heterobifunctional linker integral to the synthesis of advanced therapeutic agents, particularly Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, applications, and relevant experimental protocols, offering a valuable resource for researchers in medicinal chemistry, chemical biology, and drug discovery.

Introduction to this compound

This compound, with the systematic IUPAC name 3-(2-{[(benzyloxy)carbonyl]amino}ethoxy)propanoic acid, is a discrete polyethylene (B3416737) glycol (PEG) linker. It features two distinct functional groups: a carboxybenzyl (Cbz)-protected amine and a terminal carboxylic acid. This bifunctional nature allows for the sequential conjugation of two different molecules, making it a valuable tool in the construction of complex bioconjugates.

The core structure consists of a single ethylene (B1197577) glycol unit, which imparts hydrophilicity, flexibility, and biocompatibility to the final conjugate. The Cbz protecting group provides a stable means of masking the amine functionality during synthesis, which can be selectively removed under specific conditions to allow for subsequent chemical modifications. The terminal carboxylic acid is readily activated for coupling with amine-containing molecules.

A closely related analogue, Cbz-NH-PEG1-CH2COOH (2-(2-(((benzyloxy)carbonyl)amino)ethoxy)acetic acid), is also frequently utilized in similar applications. For clarity, this guide will address both molecules, highlighting their distinct properties where applicable.

Physicochemical Properties

The fundamental properties of these linkers are summarized below, compiled from various chemical supplier data. Purity levels are consistently reported to be above 95-98%.

Table 1: Physicochemical Data for this compound

PropertyValue
CAS Number 1205751-19-4[1][2]
Molecular Formula C13H17NO5[1]
Molecular Weight 267.28 g/mol [1][3]
IUPAC Name 3-(2-{[(benzyloxy)carbonyl]amino}ethoxy)propanoic acid[2]
Appearance Solid[3]
Purity >95%[3]
Storage Conditions -20°C for long-term storage[3]

Table 2: Physicochemical Data for Cbz-NH-PEG1-CH2COOH

PropertyValue
CAS Number 1260092-43-0[4]
Molecular Formula C12H15NO5[4]
Molecular Weight 253.25 g/mol [4]
IUPAC Name 2-(2-(((benzyloxy)carbonyl)amino)ethoxy)acetic acid[4]
Appearance Solid[5]
Purity >95%[4]
Storage Conditions -20°C for long-term storage[5]

Applications in Drug Development

The primary application of this compound and its analogue is in the field of targeted protein degradation, specifically in the synthesis of PROTACs.[6][7][8] PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

These PEG-based linkers serve to connect the two key components of a PROTAC: a ligand that binds to the POI and a ligand that recruits an E3 ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)). The length and flexibility of the PEG linker are critical for the proper formation of the ternary complex between the POI, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.

The general workflow for the application of these linkers in PROTAC development is depicted below.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_degradation Mechanism of Action POI_Ligand Protein of Interest (POI) Ligand PROTAC PROTAC Molecule POI_Ligand->PROTAC Conjugation E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC Conjugation Linker This compound Linker->PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

PROTAC Development Workflow.

Experimental Protocols

While specific, detailed protocols for the synthesis and use of this compound are often proprietary, the following sections provide representative methodologies based on established chemical principles for the synthesis of similar molecules and their conjugation.

General Synthesis of Cbz-Protected Amino-PEG-Carboxylic Acids

The synthesis of this compound can be conceptualized in a multi-step process starting from readily available starting materials. A plausible synthetic route is outlined below.

Synthesis_Workflow Start 2-(2-Aminoethoxy)ethanol (B1664899) Step1 Cbz Protection of Amine Start->Step1 Intermediate1 Cbz-NH-PEG1-OH Step1->Intermediate1 Step2 Alkylation with tert-butyl acrylate (B77674) Intermediate1->Step2 Intermediate2 Cbz-NH-PEG1-CH2CH2COOtBu Step2->Intermediate2 Step3 Acidic Hydrolysis of tert-butyl ester Intermediate2->Step3 Final_Product This compound Step3->Final_Product

Plausible Synthetic Workflow.

Protocol for Cbz Protection (Step 1):

  • Dissolve 2-(2-aminoethoxy)ethanol in a suitable solvent such as a mixture of tetrahydrofuran (B95107) (THF) and water.

  • Cool the solution to 0°C in an ice bath.

  • Add a base, such as sodium bicarbonate (NaHCO3), to the solution.

  • Slowly add benzyl (B1604629) chloroformate (Cbz-Cl) dropwise while maintaining the temperature at 0°C.

  • Allow the reaction to stir at 0°C for several hours or overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield Cbz-NH-PEG1-OH.

Protocol for Alkylation and Hydrolysis (Steps 2 & 3):

  • Dissolve the Cbz-NH-PEG1-OH intermediate in a suitable aprotic solvent.

  • Add a strong base (e.g., sodium hydride) to deprotonate the hydroxyl group.

  • Add tert-butyl acrylate and allow the Michael addition to proceed.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Extract the tert-butyl ester intermediate and purify as necessary.

  • Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane).

  • Add a strong acid, such as trifluoroacetic acid (TFA), to cleave the tert-butyl ester.

  • Stir the reaction at room temperature until deprotection is complete (monitored by TLC).

  • Remove the solvent and excess acid under reduced pressure to yield the final product, this compound.

Bioconjugation Protocol: Amide Bond Formation

The terminal carboxylic acid of the linker can be coupled to a primary amine on a target molecule (e.g., an E3 ligase ligand or a POI ligand) using standard carbodiimide (B86325) chemistry.

Protocol for EDC/NHS Coupling:

  • Activation of the Carboxylic Acid:

    • Dissolve this compound in an appropriate anhydrous solvent (e.g., dimethylformamide or dichloromethane).

    • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) to the solution. Typically, a slight molar excess of EDC and NHS relative to the linker is used.

    • Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS-activated ester.

  • Coupling to the Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in a suitable buffer or solvent.

    • Add the solution of the NHS-activated linker to the amine-containing molecule.

    • If necessary, add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to facilitate the reaction.

    • Allow the reaction to proceed at room temperature for several hours or overnight.

  • Purification:

    • Monitor the reaction progress using an appropriate analytical technique, such as liquid chromatography-mass spectrometry (LC-MS).

    • Once the reaction is complete, purify the resulting conjugate using techniques such as column chromatography, preparative high-performance liquid chromatography (HPLC), or precipitation.

The logical flow of this conjugation is illustrated below.

Conjugation_Logic Linker_COOH Linker-COOH Activated_Linker Linker-CO-NHS Linker_COOH->Activated_Linker Activation EDC_NHS EDC, NHS EDC_NHS->Activated_Linker Conjugate Linker-CO-NH-Target Activated_Linker->Conjugate Coupling Target_NH2 Target-NH2 Target_NH2->Conjugate NHS_byproduct NHS Conjugate->NHS_byproduct

Amide Coupling Logic.

Signaling Pathways

As a component of a PROTAC, this compound does not directly participate in a signaling pathway itself. Instead, it facilitates the hijacking of the cellular ubiquitin-proteasome system (UPS) for targeted protein degradation. The general signaling cascade initiated by a PROTAC is depicted below.

UPS_Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub Poly-ubiquitination of POI Ternary_Complex->Poly_Ub Ub Transfer E1_E2 E1/E2 Enzymes + Ubiquitin E1_E2->Poly_Ub Proteasome 26S Proteasome Poly_Ub->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation

Ubiquitin-Proteasome System Hijacking.

Conclusion

This compound and its related analogues are versatile bifunctional linkers that are instrumental in the development of PROTACs and other complex bioconjugates. Their well-defined structure, which includes a protected amine, a flexible PEG spacer, and a reactive carboxylic acid, provides medicinal chemists with a powerful tool for connecting molecular fragments with precision and control. A thorough understanding of their properties and the relevant conjugation chemistries is essential for their successful application in the design and synthesis of next-generation therapeutics.

References

Cbz-NH-peg1-CH2CH2cooh structure and synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Cbz-NH-PEG1-CH2CH2COOH

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the structure, synthesis, and applications of the bifunctional linker, this compound.

Core Structure and Properties

This compound is a heterobifunctional linker molecule commonly utilized in chemical biology and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure features a carboxybenzyl (Cbz)-protected amine at one terminus and a carboxylic acid at the other, separated by a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer.

The official IUPAC name for this compound is 3-(2-{[(benzyloxy)carbonyl]amino}ethoxy)propanoic acid .[1] The presence of the Cbz group allows for selective deprotection to reveal a primary amine, while the terminal carboxylic acid is readily available for amide bond formation. The single PEG unit enhances the linker's solubility in aqueous media, a crucial property for biological applications.[2][3]

Chemical Structure

Figure 1: Chemical structure of this compound

Data Presentation

The following table summarizes the key quantitative data for this compound.

PropertyValueReference(s)
CAS Number 1205751-19-4[1]
Molecular Formula C₁₃H₁₇NO₅[1]
Molecular Weight 267.28 g/mol [1]
IUPAC Name 3-(2-{[(benzyloxy)carbonyl]amino}ethoxy)propanoic acid[1]
Typical Purity >98%[1]
Physical Form Solid[1]
Storage Temperature 4°C[1]

Synthesis of this compound

  • Aza-Michael Addition: A conjugate addition of N-Cbz-2-aminoethanol to an acrylate (B77674) ester (e.g., ethyl acrylate) to form the corresponding ester precursor.

  • Saponification: Hydrolysis of the resulting ester under basic conditions to yield the final carboxylic acid product.

Synthesis Pathway Diagram

Synthesis_Pathway cluster_step1 Step 1: Aza-Michael Addition cluster_step2 Step 2: Saponification reactant1 N-Cbz-2-aminoethanol product1 Ethyl 3-(2-(((benzyloxy)carbonyl)amino)ethoxy)propanoate reactant1->product1 Base (e.g., DBU) Solvent-free or MeOH reactant2 Ethyl Acrylate reactant2->product1 final_product This compound product1->final_product 1. LiOH or NaOH (aq) 2. Acidic Workup (e.g., HCl)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are generalized methodologies based on standard procedures for Aza-Michael additions and subsequent ester hydrolysis.

Protocol 1: Synthesis of Ethyl 3-(2-(((benzyloxy)carbonyl)amino)ethoxy)propanoate

  • Reagents & Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-Cbz-2-aminoethanol (1.0 equivalent) and ethyl acrylate (1.2 equivalents).

  • Catalyst Addition: Add a catalytic amount of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1-0.2 equivalents). For a solvent-free approach, the reagents are mixed neat. Alternatively, methanol (B129727) can be used as a solvent.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 2-24 hours.

  • Workup & Purification: Upon completion, if a solvent was used, remove it under reduced pressure. The crude residue can be purified by flash column chromatography on silica (B1680970) gel (using a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure ester product.

Protocol 2: Saponification to this compound

  • Dissolution: Dissolve the purified ester from the previous step (1.0 equivalent) in a suitable solvent mixture, such as tetrahydrofuran (B95107) (THF) and water.

  • Hydrolysis: Add an aqueous solution of a base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) (1.5-3.0 equivalents), to the solution.

  • Reaction: Stir the mixture at room temperature until TLC or LC-MS analysis indicates the complete consumption of the starting ester.

  • Acidification & Extraction: Cool the reaction mixture in an ice bath and acidify to a pH of ~2-3 using a dilute acid (e.g., 1 M HCl). Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (B109758) (3x).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, this compound. The product can be further purified by recrystallization if necessary.

Application in PROTAC Synthesis

This compound is a valuable building block for synthesizing PROTACs. Its bifunctional nature allows for the sequential conjugation of a ligand for a target protein and a ligand for an E3 ubiquitin ligase.

Experimental Workflow Diagram

PROTAC_Synthesis_Workflow cluster_workflow Logical Workflow for PROTAC Synthesis Linker This compound Intermediate1 Cbz-Linker-Ligand1 Linker->Intermediate1 Amide Coupling (EDC, HOBt) Ligand1 Target Protein Ligand (with -NH2 group) Ligand1->Intermediate1 Intermediate2 H2N-Linker-Ligand1 Intermediate1->Intermediate2 Cbz Deprotection (H₂, Pd/C) PROTAC Final PROTAC (Ligand2-Linker-Ligand1) Intermediate2->PROTAC Amide Coupling (HATU, DIPEA) Ligand2 E3 Ligase Ligand (with -COOH group) Ligand2->PROTAC

Caption: Workflow for using the linker in PROTAC synthesis.

The typical workflow is as follows:

  • First Amide Coupling: The carboxylic acid end of the this compound linker is activated using standard peptide coupling reagents (e.g., EDC, HOBt) and reacted with an amine-functionalized ligand for the target protein.

  • Cbz Deprotection: The Cbz protecting group on the resulting conjugate is removed via catalytic hydrogenolysis (e.g., H₂ gas over a palladium on carbon catalyst).[4] This step reveals a free primary amine on the linker.

  • Second Amide Coupling: The newly exposed amine is then coupled with a carboxylic acid-functionalized E3 ubiquitin ligase ligand, again using standard amide coupling conditions (e.g., HATU, DIPEA), to yield the final PROTAC molecule.

References

In-depth Technical Guide: Cbz-NH-PEG1-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical and physical properties of Cbz-NH-PEG1-CH2CH2COOH, a key building block in modern drug development, particularly in the field of targeted protein degradation.

Core Compound Data

The quantitative data for this compound is summarized in the table below. This molecule is a heterobifunctional linker containing a carboxybenzyl (Cbz) protected amine and a terminal carboxylic acid, connected by a single polyethylene (B3416737) glycol (PEG) unit. The PEG linker enhances solubility and provides a flexible spacer in the final conjugate.

PropertyValueSource
Molecular Weight 267.28 g/mol [1][2]
Molecular Formula C13H17NO5[1][2]
CAS Number 1205751-19-4[1][2]
Purity Typically >95%[2]
Appearance Solid[2]
IUPAC Name 3-(2-{[(benzyloxy)carbonyl]amino}ethoxy)propanoic acid[3]

Applications in Drug Development

This compound is primarily utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[4]

The bifunctional nature of this linker allows for the covalent attachment of two different ligands: one that binds to a target protein and another that recruits an E3 ubiquitin ligase. The PEG component of the linker provides a hydrophilic and flexible spacer, which is crucial for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase, ultimately leading to the ubiquitination and subsequent degradation of the target protein.

General Experimental Protocol for PROTAC Synthesis

Below is a generalized protocol for the synthesis of a PROTAC using a linker like this compound. Specific reaction conditions may vary depending on the nature of the ligands.

  • Activation of the Carboxylic Acid: The terminal carboxylic acid of this compound is activated to facilitate amide bond formation. This is typically achieved using coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in an appropriate aprotic solvent like dimethylformamide (DMF).

  • Coupling with the First Ligand: The activated linker is then reacted with the amine group of the first ligand (either the E3 ligase ligand or the target protein ligand). The reaction is typically stirred at room temperature for several hours to overnight.

  • Deprotection of the Cbz Group: The Cbz protecting group on the other end of the linker is removed. This is commonly achieved through catalytic hydrogenation (e.g., using H2 gas and a palladium on carbon catalyst) to yield a free amine.

  • Coupling with the Second Ligand: The newly exposed amine is then coupled to the carboxylic acid of the second ligand, again using standard peptide coupling reagents.

  • Purification: The final PROTAC molecule is purified using techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC). The identity and purity of the final product are confirmed by analytical methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Visualizing the PROTAC Mechanism

The following diagram illustrates the general workflow of PROTAC-mediated protein degradation.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_cellular_action Cellular Action Linker This compound PROTAC PROTAC Molecule Linker->PROTAC Couple Ligand1 E3 Ligase Ligand Ligand1->PROTAC Couple Ligand2 Target Protein Ligand Ligand2->PROTAC Couple Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Protein Degradation Proteasome->Degradation

Caption: PROTAC Synthesis and Mechanism of Action.

References

The Strategic Role of the Carbobenzyloxy (Cbz) Group in PEG Linker Chemistry for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The convergence of polymer chemistry and pharmacology has paved the way for sophisticated drug delivery systems and novel therapeutic modalities. Polyethylene (B3416737) glycol (PEG) linkers are central to this advancement, offering enhanced solubility, biocompatibility, and favorable pharmacokinetic profiles to conjugated molecules. The precise control of reactivity during the synthesis and application of these linkers is paramount. This guide provides a comprehensive overview of the pivotal function of the carbobenzyloxy (Cbz) protecting group in the context of PEG linkers, with a focus on its application in bioconjugation and drug delivery.

Core Function of the Cbz Protecting Group in PEG Linkers

The carbobenzyloxy (Cbz or Z) group is a well-established amine-protecting group in organic synthesis.[1] When incorporated into PEG linkers, its primary function is to temporarily block the reactivity of a primary or secondary amine. This strategic protection is crucial for several reasons:

  • Controlled Synthesis and Functionalization: In the construction of heterobifunctional PEG linkers, one end may need to react while the other remains inert. For instance, in a Cbz-NH-PEG-COOH linker, the carboxylic acid end can be activated and coupled to a molecule of interest without interference from the amine, which is rendered non-nucleophilic by the Cbz group.[2][3]

  • Directional Conjugation: The Cbz group ensures that conjugation reactions occur at specific sites. In multi-step syntheses, such as the development of Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), the Cbz group allows for the sequential attachment of different molecular entities to the PEG linker in a controlled manner.[4][5]

  • Orthogonal Protection Strategies: The Cbz group is compatible with other protecting groups, such as the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile fluorenylmethyloxycarbonyl (Fmoc) group.[6][7] This orthogonality is a cornerstone of complex molecular synthesis, enabling the selective deprotection and reaction of different functional groups within the same molecule under distinct conditions.[6]

Data Presentation: Quantitative Analysis of Cbz Protection and Deprotection

The efficiency of the protection and deprotection steps is critical for the overall yield and purity of the final PEG-linker conjugate. The following tables summarize representative quantitative data for these reactions.

Table 1: Cbz Protection of Amines using PEG as a Reaction Medium

This table presents the reaction times and yields for the Cbz protection of various amines, where polyethylene glycol (PEG) is utilized as an eco-friendly and efficient reaction medium.[5][8]

EntryAmine SubstrateProductTime (min)Yield (%)
1AnilineN-Cbz-aniline595
24-MethylanilineN-Cbz-4-methylaniline1089
34-MethoxyanilineN-Cbz-4-methoxyaniline1087
4BenzylamineN-Cbz-benzylamine295
5CyclohexylamineN-Cbz-cyclohexylamine595
6Glycine methyl esterN-Cbz-glycine methyl ester690
Table 2: Comparison of Cbz and Boc Protecting Groups

This table provides a comparative overview of the key characteristics of Cbz and Boc protecting groups, highlighting their orthogonal nature which is highly valuable in multi-step synthesis.[9]

FeatureCbz (Benzyloxycarbonyl) GroupBoc (tert-Butoxycarbonyl) Group
Protecting Reagent Benzyl (B1604629) chloroformate (Cbz-Cl)Di-tert-butyl dicarbonate (B1257347) (Boc)₂O
Protection Conditions Typically basic conditions (e.g., NaHCO₃, NaOH) in aqueous/organic mixtures.Flexible; can be performed under basic (e.g., NaOH, DMAP), neutral, or mildly acidic conditions.
Deprotection Conditions Primarily catalytic hydrogenolysis (H₂, Pd/C). Also removable with strong acids (e.g., HBr/AcOH).Mild to strong acidic conditions (e.g., Trifluoroacetic acid (TFA), HCl).
Stability Stable to acidic and mild basic conditions. Labile to hydrogenolysis.Stable to basic conditions and hydrogenolysis. Labile to acid.

Experimental Protocols

The following are detailed methodologies for key experiments involving Cbz-protected PEG linkers.

General Protocol for Cbz Protection of an Amine-Terminated PEG

This protocol describes the protection of an amine-terminated PEG (NH₂-PEG-X) using benzyl chloroformate.

Materials:

  • Amine-terminated PEG (e.g., NH₂-PEG-COOH) (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.2 equiv)

  • Sodium bicarbonate (NaHCO₃) (2.0 equiv)

  • Tetrahydrofuran (THF) and Water (2:1 v/v)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve the amine-terminated PEG in a 2:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate, followed by the dropwise addition of benzyl chloroformate.

  • Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to yield the Cbz-protected PEG linker.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Characterization:

  • ¹H NMR: The successful protection is confirmed by the appearance of characteristic peaks for the benzyl protons of the Cbz group (around 5.1 ppm for the CH₂ and 7.3 ppm for the aromatic protons).[10][11]

  • Mass Spectrometry: ESI-MS can be used to confirm the molecular weight of the Cbz-protected PEG linker.

General Protocol for Cbz Deprotection by Catalytic Hydrogenolysis

This protocol outlines the removal of the Cbz group from a Cbz-protected PEG linker to yield a free amine.[9]

Materials:

  • Cbz-protected PEG linker (e.g., Cbz-NH-PEG-Drug) (1.0 equiv)

  • Palladium on carbon (10% Pd/C) (5-10 mol%)

  • Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)

  • Hydrogen gas (H₂) balloon or a hydrogenation apparatus

  • Celite

Procedure:

  • Dissolve the Cbz-protected PEG linker in methanol or ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine-terminated PEG conjugate.

Characterization:

  • ¹H NMR: The disappearance of the benzyl proton signals of the Cbz group confirms successful deprotection.[12][13]

  • Mass Spectrometry: ESI-MS will show a decrease in molecular weight corresponding to the loss of the Cbz group.

Mandatory Visualizations

Workflow for PROTAC-Mediated Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker, which is often a PEG chain. The synthesis of PROTACs frequently employs protecting group strategies, such as the use of Cbz-protected PEG linkers, to ensure the correct assembly of the final molecule.

PROTAC_Mechanism cluster_synthesis PROTAC Synthesis (Illustrative) cluster_cellular_action Cellular Mechanism of Action POI_Ligand POI Ligand Intermediate Cbz-NH-PEG-E3_Ligand Cbz_PEG_Linker Cbz-NH-PEG-COOH Activated_Linker Cbz-NH-PEG-CO-NHS Cbz_PEG_Linker->Activated_Linker EDC, NHS E3_Ligase_Ligand E3 Ligase Ligand (e.g., with -NH2) Activated_Linker->Intermediate Coupling PROTAC PROTAC Molecule Intermediate->PROTAC 1. Cbz Deprotection (H2, Pd/C) 2. Coupling with POI Ligand PROTAC_in_cell PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC_in_cell->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer from E2 Ub_POI Polyubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Recycling Recycling Proteasome->Recycling Degradation->POI Amino Acids Recycling->PROTAC_in_cell Recycling->E3_Ligase

Caption: Workflow of PROTAC synthesis and its cellular mechanism of action.

Logical Relationship: Orthogonal Deprotection Strategy

The orthogonality of Cbz and Boc protecting groups is a powerful tool in the synthesis of complex molecules where different amine groups need to be selectively functionalized.

Orthogonal_Deprotection cluster_Cbz_deprotection Pathway A: Cbz Removal First cluster_Boc_deprotection Pathway B: Boc Removal First Start Dual-Protected Molecule (e.g., Cbz-NH-R-NH-Boc) Cbz_Removal Catalytic Hydrogenolysis (H₂, Pd/C) Start->Cbz_Removal Boc_Removal Acidic Conditions (TFA) Start->Boc_Removal Intermediate_A H₂N-R-NH-Boc Cbz_Removal->Intermediate_A Functionalization_A Functionalization 1 (e.g., Acylation) Intermediate_A->Functionalization_A Product_A1 Func1-NH-R-NH-Boc Functionalization_A->Product_A1 Boc_Removal_A Acidic Conditions (TFA) Product_A1->Boc_Removal_A Intermediate_A2 Func1-NH-R-NH₂ Boc_Removal_A->Intermediate_A2 Functionalization_A2 Functionalization 2 Intermediate_A2->Functionalization_A2 Final_Product_A Func1-NH-R-NH-Func2 Functionalization_A2->Final_Product_A Intermediate_B Cbz-NH-R-NH₂ Boc_Removal->Intermediate_B Functionalization_B Functionalization 1 (e.g., Alkylation) Intermediate_B->Functionalization_B Product_B1 Cbz-NH-R-NH-Func1 Functionalization_B->Product_B1 Cbz_Removal_B Catalytic Hydrogenolysis (H₂, Pd/C) Product_B1->Cbz_Removal_B Intermediate_B2 H₂N-R-NH-Func1 Cbz_Removal_B->Intermediate_B2 Functionalization_B2 Functionalization 2 Intermediate_B2->Functionalization_B2 Final_Product_B Func2-NH-R-NH-Func1 Functionalization_B2->Final_Product_B

Caption: Orthogonal deprotection of Cbz and Boc groups for selective functionalization.

References

An In-depth Technical Guide to the Solubility of Short-Chain PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of short-chain Polyethylene Glycol (PEG) linkers, which are critical components in the development of bioconjugates, antibody-drug conjugates (ADCs), and PROTACs. Understanding the solubility of these linkers is paramount for optimizing reaction conditions, formulation, and the overall pharmacokinetic profile of therapeutic agents.

Core Concepts in PEG Linker Solubility

Polyethylene glycol is a polyether compound known for its hydrophilicity, biocompatibility, and solubility in a wide range of solvents.[1][2] These properties are conferred to molecules to which they are attached, a process known as PEGylation. Short-chain PEG linkers, typically those with 2 to 12 ethylene (B1197577) glycol units, are instrumental in modern drug design, offering a balance between increased solubility and minimal impact on the molecular weight of the final conjugate.[3][]

The solubility of a PEG linker is not an intrinsic constant but is influenced by a combination of factors:

  • PEG Chain Length: The number of ethylene glycol units is a primary determinant of a PEG linker's solubility.[3] Generally, a longer PEG chain imparts greater water solubility.[5] This is due to the increased number of ether oxygens available for hydrogen bonding with water molecules.

  • Terminal Functional Groups: The nature of the functional groups at the ends of the PEG chain significantly impacts its overall solubility.[6][7] Hydrophilic end groups, such as amines and carboxylic acids, can enhance aqueous solubility, while more hydrophobic moieties can decrease it.[8][9]

  • Solvent System: Short-chain PEG linkers exhibit broad solubility in both aqueous solutions and a variety of organic solvents. Common solvents in which PEGs are readily soluble include water, dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[10][11] They are generally less soluble in nonpolar solvents like ethers and hydrocarbons.

  • Temperature: Temperature can influence the solubility of PEG linkers. For instance, gentle heating can aid in the dissolution of PEGs in certain organic solvents. Conversely, some aqueous solutions of short-chain PEGs can exhibit temperature-dependent phase behavior.

Quantitative Solubility Data

While the qualitative solubility of short-chain PEG linkers is well-established, precise quantitative data can be sparse in publicly available literature. The following tables summarize the available quantitative and qualitative solubility information for representative short-chain PEG linkers.

Table 1: Quantitative Solubility of Selected Short-Chain PEG Linkers

PEG LinkerMolecular Weight ( g/mol )SolventSolubilityNotes
Amino-PEG4-amine236.31Water120 mg/mLRequires sonication for dissolution.
Amino-PEG4-amine236.31DMSO120 mg/mLRequires sonication for dissolution.
m-PEG8-CH2COOH442.50DMSO200 mg/mLRequires sonication for dissolution.
PEG 8000~8000Water~630 mg/mLData for a long-chain PEG for comparison.

Table 2: Qualitative Solubility of Short-Chain PEG Linkers with Various Functional Groups

PEG Linker TypeCommon Solvents for Good Solubility
Amino-PEG-AmineWater, DMSO, DCM, DMF
Amino-PEG-AcidWater, DMSO, DCM, DMF
Thiol-PEG-AcidSoluble in most pure solvents
Alkyne-PEG-AmineDMSO, DMF, DCM, THF, Chloroform
m-PEG-Carboxylic AcidDCM, DMF, DMSO, Water

Note: The qualitative data is based on information from commercial suppliers. Researchers should always refer to the specific product datasheet for the most accurate information.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound. It involves equilibrating an excess of the solid compound in a solvent for a sufficient period to achieve a saturated solution.

Materials
  • Short-chain PEG linker (solid form)

  • Solvent of interest (e.g., deionized water, PBS, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical instrumentation for concentration measurement (e.g., HPLC, LC-MS, UV-Vis spectrophotometer)

Procedure
  • Preparation: Add an excess amount of the solid short-chain PEG linker to a glass vial. The excess is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker. Agitate the mixture at a constant temperature for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, let the vial stand to allow the undissolved solid to settle. For finer suspensions, centrifuge the vial at a high speed to pellet the excess solid.

  • Sample Collection: Carefully collect a sample of the supernatant, ensuring that no solid particles are transferred. It is recommended to filter the supernatant through a syringe filter as an additional precaution.

  • Dilution: If necessary, dilute the saturated solution with the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the PEG linker in the diluted solution using a validated analytical method.

  • Calculation: Calculate the solubility of the PEG linker in the chosen solvent, taking into account any dilution factors. The experiment should be performed in triplicate to ensure the reliability of the results.

Visualizing Key Concepts

The following diagrams, generated using the DOT language, illustrate the factors influencing PEG linker solubility and a typical experimental workflow for its determination.

G cluster_factors Factors Influencing PEG Linker Solubility Solubility Solubility ChainLength PEG Chain Length Solubility->ChainLength Primary Determinant EndGroups Terminal Functional Groups Solubility->EndGroups Significant Impact Solvent Solvent System Solubility->Solvent Environment Temperature Temperature Solubility->Temperature Can Influence

Factors influencing the solubility of short-chain PEG linkers.

G cluster_workflow Shake-Flask Solubility Determination Workflow Start Start Add_Excess 1. Add Excess PEG Linker to Vial Start->Add_Excess Add_Solvent 2. Add Solvent Add_Excess->Add_Solvent Equilibrate 3. Equilibrate (24-48h shaking) Add_Solvent->Equilibrate Separate 4. Separate Solid and Liquid Phases (Centrifugation/Filtration) Equilibrate->Separate Collect_Supernatant 5. Collect Supernatant Separate->Collect_Supernatant Quantify 6. Quantify Concentration (e.g., HPLC, LC-MS) Collect_Supernatant->Quantify End End Quantify->End

A typical experimental workflow for determining PEG linker solubility.

Conclusion

The solubility of short-chain PEG linkers is a multifaceted property that is fundamental to their application in drug development. While general trends indicate high solubility in aqueous and common organic solvents, researchers must consider the specific chain length and terminal functional groups for their particular application. The shake-flask method provides a reliable means of determining quantitative solubility, which is essential for reproducible and successful bioconjugation and formulation development. As the field of targeted therapeutics continues to advance, a thorough understanding of the physicochemical properties of these critical linkers will remain a cornerstone of innovation.

References

An In-depth Technical Guide to Bifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bifunctional PEG Linkers

Polyethylene glycol (PEG) linkers are indispensable tools in modern bioconjugation and drug delivery. These synthetic polymers, composed of repeating ethylene (B1197577) oxide units, serve as flexible, hydrophilic spacers to connect two molecular entities. Bifunctional PEG linkers, possessing reactive functional groups at both ends, are particularly valuable for their ability to crosslink molecules, thereby enhancing the therapeutic properties of biopharmaceuticals.[1][2]

The process of covalently attaching PEG chains to molecules, known as PEGylation, can significantly improve a drug's pharmacokinetic and pharmacodynamic profile. Key benefits include enhanced solubility and stability, prolonged circulation half-life by reducing renal clearance, and decreased immunogenicity.[1] Bifunctional PEG linkers are broadly categorized into two main types:

  • Homobifunctional PEGs: These linkers possess two identical functional groups (X-PEG-X) and are primarily used for cross-linking identical molecules or for creating symmetric constructs.[2][3]

  • Heterobifunctional PEGs: These linkers have two different functional groups (X-PEG-Y), allowing for the sequential and controlled conjugation of two distinct molecules. This specificity is crucial in applications like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][4]

This technical guide provides a comprehensive overview of bifunctional PEG linkers, including their chemical properties, applications, and the experimental protocols for their use.

Core Chemistries of Bifunctional PEG Linkers

The versatility of bifunctional PEG linkers stems from the variety of reactive functional groups that can be incorporated at their termini. The choice of chemistry is dictated by the available functional groups on the target molecules (e.g., proteins, peptides, small molecule drugs).

Amine-Reactive Chemistries

Primary amines, abundant on the surface of proteins (lysine residues and the N-terminus), are a common target for PEGylation.

  • N-Hydroxysuccinimide (NHS) Esters: NHS-activated PEGs react with primary amines under neutral to slightly basic conditions (pH 7-9) to form stable amide bonds. This is one of the most widely used methods for protein modification.[5]

  • Aldehydes: PEG aldehydes react with primary amines via reductive amination in the presence of a reducing agent like sodium cyanoborohydride. This reaction can be more specific to the N-terminus of a protein under controlled pH conditions.

Thiol-Reactive Chemistries

Cysteine residues, with their thiol groups, offer a more specific site for conjugation due to their lower abundance compared to lysine.

  • Maleimides: Maleimide-functionalized PEGs react specifically with thiol groups at a pH range of 6.5-7.5 to form a stable thioether bond.

  • Vinyl Sulfones: These groups also react with thiols to form stable thioether linkages.

Bioorthogonal Chemistries

"Click chemistry" reactions provide high specificity and efficiency, even in complex biological environments.

  • Azide-Alkyne Cycloaddition: PEGs functionalized with azide (B81097) and alkyne groups can be conjugated via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) cycloaddition reactions.

Quantitative Data on Bifunctional PEG Linker Performance

The choice of bifunctional PEG linker, including its type, length, and architecture, has a profound impact on the properties and efficacy of the resulting bioconjugate. The following tables summarize quantitative data from various studies to guide linker selection.

Table 1: Comparison of Homobifunctional vs. Heterobifunctional PEG Linkers
ParameterHomobifunctional PEG (e.g., HO-PEG18-OH)Heterobifunctional PEG (e.g., Mal-PEG-NHS)Reference(s)
Conjugation Strategy One-pot reactionSequential, two-step reaction[3]
Reaction Control Lower; risk of polymerization and product mixtureHigh; orthogonal reactivity allows for controlled conjugation[3]
Typical Yield of Desired Conjugate 30-50%60-80%[3]
Product Purity (before purification) Lower; heterogeneous mixtureHigher; more defined product[3]
Applications Protein cross-linking, hydrogel formationADCs, PROTACs, surface modification[2][3]
Table 2: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Performance
PEG Linker LengthIn Vitro Cytotoxicity (IC50)In Vivo Half-life (t1/2)Tumor Growth InhibitionReference(s)
No PEG0.1 nM19.6 minModerate[6]
PEG40.15 nM--[7]
PEG80.2 nM--[7]
PEG120.3 nM--[7]
4 kDa0.45 nM49 min (2.5x increase)Good[6]
10 kDa2.2 nM219.5 min (11.2x increase)Excellent[6]
Table 3: Influence of PEG Linker Length on PROTAC Degradation Efficiency
PROTAC TargetLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference(s)
TBK1Alkyl/Ether< 12No degradation-[8]
TBK1Alkyl/Ether21396[8]
BRD4PEG0< 0.5 µM-[8]
BRD4PEG1-2> 5 µM-[8]
BRD4PEG4-5< 0.5 µM-[8]
Table 4: Comparison of Linear vs. Branched PEG Linkers in ADCs
ParameterLinear PEG LinkerBranched PEG LinkerReference(s)
Hydrodynamic Radius SmallerLarger[9]
In Vivo Half-life ShorterLonger[9]
Drug-to-Antibody Ratio (DAR) Typically lower for hydrophobic drugsCan enable higher DARs[10]
In Vitro Cytotoxicity (IC50) 0.074 nM (ADC with PEG8 equivalent)0.68 nM (ADC with PEG4 equivalent)[7]
In Vivo Efficacy May be lower due to faster clearanceOften improved due to longer circulation[11]

Experimental Protocols

This section provides detailed methodologies for key experiments involving bifunctional PEG linkers.

Protocol 1: Amine-Reactive PEGylation of an Antibody using an NHS-Ester Linker

Materials:

  • Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • Heterobifunctional PEG-NHS ester reagent (e.g., Mal-PEG-NHS)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis cassettes for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate the vial of PEG-NHS ester to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the antibody solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification:

    • Remove excess, unreacted PEG linker and quenching reagent by size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Thiol-Reactive Conjugation to a PEGylated Antibody

Materials:

  • PEGylated antibody with a maleimide (B117702) group (from Protocol 1)

  • Thiol-containing molecule (e.g., a cytotoxic drug)

  • Reaction buffer (e.g., PBS, pH 6.5-7.5)

  • Purification system (e.g., SEC or HIC)

Procedure:

  • Molecule Preparation:

    • Dissolve the thiol-containing molecule in a compatible solvent (e.g., DMSO).

  • Conjugation Reaction:

    • Add a 1.5- to 5-fold molar excess of the thiol-containing molecule to the maleimide-PEGylated antibody solution.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Purification:

    • Purify the final antibody-drug conjugate using SEC to remove unreacted small molecules or hydrophobic interaction chromatography (HIC) to separate different drug-to-antibody ratio (DAR) species.

Protocol 3: Characterization of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Materials:

  • Purified ADC sample

  • HIC column

  • HPLC system with a UV detector

  • Mobile Phase A: High salt buffer (e.g., 2 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)

Procedure:

  • Sample Preparation:

    • Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample.

    • Elute the ADC species with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.

  • Data Analysis:

    • Monitor the elution profile at 280 nm.

    • Integrate the peak areas corresponding to the different DAR species (e.g., DAR0, DAR2, DAR4).

    • Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of DARn * n) / Σ (% Peak Area of DARn) where 'n' is the number of drugs conjugated to the antibody for a given peak.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • ADC samples and controls (unconjugated antibody, free drug)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the ADC and control articles in complete medium.

    • Treat the cells with the different concentrations and incubate for a period relevant to the drug's mechanism of action (e.g., 72-96 hours).

  • MTT Assay:

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

HER2_Signaling_and_TDM1_Mechanism cluster_CellMembrane Cell Membrane cluster_Signaling Signaling Pathways HER2 HER2 Receptor PI3K_AKT PI3K/AKT Pathway HER2->PI3K_AKT Inhibits RAS_MAPK RAS/MAPK Pathway HER2->RAS_MAPK Inhibits HER3 HER3 TDM1 T-DM1 TDM1->HER2 Binds Lysosome Lysosome TDM1->Lysosome Internalization DM1 DM1 (Payload) Lysosome->DM1 Releases Microtubules Microtubules DM1->Microtubules Inhibits Polymerization Apoptosis Apoptosis Microtubules->Apoptosis Induces Cell_Pro Cell Proliferation & Survival PI3K_AKT->Cell_Pro RAS_MAPK->Cell_Pro

Caption: Mechanism of action of T-DM1 in HER2-positive cancer cells.

PROTAC_Mechanism PROTAC PROTAC (Bifunctional Molecule) PROTAC->PROTAC POI Protein of Interest (Target) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex E3->TernaryComplex PolyUb_POI Polyubiquitinated POI TernaryComplex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degrades ADC_Development_Workflow start Start ab_selection Antibody Selection start->ab_selection linker_selection Bifunctional PEG Linker Selection start->linker_selection payload_selection Payload Selection start->payload_selection conjugation Conjugation ab_selection->conjugation linker_selection->conjugation payload_selection->conjugation purification Purification (SEC/HIC) conjugation->purification characterization Characterization (DAR, Purity) purification->characterization in_vitro In Vitro Evaluation (Cytotoxicity, Binding) characterization->in_vitro in_vivo In Vivo Evaluation (PK, Efficacy) in_vitro->in_vivo end Lead Candidate in_vivo->end

References

An In-depth Technical Guide to PEGylation in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PEGylation, a critical drug delivery technology. It delves into the core principles of PEGylation, its impact on pharmacokinetics, and the methodologies for creating and characterizing PEGylated therapeutics. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the various stages of drug discovery and development.

The Core Principles of PEGylation

PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, such as a protein, peptide, or small molecule drug. This modification is a well-established and widely used strategy to enhance the physicochemical and pharmacological properties of therapeutic agents. The hydrophilic and flexible nature of the PEG polymer confers several key advantages to the conjugated molecule.

Key Advantages of PEGylation:

  • Extended Circulatory Half-Life: PEGylation significantly increases the hydrodynamic size of the drug molecule. This increased size reduces its rate of renal clearance, thereby prolonging its circulation time in the bloodstream. This often translates to a reduced dosing frequency, which can improve patient compliance and overall quality of life.

  • Reduced Immunogenicity: The PEG chain can act as a shield, masking antigenic epitopes on the surface of therapeutic proteins. This "stealth" effect reduces the likelihood of the drug being recognized and neutralized by the immune system.

  • Enhanced Stability: PEGylation can protect therapeutic proteins from enzymatic degradation by sterically hindering the approach of proteolytic enzymes.

  • Improved Solubility: The hydrophilic nature of PEG can enhance the solubility of hydrophobic drugs, which can be a significant challenge in formulation development.

Potential Disadvantages of PEGylation:

  • Reduced Bioactivity: The attachment of a PEG chain near the active site of a protein can sometimes lead to steric hindrance, which may reduce its binding affinity to its target and, consequently, its biological activity.

  • Heterogeneity of Products: Traditional PEGylation methods can result in a heterogeneous mixture of products with varying numbers of PEG chains attached at different locations. This can pose challenges for characterization and ensuring batch-to-batch consistency.

  • Potential for Anti-PEG Antibodies: Although PEG is generally considered to be non-immunogenic, there have been reports of patients developing anti-PEG antibodies, which can lead to accelerated clearance of the PEGylated drug.

Impact of PEGylation on Pharmacokinetics: A Quantitative Overview

The most significant impact of PEGylation is the alteration of a drug's pharmacokinetic profile. The following table summarizes the pharmacokinetic parameters of several FDA-approved PEGylated drugs compared to their non-PEGylated counterparts, demonstrating the profound effect of this technology.

Drug ClassNon-PEGylated DrugPEGylated DrugHalf-Life (t½) of Non-PEGylated DrugHalf-Life (t½) of PEGylated DrugClearance (CL) of Non-PEGylated DrugClearance (CL) of PEGylated DrugKey Findings & Citations
Granulocyte Colony-Stimulating Factor (G-CSF) FilgrastimPegfilgrastim3-4 hours15-80 hours~40 mL/h/kg~14 mL/h/kgPEGylation dramatically increases the half-life and reduces the clearance of filgrastim, allowing for once-per-chemotherapy-cycle dosing.
Interferon Alfa-2a Interferon alfa-2aPeginterferon alfa-2a~2.3 hours (absorption half-life)~50 hours (absorption half-life)High renal clearance>100-fold reduction in renal clearanceThe large 40 kDa branched PEG on peginterferon alfa-2a leads to sustained absorption and significantly reduced renal clearance.
Interferon Alfa-2b Interferon alfa-2bPeginterferon alfa-2b~2.3 hours (absorption half-life)~4.6 hours (absorption half-life)High renal clearance~10-fold reduction in clearanceThe smaller 12 kDa linear PEG on peginterferon alfa-2b results in a more modest increase in half-life compared to the 40 kDa branched PEG.
TNF Inhibitor (Fab' fragment) Etanercept (full antibody)Certolizumab Pegol~70-130 hours~14 daysNot directly comparable~17-21 mL/hCertolizumab pegol, a PEGylated Fab' fragment, has a half-life comparable to full monoclonal antibodies, demonstrating the effectiveness of PEGylation in extending the half-life of smaller protein fragments.
Uricase RasburicasePegloticase~8 hoursVariable, but significantly longerNot directly comparableWeight-dependent clearancePegloticase is designed for chronic treatment of gout by maintaining suppressed uric acid levels, which is achieved through its extended presence in circulation.

Signaling Pathways of PEGylated Drugs

The therapeutic effect of PEGylated drugs is ultimately mediated by their interaction with specific cellular signaling pathways. The PEG moiety itself does not typically participate in signaling but ensures the drug reaches its target and remains there for an extended period.

Pegfilgrastim and the JAK-STAT Pathway

Pegfilgrastim, a PEGylated form of Granulocyte Colony-Stimulating Factor (G-CSF), stimulates the production of neutrophils by binding to the G-CSF receptor on myeloid progenitor cells. This binding event activates the Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) signaling pathway.

Methodological & Application

Application Notes and Protocols for Cbz-NH-PEG1-CH2CH2COOH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-NH-PEG1-CH2CH2COOH is a heterobifunctional linker molecule integral to modern peptide synthesis and the development of targeted therapeutics. This linker incorporates a short polyethylene (B3416737) glycol (PEG) spacer, which enhances the solubility and pharmacokinetic properties of the final conjugate. One terminus features a carboxylic acid (COOH) for amide bond formation, while the other is protected by a carboxybenzyl (Cbz) group, a well-established protecting group for amines. This unique structure makes it particularly valuable in the synthesis of complex biomolecules, including its prominent role as a linker in Proteolysis Targeting Chimeras (PROTACs).

PROTACs are novel therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate specific disease-causing proteins. They consist of two active moieties—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—connected by a linker like this compound.[1] The linker's length, flexibility, and chemical properties are critical for the efficacy of the PROTAC.

These application notes provide detailed protocols for the use of this compound in peptide synthesis, with a focus on Solid-Phase Peptide Synthesis (SPPS), and its application in the construction of PROTACs.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective application.

PropertyValueReference
Molecular Formula C12H15NO5[2]
Molecular Weight 253.25 g/mol [2]
Appearance Solid---
Purity >95%[2]
Solubility Soluble in DMSO[1]
Storage Store at -20°C for long-term stability[1]

Applications in Peptide Synthesis and Bioconjugation

The bifunctional nature of this compound allows for its versatile application in several areas of bioconjugation and drug development:

  • PROTAC Synthesis: As a fundamental component, it links the target protein binder and the E3 ligase ligand, forming the complete PROTAC molecule.[1]

  • Peptide PEGylation: The incorporation of the PEG moiety can improve the aqueous solubility, stability against proteolytic degradation, and overall bioavailability of synthetic peptides.[3][4]

  • Linker for Antibody-Drug Conjugates (ADCs): Similar to its role in PROTACs, it can be used to connect cytotoxic drugs to antibodies for targeted cancer therapy.[5]

  • Hydrophilic Spacer: In complex peptide structures, it can act as a flexible spacer to prevent steric hindrance between different domains of a molecule.[6]

Experimental Protocols

The following protocols provide a general guideline for the incorporation of this compound into a peptide sequence using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy

This protocol outlines the manual synthesis of a peptide on a solid support, incorporating the this compound linker.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminal functionality)

  • This compound

  • Fmoc-protected amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of the deprotection solution and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (2 eq), HBTU (1.95 eq), and HOBt (2 eq) in DMF.

    • Add DIPEA (4 eq) to the activation mixture and vortex briefly.

    • Immediately add the activated linker solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • To monitor the coupling reaction, perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Peptide Chain Elongation:

    • Repeat the Fmoc deprotection and coupling steps for each subsequent Fmoc-amino acid in the desired sequence.

  • Cbz Group Deprotection (Hydrogenolysis - Performed after cleavage from resin if final N-terminus is to be free):

    • After cleaving the peptide from the resin and precipitating with ether, dissolve the crude peptide in a suitable solvent (e.g., methanol, acetic acid).

    • Add a catalytic amount of Palladium on carbon (Pd/C, 10%).

    • Stir the reaction mixture under a hydrogen atmosphere (balloon or hydrogenator) for 2-16 hours.[7]

    • Monitor the reaction by HPLC-MS.

    • Upon completion, filter the reaction mixture through celite to remove the catalyst.

    • Evaporate the solvent to obtain the deprotected peptide.

  • Cleavage and Deprotection of Side Chains:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. The Cbz group is generally stable to TFA treatment.[8]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the SPPS Workflow

SPPS_Workflow cluster_1 Final Steps Resin Fmoc-Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Washes1 Washes (DMF, DCM) Deprotection1->Washes1 Coupling_Linker Couple This compound (HBTU/HOBt/DIPEA) Washes1->Coupling_Linker Washes2 Washes (DMF, DCM) Coupling_Linker->Washes2 Deprotection2 Fmoc Deprotection (of subsequent AA) Washes2->Deprotection2 Coupling_AA Couple Fmoc-AA-OH Deprotection2->Coupling_AA Repeat Repeat Steps Coupling_AA->Repeat Repeat->Deprotection2 Cleavage Cleavage from Resin (TFA Cocktail) Repeat->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Solid-Phase Peptide Synthesis workflow for incorporating the this compound linker.

Application in PROTAC Synthesis

The synthesis of a PROTAC molecule is a multi-step process that involves the separate synthesis of the target protein binder and the E3 ligase ligand, followed by their conjugation using a linker like this compound.

Conceptual Workflow for PROTAC Assembly

PROTAC_Assembly cluster_0 Component Synthesis cluster_1 Linker Activation and Conjugation Target_Binder Target Protein Binder (with reactive handle, e.g., -NH2) Conjugation1 Couple to Target Protein Binder Target_Binder->Conjugation1 E3_Ligand E3 Ligase Ligand (with reactive handle, e.g., -NH2) Activation2 Activate second molecule (e.g., E3 Ligand with COOH) E3_Ligand->Activation2 Linker This compound Activation1 Activate COOH group (e.g., with HATU/DIPEA) Linker->Activation1 Activation1->Conjugation1 Deprotection_Cbz Deprotect Cbz group (Hydrogenolysis) Conjugation1->Deprotection_Cbz Conjugation2 Couple to Linker-Binder Conjugate Deprotection_Cbz->Conjugation2 Activation2->Conjugation2 PROTAC Final PROTAC Molecule Conjugation2->PROTAC

Caption: Conceptual workflow for the assembly of a PROTAC molecule using a heterobifunctional linker.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively published in comparative studies, the benefits of PEGylation in peptides are well-documented.

ParameterGeneral Effect of PEGylationNotes
Solubility IncreasedThe hydrophilic nature of the PEG chain improves solubility in aqueous buffers.[3]
Proteolytic Stability IncreasedThe PEG chain can sterically hinder the approach of proteases, increasing the peptide's half-life.[3]
Immunogenicity DecreasedPEGylation can mask antigenic epitopes on the peptide, reducing the immune response.[3]
Coupling Efficiency VariableThe efficiency of coupling PEGylated linkers can depend on the steric hindrance and the coupling reagents used. Optimization may be required.[9]

Conclusion

This compound is a valuable tool for researchers in peptide chemistry and drug development. Its defined structure, incorporating a hydrophilic PEG spacer and orthogonal protecting groups, allows for the controlled synthesis of complex biomolecules with enhanced properties. The provided protocols and conceptual workflows serve as a guide for the effective application of this linker in the synthesis of PEGylated peptides and the construction of targeted therapeutics like PROTACs. Careful optimization of coupling and deprotection steps is recommended to achieve high yields and purity of the final product.

References

Application Note: Cbz-NH-PEG1-CH2CH2COOH for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cbz-NH-PEG1-CH2CH2COOH is a heterobifunctional linker featuring a short polyethylene (B3416737) glycol (PEG) spacer. This linker is particularly valuable in bioconjugation and drug development for creating complex biomolecules like antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its structure incorporates three key components:

  • A Carboxylic Acid (-COOH): This group allows for straightforward conjugation to primary amines (e.g., lysine (B10760008) residues on proteins) through the formation of a stable amide bond, typically via carbodiimide (B86325) chemistry (EDC/NHS).[4][5][6]

  • A Cbz-Protected Amine (-NH-Cbz): The benzyloxycarbonyl (Cbz or Z) group is a robust protecting group for the amine.[7] This feature enables a two-step, directional conjugation strategy. After the carboxyl end is coupled, the Cbz group can be selectively removed to expose the amine for a second, distinct conjugation reaction.[8]

  • A PEG1 Spacer: The single polyethylene glycol unit enhances the hydrophilicity and solubility of the linker and the resulting conjugate, which can improve the pharmacokinetic properties of the final molecule.[9][10][11]

This application note provides detailed protocols for a two-step conjugation strategy using this compound, quantitative data for typical reactions, and visualizations to guide the experimental workflow.

Data Presentation

The efficiency of bioconjugation reactions can be influenced by several factors, including pH, reagent concentrations, and the specific properties of the biomolecules involved. The following table summarizes typical quantitative data for the described protocols.

ParameterStage 1: Amine ConjugationStage 2: Cbz DeprotectionStage 3: Second Conjugation
Reaction pH Activation: 6.0; Coupling: 7.2-8.5[6][12]Neutral (e.g., 7.0)7.0 - 9.0
Typical Molar Excess of Reagents EDC/Sulfo-NHS: 20-50 fold excess over linkerCatalyst: 10% w/w Pd/CPayload: 5-10 fold excess over biomolecule
Reaction Time Activation: 15 min; Coupling: 2-4 hours[12]1-4 hours1-2 hours
Temperature Room TemperatureRoom TemperatureRoom Temperature
Expected Conjugation Efficiency >90% (Linker to Biomolecule #1)>95% (Deprotection)>80% (Payload to Linker)
Typical Final Purity >95% (after purification)Not Applicable>90% (after purification)

Note: These values are representative and should be optimized for each specific application.

Experimental Protocols

Protocol 1: Two-Step Sequential Bioconjugation

This protocol outlines the conjugation of two different molecules (Biomolecule #1, e.g., an antibody, and Biomolecule #2, e.g., a cytotoxic drug payload) using the this compound linker.

Materials:

  • Biomolecule #1 (containing primary amines, e.g., an antibody)

  • This compound linker

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[4]

  • Sulfo-NHS (N-hydroxysulfosuccinimide)[12]

  • Activation Buffer: 50 mM MES, pH 6.0[12]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Deprotection Catalyst: 10% Palladium on carbon (Pd/C)[8]

  • Hydrogen Source: H₂ gas or a transfer hydrogenation reagent like ammonium (B1175870) formate[8]

  • Solvent for Deprotection: Methanol or Ethanol

  • Biomolecule #2 (activated for reaction with an amine, e.g., an NHS-ester payload)

  • Purification System: Size-Exclusion Chromatography (SEC) or Dialysis columns

Step 1: Activation of Linker and Conjugation to Biomolecule #1

  • Equilibration: Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening to prevent moisture degradation.[4]

  • Linker Activation: Dissolve this compound in Activation Buffer. Add a 2-fold molar excess of EDC and a 5-fold molar excess of Sulfo-NHS relative to the linker. Incubate for 15 minutes at room temperature to form the reactive Sulfo-NHS ester.[5]

  • Biomolecule Preparation: Dissolve Biomolecule #1 in Coupling Buffer (PBS, pH 7.4).

  • Conjugation: Immediately add the activated linker solution to the Biomolecule #1 solution. A typical starting ratio is a 10-20 fold molar excess of the linker to the biomolecule.

  • Reaction: Incubate for 2 hours at room temperature with gentle stirring.

  • Quenching: Add Quenching Solution to a final concentration of 20-50 mM to stop the reaction. Incubate for 15 minutes.

  • Purification: Remove excess linker and reaction byproducts by size-exclusion chromatography or dialysis against the Coupling Buffer. Characterize the resulting conjugate (Biomolecule#1-Linker-NH-Cbz).

Step 2: Cbz Group Deprotection

This step must be performed under conditions compatible with the stability of Biomolecule #1. Catalytic hydrogenolysis is the most common and mildest method.[8]

  • Catalyst Addition: To the purified Biomolecule#1-Linker-NH-Cbz conjugate in a suitable solvent (e.g., PBS or a buffer containing a co-solvent like methanol), carefully add 10% Pd/C catalyst (typically 5-10% by weight of the conjugate).

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) and stir gently at room temperature.[8] Alternatively, for transfer hydrogenolysis, add a hydrogen donor like ammonium formate.

  • Monitoring: Monitor the reaction progress using LC-MS to confirm the removal of the Cbz group (mass change of -134.04 Da). The reaction is typically complete within 1-4 hours.

  • Catalyst Removal: Once the reaction is complete, carefully filter the mixture through a 0.22 µm syringe filter or Celite pad to remove the Pd/C catalyst.[8] The product is now Biomolecule#1-Linker-NH₂.

Step 3: Conjugation to Biomolecule #2

  • Payload Addition: To the solution containing the deprotected conjugate (Biomolecule#1-Linker-NH₂), add the amine-reactive Biomolecule #2 (e.g., an NHS-ester of a drug). Use a 5-10 fold molar excess of the payload.

  • Reaction: Incubate for 1-2 hours at room temperature with gentle stirring.

  • Purification: Purify the final bioconjugate (Biomolecule#1-Linker-Biomolecule#2) using size-exclusion chromatography or another appropriate method to remove any unreacted payload and byproducts.

  • Characterization: Characterize the final conjugate using methods such as LC-MS, SDS-PAGE, and functional assays to determine the drug-to-antibody ratio (DAR) and confirm activity.

Visualizations

cluster_linker This compound Structure cluster_reactants Reactants cluster_products Final Conjugate Linker Carboxylic Acid (-COOH) PEG1 Spacer (-O-CH2CH2-) Cbz-Protected Amine (-NH-Cbz) Biomolecule1 Biomolecule #1 (e.g., Antibody with -NH2) Biomolecule2 Biomolecule #2 (e.g., Drug Payload) FinalConjugate Biomolecule #1 Amide Bond Linker Amide Bond Biomolecule #2

Caption: Structure of the this compound linker and its role.

G cluster_0 Stage 1: First Conjugation cluster_1 Stage 2: Deprotection cluster_2 Stage 3: Second Conjugation A Activate Linker -COOH with EDC/Sulfo-NHS B React with Biomolecule #1 (-NH2) A->B C Purify Conjugate #1 (Biomolecule#1-Linker-NH-Cbz) B->C D Remove Cbz group via Catalytic Hydrogenolysis (Pd/C, H2) C->D E Purify Deprotected Conjugate (Biomolecule#1-Linker-NH2) D->E F React with amine-reactive Biomolecule #2 E->F G Final Purification (SEC) F->G H Final Conjugate: Biomolecule#1-Linker-Biomolecule#2 G->H

Caption: Experimental workflow for two-step bioconjugation.

ADC_Formation Antibody Antibody (-NH2) Intermediate_1 Antibody-Linker-NH-Cbz Antibody->Intermediate_1 Linker_COOH Linker (-COOH) Activated_Linker Activated Linker (-NHS Ester) Linker_COOH->Activated_Linker EDC, Sulfo-NHS Linker_NHCbz Linker (-NH-Cbz) Activated_Linker->Intermediate_1 Amide Bond Formation Deprotected_Intermediate Antibody-Linker-NH2 Intermediate_1->Deprotected_Intermediate Cbz Deprotection (H2, Pd/C) ADC Final ADC Deprotected_Intermediate->ADC Drug_Payload Drug Payload (Amine-Reactive) Drug_Payload->ADC Amide Bond Formation

Caption: Signaling pathway for the formation of an Antibody-Drug Conjugate (ADC).

References

Application Notes and Protocols for Coupling Cbz-NH-PEG1-CH2CH2COOH to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent conjugation of the bifunctional linker, Cbz-NH-PEG1-CH2CH2COOH, to target proteins. This linker possesses a terminal carboxylic acid group for primary amine-reactive conjugation and a carbobenzyloxy (Cbz)-protected amine, which can be subsequently deprotected to reveal a reactive amine for further modification. The inclusion of a short polyethylene (B3416737) glycol (PEG) spacer can enhance the solubility and reduce the immunogenicity of the resulting protein conjugate.

The primary method for coupling the carboxylic acid moiety of the linker to accessible primary amines (such as the N-terminus or the epsilon-amines of lysine (B10760008) residues) on a protein is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2][3] This two-step process activates the carboxylic acid, forming a more stable NHS ester intermediate that efficiently reacts with primary amines to form a stable amide bond.[1][2][3][4]

Key Quantitative Data Summary

The following table summarizes typical molar ratios and concentrations for the coupling reaction. Optimization may be required for specific proteins and applications.

Reagent/ComponentRecommended Molar Excess (over Protein)Typical Concentration RangePurpose
This compound10-50 fold1-10 mMLinker to be conjugated
EDC1.5-2 fold (over linker)2-20 mMActivates the carboxylic acid group of the linker
NHS/Sulfo-NHS1.5-2 fold (over linker)2-20 mMStabilizes the activated linker as an NHS ester
ProteinN/A1-10 mg/mLTarget molecule for conjugation

Experimental Protocols

Part 1: Coupling of this compound to Protein

This protocol outlines the activation of the this compound linker and its subsequent conjugation to a target protein.

Materials:

  • This compound

  • Target Protein

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 50 mM borate (B1201080) buffer, pH 8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting columns or dialysis cassettes for purification

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Coupling Buffer to a final concentration of 1-10 mg/mL.

    • If the protein buffer contains primary amines (e.g., Tris), exchange it with the Coupling Buffer using a desalting column or dialysis.

  • Linker Preparation:

    • Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO.

  • Activation of the Linker:

    • In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in the Activation Buffer.

    • Add the dissolved this compound to the EDC/NHS solution. A typical molar ratio is 1:1.5:1.5 (Linker:EDC:NHS).

    • Incubate the activation reaction for 15-30 minutes at room temperature.

  • Conjugation to the Protein:

    • Add the activated linker solution to the protein solution. The final volume of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume to avoid protein denaturation.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess linker and reaction byproducts by size exclusion chromatography (desalting column) or dialysis against an appropriate buffer (e.g., PBS).

Part 2: Deprotection of the Cbz Group (Optional)

This step is necessary to expose the primary amine on the conjugated linker for subsequent modifications. The choice of deprotection method is critical to maintain the integrity of the protein.

Caution: Standard Cbz deprotection methods like catalytic hydrogenolysis with Pd/C and H₂ gas are generally not compatible with proteins as they can reduce disulfide bonds and other sensitive functional groups.[5][6] Similarly, strong acidic conditions can denature the protein.[3] Therefore, milder, and more protein-compatible methods should be considered.

A. Enzymatic Deprotection:

Recent studies have explored the use of enzymes, such as penicillin acylases or specific Cbz-ases, for the deprotection of Cbz groups under mild, aqueous conditions.[7] This approach is highly specific and is emerging as a protein-compatible strategy.

General Protocol Outline:

  • Buffer exchange the Cbz-protected protein conjugate into a buffer system suitable for the specific enzyme (typically near neutral pH).

  • Add the Cbz-deprotecting enzyme to the conjugate solution.

  • Incubate the reaction at a controlled temperature (e.g., 25-37°C) and monitor the progress of the deprotection by analytical methods such as LC-MS.

  • Once the reaction is complete, the enzyme can be removed by size-exclusion chromatography or other purification methods based on size or affinity tags.

B. Alternative Chemical Methods:

Milder chemical deprotection strategies are also being developed, though their compatibility with a wide range of proteins needs to be empirically determined.

Characterization of the Protein Conjugate

The resulting protein conjugate should be thoroughly characterized to determine the degree of labeling and confirm its integrity.

Analytical TechniqueInformation Provided
SDS-PAGE Estimation of increased molecular weight due to PEGylation.
Mass Spectrometry (LC-MS) Accurate determination of the molecular weight of the conjugate and the number of attached linkers (degree of labeling).[5][8]
Size Exclusion Chromatography (SEC) Assessment of aggregation and purification of the conjugate.[9]
Ion Exchange Chromatography (IEX) Separation of species with different numbers of attached linkers, as the linker can alter the protein's overall charge.
Reversed-Phase Chromatography (RPC) High-resolution separation of different conjugate species.[9]
Peptide Mapping Identification of the specific amino acid residues (e.g., lysine) that have been modified.[5][8]

Diagrams

experimental_workflow cluster_coupling Part 1: Coupling Reaction cluster_deprotection Part 2: Cbz Deprotection (Optional) cluster_characterization Part 3: Characterization protein_prep Protein Preparation in Coupling Buffer conjugation Conjugation to Protein protein_prep->conjugation linker_prep Linker Dissolution in DMF/DMSO activation Linker Activation with EDC/NHS in Activation Buffer linker_prep->activation activation->conjugation quenching Reaction Quenching conjugation->quenching purification1 Purification of Cbz-Protected Conjugate quenching->purification1 deprotection Enzymatic or Mild Chemical Deprotection purification1->deprotection Proceed to Deprotection sds_page SDS-PAGE purification1->sds_page mass_spec Mass Spectrometry purification1->mass_spec chromatography Chromatography (SEC, IEX, RPC) purification1->chromatography peptide_map Peptide Mapping purification1->peptide_map purification2 Purification of Deprotected Conjugate deprotection->purification2 purification2->sds_page purification2->mass_spec purification2->chromatography purification2->peptide_map

Caption: Experimental workflow for protein conjugation.

signaling_pathway cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_byproducts Byproducts linker Cbz-NH-PEG-COOH activated_intermediate O-acylisourea intermediate (unstable) linker->activated_intermediate + EDC edc EDC activated_intermediate->linker Hydrolysis nhs_ester NHS-ester intermediate (more stable) activated_intermediate->nhs_ester + NHS urea Urea derivative activated_intermediate->urea nhs NHS / Sulfo-NHS conjugate Protein-NH-CO-PEG-NH-Cbz nhs_ester->conjugate + Protein-NH2 protein Protein-NH2 nhs_byproduct NHS conjugate->nhs_byproduct

Caption: EDC/NHS coupling reaction pathway.

References

Cbz-NH-PEG1-CH2CH2COOH: Application Notes and Protocols for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.

This document provides detailed application notes and protocols for the use of Cbz-NH-PEG1-CH2CH2COOH, a short, flexible, polyethylene (B3416737) glycol (PEG)-based linker, in the development of PROTACs. PEG linkers are widely used in PROTAC design to enhance solubility and optimize the geometry of the ternary complex for efficient protein degradation.[3][4]

Chemical Properties and Structure

This compound is a bifunctional molecule featuring a carboxybenzyl (Cbz)-protected amine at one end and a carboxylic acid at the other, connected by a single PEG unit. The Cbz group provides a stable protecting group for the amine, which can be deprotected under specific conditions to allow for conjugation to a warhead or E3 ligase ligand. The terminal carboxylic acid is readily available for amide bond formation with an amine-functionalized binding moiety.

PropertyValue
Chemical Formula C13H17NO5
Molecular Weight 267.28 g/mol
CAS Number 1205751-19-4
Appearance White to off-white solid
Solubility Soluble in DMSO and other organic solvents
Storage Store at -20°C for long-term stability

Application in PROTAC Synthesis

The this compound linker is designed for a modular approach to PROTAC synthesis. The general strategy involves the sequential coupling of the linker to the POI ligand and the E3 ligase ligand. The carboxylic acid functionality allows for standard amide bond formation with an amine-containing binding partner.

Below is a generalized workflow for the synthesis of a PROTAC using this linker.

PROTAC_Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_products Intermediates & Final Product Linker This compound Coupling1 Amide Coupling (HATU, DIPEA) Linker->Coupling1 POI_Ligand POI Ligand-NH2 POI_Ligand->Coupling1 E3_Ligand E3 Ligand-NH2 Coupling2 Amide Coupling (HATU, DIPEA) E3_Ligand->Coupling2 Intermediate1 Cbz-Linker-POI Coupling1->Intermediate1 Deprotection Cbz Deprotection (e.g., H2, Pd/C) Intermediate2 H2N-Linker-POI Deprotection->Intermediate2 Final_PROTAC E3 Ligand-Linker-POI Coupling2->Final_PROTAC Intermediate1->Deprotection Intermediate2->Coupling2

A generalized synthetic workflow for PROTAC synthesis.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines the general steps for synthesizing a PROTAC via amide bond formation.

Materials:

  • This compound

  • Amine-functionalized POI ligand (POI-NH2)

  • Amine-functionalized E3 ligase ligand (E3-NH2)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Hydrogen (H2) gas

  • Palladium on carbon (Pd/C)

  • Anhydrous solvents (e.g., Methanol, Dichloromethane)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)

Procedure:

Step 1: Coupling of the Linker to the POI Ligand

  • Dissolve this compound (1.0 eq) and POI-NH2 (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product (Cbz-Linker-POI) by flash column chromatography.

Step 2: Cbz Deprotection

  • Dissolve the purified Cbz-Linker-POI in a suitable solvent (e.g., methanol).

  • Add a catalytic amount of Pd/C (typically 10% by weight).

  • Purge the reaction vessel with H2 gas and stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 2-8 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected intermediate (H2N-Linker-POI). This intermediate is often used in the next step without further purification.

Step 3: Coupling of the Deprotected Intermediate to the E3 Ligase Ligand

  • Dissolve the H2N-Linker-POI (1.0 eq) and the E3 Ligase with a carboxylic acid handle (E3-COOH) (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, work up the reaction as described in Step 1.

  • Purify the final PROTAC product by preparative HPLC to obtain the desired compound with high purity.

Protocol 2: Evaluation of PROTAC-mediated Protein Degradation by Western Blot

This protocol describes the assessment of target protein degradation in cells treated with the synthesized PROTAC.

Materials:

  • Synthesized PROTAC

  • Cell line expressing the target protein

  • Cell culture medium and supplements

  • Multi-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with increasing concentrations of the synthesized PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the ECL substrate.

  • Data Analysis:

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation for each PROTAC concentration compared to the vehicle control.

    • Determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.

Western_Blot_Workflow Start Start Cell_Seeding Cell Seeding Start->Cell_Seeding PROTAC_Treatment PROTAC Treatment Cell_Seeding->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE & Western Blot Protein_Quantification->SDS_PAGE Data_Analysis Data Analysis SDS_PAGE->Data_Analysis End End Data_Analysis->End

A typical workflow for Western Blot analysis.

Data Presentation

The following table provides a template for summarizing the quantitative data obtained from PROTAC evaluation experiments.

PROTAC IDTarget ProteinE3 LigaseLinkerDC50 (nM)Dmax (%)Cell Line
PROTAC-XPOI-ACRBNThis compoundValueValueCell Line-1
PROTAC-YPOI-BVHLThis compoundValueValueCell Line-2

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.

Signaling Pathway

The following diagram illustrates the general mechanism of action of a PROTAC, which is applicable to PROTACs synthesized using the this compound linker.

PROTAC_MoA cluster_components Cellular Components cluster_process Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex Formation PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Proteasome Proteasome Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proximity-induced Degradation Proteasomal Degradation Ubiquitination->Degradation Recognition by Proteasome Degradation->PROTAC Recycled Degradation->POI Degraded

The PROTAC-mediated protein degradation pathway.

Conclusion

This compound is a versatile and readily available linker for the synthesis of PROTACs. Its short PEG structure can contribute to favorable physicochemical properties, and its bifunctional nature allows for straightforward incorporation into a modular PROTAC synthesis workflow. The protocols provided herein offer a general framework for the synthesis and evaluation of PROTACs utilizing this linker, which can be adapted and optimized for specific target proteins and E3 ligases. Careful consideration of linker length and composition is crucial for the successful development of potent and selective protein degraders.

References

Applications of PEG Linkers in Antibody-Drug Conjugates: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of Polyethylene Glycol (PEG) linkers in the design of Antibody-Drug Conjugates (ADCs) has emerged as a critical determinant of their therapeutic success. These versatile macromolecules play a pivotal role in optimizing the physicochemical and pharmacokinetic properties of ADCs, ultimately enhancing their efficacy and safety profiles. This document provides detailed application notes on the multifaceted roles of PEG linkers in ADCs, alongside comprehensive, step-by-step protocols for the synthesis, purification, and characterization of PEGylated ADCs.

Application Notes: The Role and Advantages of PEG Linkers in ADCs

Polyethylene Glycol (PEG) is a hydrophilic, biocompatible, and non-immunogenic polymer that offers a multitude of advantages when used as a linker in ADC development. The inclusion of PEG chains can profoundly influence the overall performance of an ADC.

Key Advantages of PEG Linkers:

  • Enhanced Solubility and Reduced Aggregation: Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation of the ADC, particularly at higher drug-to-antibody ratios (DARs). PEG linkers increase the hydrophilicity of the ADC, mitigating aggregation and improving its solubility and stability in aqueous environments.[][2][3][4]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which reduces renal clearance and prolongs its circulation half-life.[2][3][4][5] This extended exposure can lead to greater accumulation of the ADC at the tumor site, thereby enhancing its anti-tumor activity.[2][6]

  • Reduced Immunogenicity: The flexible PEG chains can create a protective hydrophilic shield around the payload and linker, potentially masking immunogenic epitopes and reducing the risk of an immune response against the ADC.[2][3][4]

  • Increased Drug-to-Antibody Ratio (DAR): By improving the solubility and reducing the aggregation propensity of hydrophobic drugs, PEG linkers enable the development of ADCs with higher DARs without compromising their developability.[4]

  • Modulation of Off-Target Toxicity: By improving the pharmacokinetic profile and minimizing non-specific uptake, PEG linkers can contribute to a wider therapeutic window, reducing the potential for off-target toxicities.[2][4][7][8]

Types of PEG Linkers:

PEG linkers can be broadly categorized based on their structure and release mechanism:

  • Linear PEG Linkers: These consist of a straight chain of repeating ethylene (B1197577) glycol units.

  • Branched or Multi-Arm PEG Linkers: These have multiple PEG arms extending from a central core, which can offer enhanced shielding effects and allow for the attachment of multiple payload molecules.[9]

  • Cleavable PEG Linkers: These are designed to release the cytotoxic payload under specific conditions prevalent in the tumor microenvironment or within the target cancer cell (e.g., acidic pH, presence of specific enzymes).

  • Non-Cleavable PEG Linkers: These linkers are stable and rely on the complete degradation of the antibody within the lysosome to release the payload, which remains attached to the linker and an amino acid residue.

Data Presentation: Impact of PEG Linker Length on ADC Properties

The length of the PEG linker is a critical parameter that can be modulated to fine-tune the properties of an ADC. The following tables summarize quantitative data from various studies, illustrating the impact of different PEG linker lengths on key performance metrics.

Table 1: In Vitro Cytotoxicity of ADCs with Varying PEG Linker Lengths

LinkerADC Construct (Antibody-Payload)Cell LineIC50 (nM)Reference
No PEGZHER2-SMCC-MMAENCI-N87~1.5[4]
PEG4KZHER2-PEG4K-MMAENCI-N87~6.75[4]
PEG10KZHER2-PEG10K-MMAENCI-N87~33.75[4]
PEG8anti-Trop2-PEG8-MMAEMDA-MB-231~0.5[4]
PEG12anti-Trop2-PEG12-MMAEMDA-MB-231~0.6[4]
PEG24anti-Trop2-PEG24-MMAEMDA-MB-231~0.8[4]

Table 2: Pharmacokinetics of ADCs with Different PEG Linker Lengths in Rats

LinkerPEG UnitsClearance (mL/day/kg)AUC (µg*h/mL)Half-life (h)Reference
No PEG0~15--[9]
PEG22~103,5005.3[3][9]
PEG44~75,6006.1[3][9]
PEG88~59,8006.1[3][9]
PEG1212~510,0006.0[3][9]
PEG2424~510,0005.8[3][9]

Table 3: In Vivo Efficacy of ADCs with Varying PEG Linker Lengths in a Xenograft Model

ADC ConstructPEG Linker LengthDosingTumor Growth Inhibition (%)Reference
Affibody-MMAENone1.5 mg/kgModerate[7][10]
HP4KM4 kDa1.5 mg/kgSignificant[7][10]
HP10KM10 kDa1.5 mg/kgStrong[7][10]

Table 4: Tolerability of ADCs with Different PEG Linker Lengths in Mice

ConjugatePEG Chain SizeMaximum Tolerated Dose (MTD) (mg/kg)Reference
Free MMAEN/A< 5.0[7]
HM (Affibody-MMAE)None5.0[7]
HP4KM4 kDa10.0[7]
HP10KM10 kDa> 20.0[7]

Visualizations

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody Linker PEG Linker Antibody->Linker Conjugation Site (e.g., Lysine) Payload Cytotoxic Payload Linker->Payload

General structure of a PEGylated Antibody-Drug Conjugate.

ADC_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation In Vivo Evaluation A Antibody Preparation C Conjugation Reaction (Antibody + Linker-Payload) A->C B Linker-Payload Synthesis B->C D Purification (e.g., SEC, HIC) C->D E DAR Determination (UV-Vis, HIC) D->E F Purity & Aggregation (SEC-MALS) D->F G In Vitro Cytotoxicity (MTT Assay) D->G H Stability Assessment D->H I Pharmacokinetics D->I J Efficacy (Xenograft Model) I->J K Tolerability/Toxicity J->K

Experimental workflow for ADC development and evaluation.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC PEGylated ADC in Circulation TumorCell Tumor Cell ADC->TumorCell 1. Binding to Target Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Antigen Target Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Mechanism of action of a PEGylated ADC.

Experimental Protocols

Detailed methodologies are provided below for the key stages of PEGylated ADC development.

Protocol 1: Lysine-Directed Conjugation of a PEG-Linker-Payload to an Antibody

This protocol describes the conjugation of a pre-synthesized PEG-linker-payload moiety with an amine-reactive N-hydroxysuccinimide (NHS) ester to the lysine (B10760008) residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4).

  • Amine-reactive PEG-linker-payload (e.g., NHS-PEGn-Drug).

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0.

  • Desalting columns (e.g., Sephadex G-25).

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.

    • Determine the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm.

  • Linker-Payload Solution Preparation:

    • Immediately before use, dissolve the NHS-PEGn-Drug in anhydrous DMSO or DMF to a concentration of 10 mM. Do not store the solution as NHS esters are susceptible to hydrolysis.[11][12]

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved NHS-PEGn-Drug to the antibody solution with gentle stirring. The optimal molar ratio should be determined empirically.[11][12][13]

    • Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% (v/v) to maintain antibody integrity.[11]

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.[11][13]

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted NHS-PEGn-Drug.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification:

    • Remove unreacted linker-payload and other small molecules by buffer exchange into a suitable storage buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis.

Protocol 2: Purification of PEGylated ADCs

A. Size-Exclusion Chromatography (SEC) for Aggregate Removal

SEC separates molecules based on their hydrodynamic radius and is used to remove high molecular weight aggregates.

Materials:

  • SEC column (e.g., TSKgel G3000SWxl).[14]

  • HPLC system with a UV detector.

  • Mobile Phase: e.g., 150 mM sodium phosphate, pH 7.0.[15][16]

Procedure:

  • System Equilibration: Equilibrate the SEC column with the Mobile Phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.[15][16]

  • Sample Preparation: Filter the ADC sample through a 0.22 µm filter.

  • Injection and Separation: Inject an appropriate volume of the ADC sample (e.g., 20-100 µL at 1 mg/mL) onto the column.[15]

  • Fraction Collection: Collect the fractions corresponding to the monomeric ADC peak, which will be the main peak eluting after the void volume.

  • Analysis: Analyze the collected fractions for purity and concentration.

B. Hydrophobic Interaction Chromatography (HIC) for DAR Species Separation

HIC separates ADC species based on their hydrophobicity, allowing for the isolation of populations with different DARs.

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR).

  • HPLC system with a UV detector.

  • Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium (B1175870) Sulfate (B86663), pH 7.0.[17]

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0.[17]

Procedure:

  • Sample Preparation: Adjust the ADC sample to a final concentration of 0.5 M ammonium sulfate using a high-salt buffer.[17]

  • System Equilibration: Equilibrate the HIC column with the starting mobile phase composition (e.g., 67% Mobile Phase A, 33% Mobile Phase B).[17]

  • Injection and Separation: Inject the prepared ADC sample.

  • Gradient Elution: Apply a linear gradient from the starting conditions to 100% Mobile Phase B over a defined period (e.g., 30 column volumes) to elute the different DAR species.[17] Species with higher DARs are more hydrophobic and will elute later.

  • Fraction Collection: Collect the fractions corresponding to the desired DAR species.

Protocol 3: Characterization of PEGylated ADCs

A. Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy

This method provides an average DAR for the ADC population.

Materials:

  • UV-Vis spectrophotometer.

  • Quartz cuvettes.

  • Purified ADC sample.

  • Unconjugated antibody.

  • Free linker-payload.

Procedure:

  • Determine Extinction Coefficients:

    • Measure the molar extinction coefficients of the unconjugated antibody (ε_Ab_) and the free linker-payload (ε_Drug_) at two wavelengths: 280 nm and a wavelength where the drug has maximum absorbance (λ_max_).[][18]

  • Measure ADC Absorbance:

    • Measure the absorbance of the purified ADC solution at 280 nm (A_280_) and λ_max_ (A_λmax_). Ensure the absorbance values are within the linear range of the instrument (typically 0.1-1.0 AU).[18]

  • Calculate DAR:

    • Use the following equations based on the Beer-Lambert law to calculate the molar concentrations of the antibody ([Ab]) and the drug ([Drug]):[][19]

      • A_280_ = (ε_Ab,280_ * [Ab]) + (ε_Drug,280_ * [Drug])

      • A_λmax_ = (ε_Ab,λmax_ * [Ab]) + (ε_Drug,λmax_ * [Drug])

    • Solve the simultaneous equations for [Ab] and [Drug].

    • Calculate the average DAR: DAR = [Drug] / [Ab].[]

B. In Vitro Cytotoxicity Assessment using MTT Assay

This assay determines the potency of the ADC in killing target cancer cells.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines.

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[20][21]

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).[21]

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1,000-10,000 cells/well and allow them to adhere overnight.[21][22]

  • ADC Treatment: Prepare serial dilutions of the PEGylated ADC in complete culture medium. Add 100 µL of the diluted ADC solutions to the respective wells. Include untreated cells as a negative control and a non-targeting ADC as a specificity control.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.[22]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[20][21][22]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.[20][21]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[21]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using appropriate software.[22]

C. Assessment of ADC Aggregation and Stability

  • Aggregation: Analyze the purified ADC for the presence of aggregates using SEC-MALS (Size-Exclusion Chromatography with Multi-Angle Light Scattering). This technique can determine the absolute molar mass of the species in solution and quantify the percentage of monomer, dimer, and higher-order aggregates.[23][24][25][26][27]

  • In Vitro Plasma Stability: Incubate the ADC in plasma from relevant species (e.g., mouse, rat, cynomolgus monkey, human) at 37°C. At various time points, measure the amount of intact ADC (e.g., by ELISA or LC-MS) and the amount of released payload (by LC-MS) to assess the stability of the linker and the overall conjugate.[2][28][29][30][31]

References

Activating the Carboxylic Acid Terminus: A Guide to Methods and Protocols for Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The activation of a carboxylic acid terminus is a fundamental transformation in organic chemistry, particularly crucial for the formation of amide bonds—a cornerstone of peptides, proteins, and a vast array of pharmaceuticals. Direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium (B1175870) carboxylate salt.[1] Therefore, the carboxylic acid must first be converted into a more electrophilic species, an "activated" intermediate, that is susceptible to nucleophilic attack by an amine.[2] This document provides an overview of common methods for carboxylic acid activation, complete with detailed experimental protocols and comparative data to guide researchers in selecting the optimal strategy for their specific application.

Carbodiimide-Mediated Activation

Carbodiimides are among the most widely used coupling reagents for amide bond formation.[3] They react with carboxylic acids to form a highly reactive O-acylisourea intermediate.[4] This intermediate can then react with a primary amine to form the desired amide bond.[4] Common carbodiimides include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), Dicyclohexylcarbodiimide (DCC), and Diisopropylcarbodiimide (DIC).[5] EDC is particularly popular due to its water solubility, which allows for easy removal of the urea (B33335) byproduct during aqueous workup.[5]

To improve efficiency and minimize side reactions, such as racemization of chiral carboxylic acids, carbodiimide (B86325) reactions are often performed in the presence of additives like N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS).[6] These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to racemization and still highly reactive towards amines.[2][6]

Comparative Data for Carbodiimide Reagents
ReagentKey FeaturesByproduct SolubilityCommon Applications
EDC Water-solubleWater-solubleBioconjugation, solution-phase synthesis[5]
DCC Insoluble in most organic solventsInsoluble (dicyclohexylurea)Solution-phase synthesis (byproduct precipitates)[5]
DIC Soluble in organic solventsSolubleSolid-phase peptide synthesis[5]
Experimental Protocol: EDC/NHS Activation for Amide Bond Formation in Solution

This protocol describes a general two-step procedure for coupling an amine-containing molecule to a carboxylic acid using EDC and NHS.[6]

Materials:

  • Carboxylic acid-containing compound

  • Amine-containing compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0[7]

  • Coupling Buffer: PBS, pH 7.2-8.5[6]

  • Quenching Solution (e.g., 1 M hydroxylamine, Tris, or glycine)[6]

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Carboxylic Acid Activation:

    • Dissolve the carboxylic acid (1.0 equiv.) and NHS (1.1-1.5 equiv.) in anhydrous DMF or DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add EDC (1.1-1.5 equiv.) to the solution.

    • Stir the reaction mixture at 0 °C for 15 minutes and then at room temperature for 1-4 hours to form the NHS-ester.[8]

  • Amine Coupling:

    • In a separate flask, dissolve the amine (1.0-1.2 equiv.) in anhydrous DMF or DCM.

    • Add the amine solution to the pre-activated NHS-ester solution.

    • Stir the reaction at room temperature for 2-12 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a mild acid (e.g., 5% HCl), saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

EDC_NHS_Activation CarboxylicAcid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Reactive) CarboxylicAcid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea NHS_Ester NHS Ester (Semi-stable) O_Acylisourea->NHS_Ester + NHS Urea Urea Byproduct O_Acylisourea->Urea Hydrolysis NHS NHS NHS->NHS_Ester Amide Amide Bond (R-CO-NH-R') NHS_Ester->Amide + Amine Amine Amine (R'-NH2) Amine->Amide

Caption: EDC/NHS activation workflow.

Uronium/Aminium and Phosphonium (B103445) Salt-Based Activation

Uronium and aminium salt-based reagents are highly efficient activators known for their rapid reaction times and ability to suppress racemization, making them staples in solid-phase peptide synthesis (SPPS).[9][10] Examples include HATU, HBTU, and HOTU.[9][10] These reagents react with carboxylic acids in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to form an active ester intermediate.[9]

Phosphonium salt-based reagents, such as BOP and PyBOP, function similarly to uronium salts and are also widely used.[11] An advantage of phosphonium reagents is that they do not have the potential to cause guanidinylation of the N-terminal amino group, a side reaction that can occur with uronium reagents.[11]

Comparative Data for Common Coupling Reagents
ReagentTypeAdditive IncorporatedKey Advantages
HATU Aminium SaltHOAtHigh reactivity, low racemization[1][10]
HBTU Aminium SaltHOBtEffective and commonly used[10]
HOTU Uronium SaltOxymaHigh reactivity, water-soluble byproducts[9]
PyBOP Phosphonium SaltHOBtNo guanidinylation side reaction[11]
COMU Uronium SaltOxymaHigh reactivity, non-explosive[11]
Experimental Protocol: HOTU-Mediated Coupling in Solution

This protocol outlines the general steps for a solution-phase amide coupling using HOTU.[9]

Materials:

  • Carboxylic acid

  • Amine

  • O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HOTU)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Pre-activation:

    • Dissolve the carboxylic acid (1.0 equiv.), HOTU (1.1 equiv.), and DIPEA (2.0 equiv.) in anhydrous DMF.

    • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.[9]

  • Amine Addition:

    • Add the amine (1.0-1.1 equiv.) to the reaction mixture.[9]

  • Reaction and Monitoring:

    • Stir the reaction at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.[9]

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.[9]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Uronium_Activation cluster_activation Activation Step cluster_coupling Coupling Step CarboxylicAcid Carboxylic Acid ActiveEster Active Ester Intermediate CarboxylicAcid->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster Uronium Uronium/Phosphonium Salt (e.g., HATU, PyBOP) Uronium->ActiveEster Amide Amide Product ActiveEster->Amide Byproducts Byproducts ActiveEster->Byproducts Amine Amine Amine->Amide

Caption: General workflow for uronium/phosphonium salt activation.

Acid Chloride Formation

One of the oldest and most robust methods for activating carboxylic acids is their conversion to highly reactive acid chlorides.[2] This is typically achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.[2][3] The resulting acid chloride readily reacts with primary and secondary amines to form amides, often in high yield.[2] This method is particularly effective for sterically hindered carboxylic acids.[12]

Experimental Protocol: Amide Formation via Acid Chloride

This protocol describes the formation of an acid chloride followed by reaction with an amine.[12]

Materials:

  • Carboxylic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Catalytic amount of DMF (optional, for oxalyl chloride)

  • Amine

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., triethylamine, pyridine)

Procedure:

  • Acid Chloride Formation:

    • To a solution of the carboxylic acid (1.0 equiv.) in an anhydrous aprotic solvent, add thionyl chloride (2.0-3.0 equiv.) or oxalyl chloride (1.5-2.0 equiv.) at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride.

    • Heat the mixture to reflux and stir for 1-4 hours, or until the evolution of gas ceases.[12]

    • Remove the excess thionyl chloride or oxalyl chloride under reduced pressure. The crude acid chloride is often used directly in the next step.

  • Amidation (Schotten-Baumann conditions):

    • Dissolve the crude acid chloride in an anhydrous aprotic solvent.

    • Cool the solution to 0 °C.

    • Add a solution of the amine (1.1 equiv.) and a base (1.1-1.5 equiv., e.g., triethylamine) in the same solvent dropwise.

    • Stir the reaction at room temperature for 1-16 hours.[2]

  • Work-up and Purification:

    • Quench the reaction with water.

    • Extract the product with an organic solvent.

    • Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify the product by chromatography or recrystallization.

Acid_Chloride_Formation CarboxylicAcid Carboxylic Acid AcidChloride Acid Chloride (Highly Reactive) CarboxylicAcid->AcidChloride + Activating Agent ActivatingAgent SOCl₂ or (COCl)₂ ActivatingAgent->AcidChloride Amide Amide AcidChloride->Amide + Amine/Base Amine Amine + Base Amine->Amide

References

Application Notes and Protocols for the Conjugation of Cbz-NH-PEG1-CH2CH2COOH to Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The surface modification of nanoparticles with Polyethylene Glycol (PEG) chains, a process known as PEGylation, is a critical strategy in nanomedicine to enhance the systemic circulation time and stability of nanoparticles by reducing immune system recognition and non-specific protein adsorption. This document provides detailed protocols for the covalent conjugation of a specific heterobifunctional PEG linker, Cbz-NH-PEG1-CH2CH2COOH, to amine-functionalized nanoparticles.

This linker incorporates three key features:

  • Cbz (Carbobenzyloxy) Group: A protecting group for the terminal amine. This allows for selective reaction through the carboxyl group. The Cbz group can be removed later for subsequent conjugation steps if needed.

  • PEG1 (Polyethylene Glycol) Spacer: A short, single-unit PEG spacer that provides hydrophilicity and flexibility.

  • COOH (Carboxylic Acid): The reactive group for covalent attachment to nanoparticles.

The primary conjugation method detailed here is the widely used carbodiimide (B86325) crosslinking chemistry, which involves 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysulfosuccinimde (Sulfo-NHS) to form a stable amide bond between the PEG linker's carboxyl group and primary amines on the nanoparticle surface.

Part 1: Principle of EDC/Sulfo-NHS Conjugation Chemistry

EDC/Sulfo-NHS chemistry is a robust and common method for covalently linking a carboxyl group to a primary amine. The reaction proceeds in two main steps to create a stable amide bond.

  • Activation: EDC reacts with the carboxyl group of the this compound linker to form a highly reactive but unstable O-acylisourea intermediate.

  • Stabilization and Coupling: Sulfo-NHS is added to react with the intermediate, forming a semi-stable amine-reactive NHS ester. This ester is less susceptible to hydrolysis in aqueous solutions than the O-acylisourea intermediate. This activated linker then readily reacts with primary amine groups (-NH₂) present on the surface of the nanoparticles, resulting in the formation of a stable amide bond and releasing the Sulfo-NHS leaving group.

The workflow below illustrates the chemical activation and coupling process.

G cluster_activation Step 1: Activation of PEG Linker cluster_conjugation Step 2: Conjugation to Nanoparticle linker Cbz-NH-PEG-COOH edc_nhs + EDC + Sulfo-NHS linker->edc_nhs activated_linker Cbz-NH-PEG-CO-NHS (Amine-Reactive Ester) edc_nhs->activated_linker in Activation Buffer (pH 5-6) np Amine-Functionalized Nanoparticle (NP-NH₂) activated_linker->np Add to NP suspension conjugated_np PEGylated Nanoparticle (NP-NH-CO-PEG-NH-Cbz) np->conjugated_np in Coupling Buffer (pH 7.2-8.0)

Caption: Chemical workflow for EDC/Sulfo-NHS mediated conjugation.

Part 2: Experimental Protocol

This protocol provides a general method for conjugating this compound to nanoparticles with surface amine groups. Optimization may be required depending on the specific type and concentration of nanoparticles used.

Materials and Reagents
  • Nanoparticles: Amine-functionalized nanoparticles (e.g., iron oxide, silica, gold, or polymeric NPs) suspended in DI water or an appropriate buffer.

  • PEG Linker: this compound

  • Activation Buffer: 50 mM MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0.

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4.

  • Crosslinkers:

    • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride)

    • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Ethanolamine.

  • Washing Buffer: PBS with 0.05% Tween-20.

  • Storage Buffer: PBS or other buffer suitable for nanoparticle storage.

  • Equipment: pH meter, rotator/shaker, centrifuge or magnetic separator, sonicator.

Step-by-Step Conjugation Procedure

The overall experimental workflow is depicted in the diagram below.

Caption: Experimental workflow for nanoparticle PEGylation.

Procedure:

  • Nanoparticle Preparation:

    • Take a required amount of the stock amine-functionalized nanoparticle suspension.

    • Wash the nanoparticles twice with the Activation Buffer (MES, pH 6.0) to remove any storage buffers or unbound amines. Use centrifugation or magnetic separation appropriate

Application Notes and Protocols for the Experimental Use of Monofunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monofunctional Polyethylene Glycol (PEG) linkers are essential tools in bioconjugation and drug delivery.[1][2] These synthetic polymers, featuring a single reactive group, are covalently attached to molecules like proteins, peptides, and nanoparticles in a process known as PEGylation.[3][4] This modification enhances the therapeutic properties of molecules by improving solubility, extending circulation half-life, and reducing immunogenicity.[3][5] This document provides detailed application notes, experimental protocols, and quantitative data on the use of monofunctional PEG linkers.

Core Principles of PEGylation

PEGylation is a fundamental strategy in biopharmaceutical development aimed at improving the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[6] The hydrophilic and biocompatible nature of PEG confers several key benefits upon conjugation.[1][7]

Key Benefits of PEGylation:

  • Enhanced Solubility: The hydrophilic properties of PEG significantly increase the water solubility of hydrophobic molecules, making them more suitable for intravenous administration.[6][8]

  • Increased Stability: PEG chains can sterically hinder the approach of proteolytic enzymes, thereby protecting the conjugated molecule from degradation and increasing its stability in biological environments.[6][9]

  • Prolonged Circulation Half-Life: The increased hydrodynamic size of a PEGylated molecule reduces its renal clearance, leading to a longer circulation time in the bloodstream.[5][6]

  • Reduced Immunogenicity: PEG linkers can mask antigenic epitopes on the surface of therapeutic proteins, reducing the likelihood of an immune response.[5][6]

Applications of Monofunctional PEG Linkers

Monofunctional PEG linkers have a wide range of applications in research and drug development:

  • Protein and Peptide Drug Modification: PEGylation is widely used to improve the therapeutic efficacy of protein and peptide drugs by extending their half-life and reducing their immunogenicity.[2][10]

  • Small Molecule Drug Modification: Attaching PEG linkers to small molecule drugs can enhance their water solubility and modify their pharmacokinetic profiles.[3][8] For instance, the attachment of a monodispersed m-PEG7 linker to naloxol (B12781492) prevents it from crossing the blood-brain barrier.[8]

  • Nanoparticle Surface Modification: PEG linkers create a protective hydrophilic layer on the surface of nanoparticles, preventing aggregation and uptake by the immune system, which prolongs their circulation time.[3][11]

  • Antibody-Drug Conjugates (ADCs): In targeted cancer therapy, PEG linkers are incorporated into ADCs to improve their pharmacokinetic properties and allow for a higher drug-to-antibody ratio (DAR) without causing aggregation.[3][12]

  • Hydrogel Formation: Monofunctional PEG linkers can be used to modify polymers that are subsequently crosslinked to form hydrogels for applications in tissue engineering and controlled drug release.[2][3]

Quantitative Data on the Effects of PEGylation

The following tables summarize quantitative data from various studies, illustrating the impact of monofunctional PEG linkers on different systems.

Table 1: Effect of PEGylation on Nanoparticle Properties and In Vivo Performance [3]

Nanoparticle SystemPEG Molecular Weight (Da)Size Increase (nm)Zeta Potential Change (mV)Circulation Half-Life Increase (fold)Reference
Liposomes2000~10-20-10 to -5~5-10[3]
Gold Nanoparticles5000~20-30-15 to -8~8-15[3]
PLGA Nanoparticles3400~50~25~6.3 - 6.6[3]
Gold Nanorods3400~200Not specifiedNot specified[3]

Table 2: Impact of PEGylation on Protein and Peptide Therapeutics

MoleculePEG Molecular Weight (Da)Half-Life (hours) - Non-PEGylatedHalf-Life (hours) - PEGylatedFold Increase in Half-LifeReference
Interferon-α12,0002.340~17[3]
Granulocyte-Colony Stimulating Factor (G-CSF)20,0003.533~9.4[3]
Adenosine Deaminase5,000 (multiple chains)< 0.5~48-72>96[10]
Model Protein 1Not specified~1.8~60~33[3]

Experimental Protocols

Protocol 1: PEGylation of a Model Protein with a Monofunctional PEG-NHS Ester

This protocol describes the covalent attachment of a monofunctional PEG-N-hydroxysuccinimide (NHS) ester to the primary amines (e.g., lysine (B10760008) residues) of a model protein.

Materials:

  • Model Protein (e.g., Bovine Serum Albumin)

  • Monofunctional PEG-NHS Ester (e.g., mPEG-succinimidyl valerate)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Dialysis membrane or size-exclusion chromatography column for purification

  • BCA or Bradford protein assay reagents

  • SDS-PAGE reagents and equipment

Procedure:

  • Protein Preparation: Dissolve the model protein in the reaction buffer to a final concentration of 2-5 mg/mL.

  • PEG-NHS Ester Preparation: Immediately before use, dissolve the monofunctional PEG-NHS ester in a small amount of anhydrous DMSO or DMF. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[3]

  • Conjugation Reaction: Slowly add the PEG-NHS ester solution to the protein solution while gently stirring. A typical molar ratio of PEG to protein is 10:1 to 50:1, but this should be optimized for the specific protein. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[3]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[3]

  • Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50 mM to consume any unreacted PEG-NHS ester.[3] Incubate for 15 minutes at room temperature.

  • Purification: Remove excess PEG and byproducts by dialysis against PBS or by using size-exclusion chromatography.

  • Characterization:

    • Determine the protein concentration using a spectrophotometer (e.g., at 280 nm) or a colorimetric assay (BCA or Bradford).[3]

    • Analyze the extent of PEGylation by running the purified conjugate on an SDS-PAGE gel. The PEGylated protein will show a significant increase in apparent molecular weight.

Protocol 2: Surface Modification of Carboxylated Nanoparticles with Monofunctional Amine-PEG

This protocol details the conjugation of a monofunctional amine-terminated PEG to carboxyl groups on the surface of nanoparticles using EDC/NHS chemistry.

Materials:

  • Carboxylated Nanoparticles (e.g., PLGA or silica (B1680970) nanoparticles)

  • Monofunctional Amine-PEG

  • Activation Buffer: 50 mM MES buffer, pH 6.0

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Washing Buffer: PBS or Tris buffer

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Nanoparticle Preparation: Disperse the carboxylated nanoparticles in the activation buffer.[3]

  • Activation of Carboxyl Groups:

    • Add EDC and NHS to the nanoparticle suspension to activate the surface carboxyl groups.[3] A typical concentration is 5-10 mg/mL for both EDC and NHS.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[3]

  • PEGylation Reaction:

    • Centrifuge the activated nanoparticles and resuspend them in the reaction buffer.

    • Add the amine-PEG solution to the activated nanoparticle suspension.[3] The molar excess of PEG will depend on the desired surface density.

    • Allow the reaction to proceed for 2-4 hours at room temperature with continuous mixing.[3]

  • Purification of PEGylated Nanoparticles:

    • Centrifuge the suspension to pellet the nanoparticles.[3]

    • Remove the supernatant containing unreacted PEG and byproducts.[3]

    • Resuspend the nanoparticle pellet in the washing buffer.[3]

    • Repeat the centrifugation and resuspension steps three times to ensure complete removal of unreacted reagents.[3]

  • Characterization:

    • Measure the size and zeta potential of the PEGylated nanoparticles using DLS to confirm successful surface modification.[3] Successful PEGylation will result in an increase in hydrodynamic diameter and a change in zeta potential.

    • The extent of PEGylation can be quantified using techniques like NMR or thermogravimetric analysis (TGA).[3]

Visualizations

Experimental Workflow: Protein PEGylation

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Protein_Prep Prepare Protein Solution (2-5 mg/mL in Reaction Buffer) Conjugation Conjugation Reaction (Mix Protein and PEG-NHS) Protein_Prep->Conjugation PEG_Prep Prepare PEG-NHS Ester Solution (in DMSO or DMF) PEG_Prep->Conjugation Incubation Incubate (RT for 30-60 min or 4°C for 2h) Conjugation->Incubation Quenching Quench Reaction (Add Tris Buffer) Incubation->Quenching Purification Purify Conjugate (Dialysis or SEC) Quenching->Purification Characterization Characterize Conjugate (SDS-PAGE, Protein Assay) Purification->Characterization

Caption: Workflow for the PEGylation of a protein using a monofunctional PEG-NHS ester.

Signaling Pathway: Inhibition of the PI3K/AKT/mTOR Pathway by a PEGylated Inhibitor

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Downstream Downstream Effectors (e.g., p-GSK, p-4EBP1) mTOR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation PEG_Inhibitor PEGylated PI3K/mTOR Inhibitor PEG_Inhibitor->PI3K Inhibits PEG_Inhibitor->mTOR Inhibits

Caption: Diagram of a PEGylated dual inhibitor targeting the PI3K/AKT/mTOR signaling pathway.[13]

References

Troubleshooting & Optimization

Technical Support Center: Cbz-NH-PEG1-CH2CH2COOH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Cbz-NH-PEG1-CH2CH2COOH and its conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

A1: this compound is a heterobifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It contains a Cbz (carboxybenzyl) protected amine, a single polyethylene (B3416737) glycol (PEG) unit, and a terminal carboxylic acid. The Cbz group is hydrophobic, while the PEG and carboxylic acid moieties are hydrophilic. This amphiphilic nature means its solubility is highly dependent on the solvent and pH. Generally, it is highly soluble in organic solvents like DMSO and DMF.[1][2][3][4] Its aqueous solubility is expected to be limited, especially at neutral or acidic pH due to the hydrophobic Cbz group and the protonated state of the carboxylic acid.

Q2: I am observing a precipitate when I try to dissolve my this compound conjugate in an aqueous buffer like PBS. What is the likely cause?

A2: Precipitation in aqueous buffers is a common issue with conjugates of this compound. The primary reasons for this are:

  • Hydrophobicity of the Cbz group and the conjugated molecule: The bulky, aromatic Cbz group, and potentially the molecule you have conjugated, can significantly decrease aqueous solubility.

  • pH of the buffer: The terminal carboxylic acid has a pKa around 4-5. In a buffer with a pH close to or below this pKa (like acidic buffers or even neutral PBS for some conjugates), the carboxyl group will be protonated and uncharged, reducing its contribution to water solubility.

  • "Salting out" effect: If you are adding a concentrated stock solution of your conjugate in an organic solvent (like DMSO) to the aqueous buffer, the rapid change in solvent polarity can cause the compound to crash out of solution.

Q3: How can I improve the aqueous solubility of my this compound conjugate?

A3: Several strategies can be employed to improve the aqueous solubility of your conjugate:

  • pH Adjustment: Increasing the pH of the aqueous buffer to a value at least 1-2 units above the pKa of the carboxylic acid (e.g., pH 7.5-8.5) will deprotonate it to the more soluble carboxylate form.

  • Use of Co-solvents: Adding a small percentage of a water-miscible organic solvent such as DMSO, DMF, ethanol, or acetonitrile (B52724) to your aqueous buffer can help to solubilize the hydrophobic portions of the molecule. It is crucial to ensure the final concentration of the organic solvent is compatible with your downstream experiments.

  • Sonication: Applying ultrasonic energy can help to break up aggregates and facilitate the dissolution process.

  • Gentle Heating: Warming the solution may increase the solubility of your conjugate. However, this should be done with caution to avoid degradation of the molecule.

  • Longer PEG chains: If you are in the design phase, consider using a linker with a longer PEG chain (e.g., PEG2, PEG4) to increase the overall hydrophilicity of the conjugate.

Q4: What is the best way to prepare a working solution of my conjugate for cell-based assays?

A4: The recommended method is to first prepare a high-concentration stock solution in an organic solvent where the conjugate is highly soluble, such as DMSO.[1][2][3][4] Then, this stock solution can be serially diluted into your cell culture medium to the final desired concentration. It is important to add the DMSO stock to the aqueous medium slowly and with gentle mixing to minimize precipitation. The final concentration of DMSO in the cell culture should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
The this compound conjugate does not dissolve in my aqueous buffer (e.g., PBS pH 7.4). 1. The conjugate is poorly soluble in aqueous solutions at this pH due to the hydrophobic Cbz group and the protonated carboxylic acid. 2. The concentration you are trying to achieve is above the solubility limit.1. Adjust the pH: Increase the pH of the buffer to 8.0-8.5 to deprotonate the carboxylic acid. 2. Add a co-solvent: Prepare the buffer with a small percentage (e.g., 1-5%) of DMSO or ethanol. 3. Use physical methods: Try gentle heating or sonication to aid dissolution. 4. Lower the concentration: Attempt to dissolve a smaller amount of the conjugate.
A precipitate forms when I add my DMSO stock solution of the conjugate to the aqueous buffer. 1. "Salting out": The rapid change in solvent polarity is causing the conjugate to precipitate. 2. Supersaturation: The final concentration in the aqueous buffer is above the solubility limit.1. Slow addition: Add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer. 2. Lower the stock concentration: Use a more dilute DMSO stock solution. 3. Increase the co-solvent percentage: If permissible for your experiment, increase the percentage of organic co-solvent in the final aqueous solution.
My conjugate appears to be degrading after solubilization, as confirmed by analytical methods (e.g., HPLC). 1. Hydrolysis: The ester or amide bonds in your conjugate may be susceptible to hydrolysis, especially at high or low pH. 2. Temperature sensitivity: The molecule may not be stable at elevated temperatures.1. Optimize pH: If possible, use a buffer closer to neutral pH. If extreme pH is required for solubility, prepare the solution fresh and use it immediately. 2. Avoid excessive heating: Use sonication at room temperature as an alternative to heating. 3. Store properly: Store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles.
I observe low activity of my PROTAC conjugate in my biological assay. 1. Poor solubility in assay medium: The conjugate may have precipitated out of the cell culture medium, leading to a lower effective concentration. 2. Aggregation: The conjugate may be forming non-functional aggregates.1. Confirm solubility: Before conducting the assay, visually inspect the final working solution for any signs of precipitation. Centrifuge the solution and test the supernatant to confirm the concentration. 2. Optimize formulation: Try different co-solvents or a lower final concentration of the conjugate. 3. Include solubility-enhancing excipients: In some cases, non-ionic surfactants (e.g., Tween-20) at low concentrations can help maintain solubility, but their compatibility with the assay must be verified.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Solvents

SolventEstimated Solubility (mg/mL)Notes
Dimethyl Sulfoxide (DMSO)> 100[1][2][3][4]Highly soluble. Recommended for stock solutions.
Dimethylformamide (DMF)> 50Good solubility. Alternative for stock solutions.
Ethanol5 - 10Moderately soluble. Can be used as a co-solvent.
Methanol5 - 10Moderately soluble.
Acetonitrile1 - 5Sparingly soluble.
Water (pH 7.0)< 0.1Very poorly soluble.
Phosphate Buffered Saline (PBS, pH 7.4)< 0.1Very poorly soluble.
Water (pH 8.5)0.1 - 1.0Slightly soluble due to deprotonation of the carboxylic acid.

Disclaimer: The solubility values in this table are estimates based on the chemical structure and available data for similar compounds. Actual solubility may vary depending on the specific batch, purity, and experimental conditions. It is highly recommended to perform your own solubility tests.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard procedure to determine the equilibrium solubility of a this compound conjugate in an aqueous buffer.

  • Preparation of the Buffer: Prepare the desired aqueous buffer (e.g., PBS pH 7.4). Ensure the pH is accurately adjusted.

  • Addition of Excess Compound: Add an excess amount of the conjugate to a known volume of the buffer in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium. A shaker or rotator is recommended.

  • Phase Separation: After equilibration, allow the undissolved solid to settle. Alternatively, centrifuge the sample at a high speed to pellet the excess solid.

  • Sampling and Dilution: Carefully remove an aliquot of the supernatant without disturbing the solid. Dilute the aliquot with a suitable solvent (e.g., DMSO or the mobile phase for HPLC analysis) to a concentration within the linear range of your analytical method.

  • Quantification: Analyze the concentration of the dissolved conjugate in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate the solubility of the conjugate in the aqueous buffer based on the measured concentration and the dilution factor.

Protocol 2: Step-by-Step Guide to Solubilizing a this compound Conjugate for In Vitro Assays

This protocol provides a practical workflow for preparing a working solution of your conjugate in cell culture medium.

  • Prepare a High-Concentration Stock Solution: Dissolve the conjugate in 100% DMSO to a high concentration (e.g., 10-50 mM). Ensure the compound is fully dissolved. Gentle warming or sonication can be used if necessary. Store this stock solution at -20°C or -80°C.

  • Prepare an Intermediate Dilution (Optional but Recommended): Dilute the high-concentration stock solution in DMSO to an intermediate concentration (e.g., 1 mM). This can make the final dilution into the aqueous medium more accurate and less prone to precipitation.

  • Final Dilution in Aqueous Medium: a. Warm the required volume of your cell culture medium to the experimental temperature (e.g., 37°C). b. While gently vortexing or swirling the medium, add the required volume of the DMSO stock solution dropwise. c. Continue to mix the solution for a few minutes to ensure homogeneity.

  • Final Check: Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it is an indication that the solubility limit has been exceeded. In this case, you may need to lower the final concentration or add a small amount of a co-solvent if your assay allows.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Solubility Check start Weigh this compound conjugate dissolve Dissolve in 100% DMSO start->dissolve stock High-concentration stock solution (e.g., 10-50 mM) dissolve->stock add_stock Add stock solution dropwise with mixing stock->add_stock Dilute medium Pre-warmed aqueous buffer or cell culture medium medium->add_stock working_solution Final working solution add_stock->working_solution check Visual inspection for precipitation working_solution->check clear Solution is clear: Proceed with experiment check->clear precipitate Precipitate observed: Troubleshoot check->precipitate protac_pathway protac PROTAC (this compound conjugate) ternary_complex Ternary Complex (POI-PROTAC-E3) protac->ternary_complex target_protein Target Protein (POI) target_protein->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex poly_ub Poly-ubiquitinated Target Protein ternary_complex->poly_ub Ubiquitination ubiquitin Ubiquitin (Ub) ubiquitin->ternary_complex E1, E2 enzymes proteasome 26S Proteasome poly_ub->proteasome Recognition proteasome->protac Recycling proteasome->e3_ligase Recycling degradation Degradation into Amino Acids proteasome->degradation Proteolysis ubiquitin_proteasome_system ub Ubiquitin (Ub) e1 E1 (Ub-activating enzyme) ub->e1 ATP -> AMP+PPi e2 E2 (Ub-conjugating enzyme) e1->e2 Ub transfer e3 E3 (Ub-ligase) e2->e3 Forms complex poly_ub_substrate Poly-ubiquitinated Substrate e3->poly_ub_substrate Poly-ubiquitination substrate Substrate Protein substrate->e3 Recognition proteasome 26S Proteasome poly_ub_substrate->proteasome Targeting proteasome->ub Recycling (DUBs) peptides Peptides proteasome->peptides Degradation

References

Technical Support Center: Optimizing Reaction Conditions for PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing PEGylation reaction conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during PEGylation experiments.

Issue 1: Low or No PEGylation Yield

Q: I am observing a very low yield of my PEGylated product. What are the potential causes and how can I troubleshoot this?

A: Low PEGylation yield can stem from several factors related to the reagents, reaction conditions, and the protein itself. Here are the common causes and recommended solutions:

  • Incomplete Activation of PEG: The reactive group on your PEG reagent may not be fully active.

    • Solution: Before starting the conjugation, verify the activation of your PEG reagent using an appropriate analytical method like NMR or mass spectrometry.[1]

  • Hydrolysis of Activated PEG: Activated PEG esters, such as NHS esters, are susceptible to hydrolysis in aqueous solutions, which renders them inactive.[1]

    • Solution: Always use freshly prepared activated PEG.[1] It is best to dissolve the PEG reagent in a dry, aprotic solvent like DMSO or DMF and add it to the reaction buffer immediately before starting the conjugation.[1]

  • Incorrect Reaction pH: The pH of the reaction buffer is critical for the efficiency of the conjugation chemistry.

    • Solution: Verify and adjust the pH of your reaction buffer to the optimal range for your specific PEGylation chemistry. For example, NHS esters react most efficiently with primary amines at a pH of 7-9.[2][3]

  • Inaccessible Target Functional Groups: The target amino acid residues on your protein (e.g., lysines or cysteines) may be sterically hindered or buried within the protein's structure.

    • Solution: If possible, consider controlled denaturation and refolding of the protein to improve the accessibility of target sites.[1] Alternatively, you could try a different PEGylation chemistry that targets more accessible residues.[1]

  • Presence of Competing Nucleophiles in the Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the protein for the activated PEG, leading to low yields.

    • Solution: Ensure your reaction buffer is free of competing nucleophiles. Phosphate-buffered saline (PBS) is a commonly used alternative.[4]

Issue 2: Protein Aggregation or Precipitation During Reaction

Q: My protein is aggregating and precipitating out of solution during the PEGylation reaction. How can I prevent this?

A: Protein aggregation is a common challenge in PEGylation, often caused by the reaction conditions or the nature of the PEG reagent itself.

  • Intermolecular Cross-linking: If you are using a bifunctional PEG reagent (with reactive groups at both ends), it can link multiple protein molecules together, leading to aggregation.[5]

    • Solution: If mono-PEGylation is the goal, ensure your PEG activation strategy favors mono-activation, for instance, by using a large excess of PEG during the activation step and purifying the mono-activated species.[1] You can also reduce the molar ratio of activated PEG to protein.[1]

  • Protein Instability: The chosen reaction conditions (e.g., pH, temperature) may be destabilizing your protein, causing it to unfold and aggregate.[1]

    • Solution: Perform the reaction at a lower temperature, such as 4°C.[1] It is also advisable to screen different buffer conditions to find one that enhances the stability of your specific protein.[1]

  • High Protein Concentration: Higher concentrations of protein increase the likelihood of intermolecular interactions and aggregation.

    • Solution: Reduce the concentration of the protein in the reaction mixture.[1]

Issue 3: High Polydispersity (Mixture of mono-, di-, and multi-PEGylated species)

Q: My final product is a heterogeneous mixture of proteins with varying numbers of PEG chains attached. How can I achieve a more homogeneous, mono-PEGylated product?

A: High polydispersity is often a result of having multiple reactive sites on the protein with similar reactivities. Controlling the reaction conditions can favor mono-PEGylation.

  • High Molar Ratio of PEG to Protein: A high excess of activated PEG will drive the reaction towards multi-PEGylation.

    • Solution: Systematically decrease the molar ratio of activated PEG to protein to find the optimal balance that favors mono-conjugation.[1]

  • Multiple Reactive Sites with Similar Accessibility: If your protein has several surface-exposed residues that can react with the PEG reagent, a mixture of products is likely.

    • Solution: Adjusting the reaction pH can sometimes provide more selective modification. For example, a lower pH can favor the more nucleophilic N-terminal alpha-amino group over the epsilon-amino groups of lysines.[1] If a single, specific attachment site is critical, consider using site-directed mutagenesis to remove competing reactive sites.[1]

Frequently Asked Questions (FAQs)

Q1: What is the ideal molar ratio of PEG to protein?

A1: The optimal molar ratio is highly dependent on the specific protein, the number of available reactive sites, and the desired degree of PEGylation. A common starting point for mono-PEGylation is a 5- to 20-fold molar excess of PEG reagent to protein.[6][7] However, this should be optimized empirically for each specific system. For example, one study found that a 2-hour reaction with a 5:1 molar ratio of mPEG-ALD to protein resulted in an 86% yield of mono-PEGylated protein.[8][9]

Q2: How does pH affect PEGylation efficiency?

A2: The pH of the reaction buffer is a critical parameter that influences the reactivity of both the protein and the PEG reagent. For amine-reactive PEGs (like NHS esters), a pH range of 7-9 is generally optimal for reacting with primary amines on lysine (B10760008) residues.[2][3] For thiol-reactive PEGs (like maleimides), the reaction with cysteine residues proceeds readily at a neutral or slightly basic pH (6.5-7.5) to form stable thioether bonds.[2] It is important to choose a pH that maximizes the reaction rate while maintaining the stability and activity of the protein.

Q3: What is the recommended temperature and reaction time?

A3: PEGylation reactions are often carried out at low temperatures (4-25°C) to maintain protein stability.[1] Reaction times can vary from 30 minutes to several hours. For instance, a common protocol for NHS-ester PEGylation suggests incubating the reaction on ice for two hours or at room temperature for 30-60 minutes.[4][10] The optimal time should be determined experimentally by monitoring the reaction progress.

Q4: What type of buffer should I use for my PEGylation reaction?

A4: The choice of buffer is crucial to avoid unwanted side reactions. For amine-reactive PEGylation, it is essential to use a buffer that does not contain primary amines, such as Tris or glycine, as these will compete with the protein for the PEG reagent.[4] Phosphate-buffered saline (PBS) at a pH of 7.2-7.4 is a commonly used and recommended buffer.[10][11]

Data Presentation

Table 1: Effect of Molar Ratio and Reaction Time on Mono-PEGylated rhG-CSF Yield

PEG Type (mPEG-ALD)Molar Ratio (PEG:Protein)Reaction Time (hours)Optimal Mono-PEGylated Product Yield (%)
10 kDa3:13~83
10 kDa5:12~86
20 kDa3:13~83
20 kDa5:12~86
30 kDa3:13~83
30 kDa5:12~86

Data adapted from a study on recombinant human Granulocyte Colony-Stimulating Factor (rhG-CSF).[9]

Table 2: General pH Recommendations for Common PEGylation Chemistries

PEG ChemistryTarget ResidueOptimal pH RangeResulting Linkage
NHS EsterLysine (Amine)7.0 - 9.0Amide
AldehydeLysine (Amine)5.0 - 7.0Secondary Amine (after reduction)
MaleimideCysteine (Thiol)6.5 - 7.5Thioether
HydrazideAldehyde/Ketone5.0 - 7.0Hydrazone

Experimental Protocols

Protocol 1: General Procedure for Amine PEGylation using an NHS-Ester PEG Reagent

  • Protein Preparation: Dissolve the protein to be PEGylated in an amine-free buffer (e.g., 0.1 M phosphate-buffered saline, pH 7.4) to a concentration of 5-10 mg/mL.[11] If the protein is in a buffer containing primary amines like Tris, it must be exchanged into a suitable buffer via dialysis or desalting.[4]

  • PEG Reagent Preparation: Just before use, dissolve the PEG-NHS ester in a dry, water-miscible organic solvent such as DMSO or DMF to a concentration of 10 mM.[4][10] Do not prepare stock solutions for long-term storage as the NHS-ester moiety readily hydrolyzes.[4]

  • PEGylation Reaction: Add a calculated amount of the dissolved PEG-NHS ester to the protein solution. A 20-fold molar excess is a common starting point.[10] The final concentration of the organic solvent in the reaction mixture should not exceed 10%.[4]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours with gentle stirring.[4][10]

  • Quenching: Stop the reaction by adding a quenching buffer containing a primary amine, such as 1 M Tris-HCl (pH 8.0) or glycine.[11]

  • Purification: Remove the unreacted PEG reagent and byproducts from the PEGylated protein using size exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis.[10][11]

Protocol 2: General Procedure for Thiol PEGylation using a Maleimide-PEG Reagent

  • Protein Preparation: Dissolve the protein containing a free cysteine residue in a thiol-free buffer, such as PBS, at a pH between 6.5 and 7.5.[2]

  • PEG Reagent Preparation: Prepare a stock solution of the PEG-Maleimide reagent in the conjugation buffer.[12]

  • PEGylation Reaction: Add the PEG-Maleimide stock solution to the protein solution. A 10- to 20-fold molar excess of the PEG reagent over the protein is typically used.[12][13]

  • Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.[12][13]

  • Purification: Purify the PEGylated protein from unreacted PEG and protein using size exclusion chromatography (SEC) or other suitable chromatographic techniques.[13]

Visualizations

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Protein_Prep Protein Preparation (Buffer Exchange) Reaction PEGylation Reaction (Control pH, Temp, Ratio) Protein_Prep->Reaction PEG_Prep PEG Reagent Preparation PEG_Prep->Reaction Quenching Quench Reaction Reaction->Quenching Purification Purification (SEC, IEX) Quenching->Purification Characterization Characterization (SDS-PAGE, MS) Purification->Characterization Final_Product Pure PEGylated Product Characterization->Final_Product

General PEGylation Experimental Workflow.

Troubleshooting_Workflow Start Start PEGylation Problem Problem Encountered? Start->Problem Low_Yield Low Yield? Problem->Low_Yield Yes Success Successful PEGylation Problem->Success No Aggregation Aggregation? Low_Yield->Aggregation No Check_Reagents Check Reagent Activity & Buffer Composition Low_Yield->Check_Reagents Yes Polydispersity High Polydispersity? Aggregation->Polydispersity No Optimize_Conditions Lower Temperature & Protein Conc. Aggregation->Optimize_Conditions Yes Polydispersity->Success No Adjust_Ratio Adjust PEG:Protein Ratio Polydispersity->Adjust_Ratio Yes Optimize_pH Optimize Reaction pH Check_Reagents->Optimize_pH Optimize_pH->Start Optimize_Conditions->Start Adjust_Ratio->Start

Troubleshooting Decision Tree for PEGylation.

References

Cbz Deprotection Technical Support Center: Mild Alternatives to Harsh Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Carboxybenzyl (Cbz) group deprotection. This resource is designed for researchers, scientists, and drug development professionals seeking reliable methods for Cbz removal without the use of harsh acids. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols for various mild deprotection techniques.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons to avoid harsh acids for Cbz deprotection?

A1: Harsh acids, such as HBr in acetic acid, can lead to several undesirable outcomes in complex molecules. These include the cleavage of other acid-labile protecting groups (e.g., Boc, trityl), degradation of sensitive functional groups, and potential racemization of chiral centers. For substrates with acid-sensitive moieties or for late-stage intermediates in a synthesis, milder, more selective methods are often necessary.

Q2: What are the most common mild alternatives to acidic Cbz deprotection?

A2: The most prevalent mild methods for Cbz removal are catalytic hydrogenation and catalytic transfer hydrogenation.[1][2] Other effective methods include nucleophilic deprotection and enzymatic cleavage, which offer excellent chemoselectivity for specific substrates.[1][3][4] More recently, systems using Lewis acids in specialized solvents have also been developed as a mild alternative.[2][5][6]

Q3: How do I choose the best mild deprotection method for my specific compound?

A3: The choice of method depends on the functional groups present in your molecule.

  • For molecules without groups susceptible to reduction (e.g., alkenes, alkynes, nitro groups): Catalytic hydrogenation with H₂ gas is a robust and clean method.[1]

  • For molecules with reducible functional groups: Catalytic transfer hydrogenation often offers better chemoselectivity.[1]

  • For molecules containing sulfur or other potential catalyst poisons: Nucleophilic deprotection or enzymatic methods are excellent choices.[1][7][8]

  • For molecules with multiple protecting groups requiring orthogonal strategies: Enzymatic or highly chemoselective chemical methods can provide the required specificity.[3][9]

Troubleshooting Guides

Catalytic Hydrogenation & Transfer Hydrogenation

Problem: My Cbz deprotection by catalytic (transfer) hydrogenation is slow or incomplete.

Possible Cause Troubleshooting Suggestion
Catalyst Inactivity Use a fresh batch of catalyst. For challenging substrates, consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[1][10]
Catalyst Poisoning If your substrate contains sulfur or phosphorus, these can poison the palladium catalyst.[1][7] Increase the catalyst loading or switch to a non-hydrogenation-based method.[1]
Poor Substrate Solubility The reaction rate can be limited by poor solubility. Try a different solvent or a solvent mixture to ensure the substrate is fully dissolved.[1]
Product Inhibition The newly formed amine can coordinate to the palladium catalyst and inhibit its activity. Adding a small amount of a non-interfering acid (like acetic acid, if tolerated by the substrate) can protonate the amine and prevent this.[1][10]
Insufficient Hydrogen Source For catalytic hydrogenation, ensure a good seal and positive hydrogen pressure (a balloon is often sufficient for atmospheric pressure reactions).[1] For transfer hydrogenation, ensure an adequate excess of the hydrogen donor (e.g., ammonium (B1175870) formate) is used.[11][12]

Problem: I am observing undesired side reactions, such as the reduction of other functional groups.

Possible Cause Troubleshooting Suggestion
Overly Active Catalyst/Conditions Switch from catalytic hydrogenation (H₂) to catalytic transfer hydrogenation, which is often milder.[1] Using a less active catalyst or running the reaction at a lower temperature or pressure might also improve selectivity.
Incorrect Choice of Hydrogen Donor Different hydrogen donors in transfer hydrogenation can offer different selectivities. Ammonium formate (B1220265) is a common choice.[11][12]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Pd/C and H₂

This is a standard and highly effective method for Cbz deprotection in the absence of other reducible groups.[1][13]

  • Dissolution: Dissolve the Cbz-protected compound in a suitable solvent (e.g., methanol, ethanol, ethyl acetate) in a round-bottom flask equipped with a stir bar.[1][10]

  • Catalyst Addition: Carefully add 5-10% (w/w) of 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).[1] Caution: Palladium on carbon can be pyrophoric, especially when dry.

  • Hydrogenation: Seal the flask and purge the system with hydrogen gas. This is typically done by evacuating the flask and backfilling with hydrogen three times. A hydrogen-filled balloon is often sufficient for reactions at atmospheric pressure.[1]

  • Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good mixing of the three phases (solid catalyst, liquid solution, and gas).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until all the starting material has been consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent. The filtrate contains the deprotected amine, which can be isolated by removing the solvent under reduced pressure.

Protocol 2: Catalytic Transfer Hydrogenation using Pd/C and Ammonium Formate

This method is advantageous when you want to avoid using hydrogen gas and can offer better selectivity.[1][11][12]

  • Dissolution: Dissolve the Cbz-protected compound in a suitable solvent (e.g., methanol, ethanol).

  • Reagent Addition: Add ammonium formate (typically 4-5 equivalents) to the solution and stir until it dissolves.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 10-20% w/w) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or gently heat (e.g., to 40-60 °C) if the reaction is sluggish.

  • Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often rapid, sometimes completing in under an hour.[1]

  • Work-up: Once the reaction is complete, filter the mixture through Celite to remove the catalyst and wash the pad with the solvent. The ammonium formate and its byproducts are typically removed during an aqueous work-up or by silica (B1680970) gel chromatography.

Protocol 3: Nucleophilic Deprotection using 2-Mercaptoethanol

This protocol is particularly useful for substrates containing functional groups that are sensitive to reduction or for molecules containing sulfur, which can poison palladium catalysts.[4][8][14]

  • Setup: In a reaction vessel, dissolve the Cbz-protected compound in N,N-dimethylacetamide (DMAc).

  • Reagent Addition: Add potassium phosphate (B84403) (K₃PO₄) as a base, followed by 2-mercaptoethanol.[8]

  • Reaction: Heat the reaction mixture, for example, to 75 °C.[4][8]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: After completion, the reaction is typically cooled, diluted with a suitable organic solvent, and washed with water or a mild aqueous base to remove the reagents. The product can then be isolated by standard extraction and purification techniques.

Protocol 4: Enzymatic Deprotection

This method offers high selectivity, especially for enantioselective deprotection of Cbz-protected amino acids, and is performed under very mild conditions.[3][9]

  • Enzyme Preparation: Obtain a cell extract or a purified enzyme that exhibits Cbz-cleaving activity. An example is the enzyme from Sphingomonas paucimobilis.[9]

  • Reaction Mixture: In a buffered aqueous solution (e.g., phosphate buffer, pH 7), suspend or dissolve the Cbz-protected substrate.[3]

  • Enzymatic Reaction: Add the enzyme preparation to the substrate mixture. The reaction is typically incubated at a mild temperature (e.g., 28-45 °C) with gentle agitation.[3]

  • Monitoring: The reaction progress can be monitored by HPLC.

  • Work-up: Once the reaction reaches completion, the enzyme is typically denatured and precipitated by adding an organic solvent like acetonitrile.[3] The precipitated protein is removed by centrifugation or filtration, and the deprotected product can be isolated from the supernatant.

Data Summary

Comparison of Mild Cbz Deprotection Methods
Method Reagents Typical Solvents Temp. Reaction Time Key Advantages
Catalytic Hydrogenation Pd/C, H₂MeOH, EtOH, EtOAcRoom Temp1 - 12 hClean byproducts (toluene, CO₂), well-established.[13]
Catalytic Transfer Hydrogenation Pd/C, Ammonium FormateMeOH, EtOHRoom Temp - 60°C0.5 - 2 hAvoids H₂ gas, often faster and more selective than hydrogenation.[1]
Nucleophilic Deprotection 2-Mercaptoethanol, K₃PO₄DMAc75 °C1 - 5 hTolerates reducible groups and catalyst poisons.[4][8]
Enzymatic Deprotection Cbz-cleaving enzymeAqueous Buffer28 - 45 °C18 - 40 hExtremely mild, highly selective (can be enantioselective).[3][9]

Visualized Workflows

Deprotection_Workflows General Workflows for Mild Cbz Deprotection cluster_0 Catalytic Hydrogenation cluster_1 Catalytic Transfer Hydrogenation cluster_2 Nucleophilic Deprotection H_Start Dissolve Cbz-Compound H_AddCat Add Pd/C Catalyst H_Start->H_AddCat H_Hydrogenate Purge with H₂ Gas H_AddCat->H_Hydrogenate H_React Stir Vigorously H_Hydrogenate->H_React H_Filter Filter through Celite H_React->H_Filter H_Isolate Isolate Product H_Filter->H_Isolate CTH_Start Dissolve Cbz-Compound CTH_AddDonor Add Ammonium Formate CTH_Start->CTH_AddDonor CTH_AddCat Add Pd/C Catalyst CTH_AddDonor->CTH_AddCat CTH_React Stir (may require heat) CTH_AddCat->CTH_React CTH_Filter Filter through Celite CTH_React->CTH_Filter CTH_Isolate Isolate Product CTH_Filter->CTH_Isolate Nuc_Start Dissolve Cbz-Compound in DMAc Nuc_AddReagents Add K₃PO₄ & 2-Mercaptoethanol Nuc_Start->Nuc_AddReagents Nuc_React Heat Reaction Nuc_AddReagents->Nuc_React Nuc_Workup Aqueous Work-up Nuc_React->Nuc_Workup Nuc_Isolate Isolate Product Nuc_Workup->Nuc_Isolate

Caption: General experimental workflows for common mild Cbz deprotection methods.

Troubleshooting_Logic Troubleshooting Logic for Sluggish Hydrogenation Start Problem: Sluggish or Incomplete Reaction Check_Catalyst Is the catalyst fresh? Start->Check_Catalyst Check_Poison Does the substrate contain S or P? Check_Catalyst->Check_Poison Yes Sol_Fresh_Cat Use fresh catalyst or Pearlman's catalyst. Check_Catalyst->Sol_Fresh_Cat No Check_Solubility Is the substrate fully dissolved? Check_Poison->Check_Solubility No Sol_Alt_Method Switch to a non-hydrogenation method. Check_Poison->Sol_Alt_Method Yes Check_Inhibition Could product inhibition be an issue? Check_Solubility->Check_Inhibition Yes Sol_Solvent Try a different solvent or mixture. Check_Solubility->Sol_Solvent No Sol_Acid Add a small amount of acid (e.g., AcOH). Check_Inhibition->Sol_Acid Yes

Caption: A decision-making diagram for troubleshooting incomplete hydrogenations.

References

Technical Support Center: Purification of Cbz-NH-PEG1-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the purification of Cbz-NH-PEG1-CH2CH2COOH, a common linker used in Proteolysis Targeting Chimeras (PROTACs).

Troubleshooting Guide

Researchers may encounter several challenges during the purification of the this compound reaction product. This section addresses common issues with their potential causes and recommended solutions.

Issue 1: Low Purity of the Final Product After Column Chromatography

Potential Cause Recommended Solution
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials are consumed before workup.
Inappropriate Solvent System for Chromatography: Perform small-scale TLC experiments with different solvent systems (e.g., varying ratios of ethyl acetate (B1210297)/hexanes, dichloromethane (B109758)/methanol) to identify the optimal mobile phase for separation. A common starting point for similar compounds is a gradient of methanol (B129727) in dichloromethane.
Co-elution of Impurities: If impurities have similar polarity to the product, consider using a different stationary phase (e.g., reverse-phase silica) or an alternative purification technique like preparative HPLC.
Product Degradation on Silica (B1680970) Gel: The carboxylic acid moiety can sometimes interact strongly with silica gel, leading to tailing and poor separation. Adding a small amount of acetic acid (0.1-1%) to the mobile phase can help to mitigate this issue.

Issue 2: Difficulty in Removing Solvent After Purification

Potential Cause Recommended Solution
High-Boiling Point Solvents: If high-boiling point solvents like DMF or DMSO were used in the reaction, they can be difficult to remove. Perform an aqueous workup and extract the product into a lower-boiling organic solvent like ethyl acetate or dichloromethane before final evaporation.
Azeotrope Formation: Co-evaporate the product with a solvent that does not form an azeotrope with the residual solvent. For example, toluene (B28343) can be used to azeotropically remove water.
Product is a Thick Oil or Wax: Due to the PEG linker, the final product may not be a solid. In this case, drying under high vacuum for an extended period is necessary to remove residual solvents.

Frequently Asked Questions (FAQs)

Q1: What are the expected impurities from the synthesis of this compound?

A1: Common impurities include unreacted starting materials such as the corresponding Cbz-protected amino-PEG alcohol and succinic anhydride, as well as any reagents or catalysts used in the reaction. Byproducts from side reactions, such as the formation of di-pegylated succinic acid, may also be present.

Q2: What is a typical purification protocol for this compound?

A2: A general protocol involves purification by flash column chromatography on silica gel. The crude reaction mixture is typically loaded onto the column and eluted with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol). Fractions are collected and analyzed by TLC or LC-MS to identify those containing the pure product.

Q3: How can I confirm the identity and purity of the final product?

A3: The identity of the product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or LC-MS.

Experimental Protocols

Protocol 1: General Purification by Flash Column Chromatography

  • Sample Preparation: Concentrate the crude reaction mixture under reduced pressure. If the residue is an oil, dissolve it in a minimal amount of the chromatography eluent. If it is a solid, it can be dry-loaded by adsorbing it onto a small amount of silica gel.

  • Column Packing: Pack a flash chromatography column with silica gel using the initial eluent (e.g., 100% dichloromethane).

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin elution with the initial solvent system and gradually increase the polarity. For this compound, a typical gradient is from 100% dichloromethane to 90:10 dichloromethane:methanol.

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC, staining with a suitable indicator (e.g., potassium permanganate).

  • Product Isolation: Combine the fractions containing the pure product and concentrate them under reduced pressure to yield the purified this compound.

Visual Guides

Purification_Workflow Crude Crude Reaction Mixture Workup Aqueous Workup (e.g., LLE) Crude->Workup Concentration1 Concentration Workup->Concentration1 Organic Layer Impurities Aqueous Waste (Impurities) Workup->Impurities Aqueous Layer Purification Purification (e.g., Column Chromatography) Concentration1->Purification Analysis Fraction Analysis (TLC, LC-MS) Purification->Analysis Pooling Pool Pure Fractions Analysis->Pooling Pure ImpureFractions Impure Fractions Analysis->ImpureFractions Impure Concentration2 Final Concentration Pooling->Concentration2 PureProduct Pure Product Concentration2->PureProduct

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Low Purity after Column Chromatography CheckReaction Check Reaction Completion (TLC/LC-MS) Start->CheckReaction Incomplete Incomplete Reaction CheckReaction->Incomplete No Complete Reaction Complete CheckReaction->Complete Yes OptimizeReaction Optimize Reaction (Time, Temp, Reagents) Incomplete->OptimizeReaction OptimizeChromo Optimize Chromatography Complete->OptimizeChromo SolventSystem Test Different Solvent Systems (TLC) OptimizeChromo->SolventSystem Alternative Consider Alternative Purification (e.g., Prep-HPLC) OptimizeChromo->Alternative AcidTailing Product Tailing on Silica? OptimizeChromo->AcidTailing PureProduct Pure Product Obtained SolventSystem->PureProduct Alternative->PureProduct AddAcid Add Acid to Eluent (e.g., 0.1% AcOH) AcidTailing->AddAcid Yes AddAcid->PureProduct

Caption: Troubleshooting logic for low purity after column chromatography.

Technical Support Center: Stability and Troubleshooting of Cbz-Protected Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of compounds protected with the Carboxybenzyl (Cbz) group.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the Cbz protecting group?

The Cbz group is known for its robustness and is stable under a variety of conditions, which makes it a versatile choice for amine protection in multi-step synthesis. It is generally stable to basic and most aqueous acidic conditions. However, its stability is compromised under strong acidic conditions and it is readily cleaved by catalytic hydrogenolysis.

Q2: Under what specific conditions is the Cbz group labile?

The Cbz group is primarily labile under the following conditions:

  • Catalytic Hydrogenolysis: This is the most common and generally the mildest method for Cbz deprotection, typically employing palladium on carbon (Pd/C) and a hydrogen source.

  • Strong Acids: Reagents such as hydrogen bromide (HBr) in acetic acid or strong Lewis acids can cleave the Cbz group.

  • Certain Reducing Agents: While stable to many reducing agents, some conditions, like sodium in liquid ammonia, can remove the Cbz group.

Q3: What are the advantages of using a Cbz protecting group?

The primary advantages of the Cbz group include:

  • Stability: It is stable across a range of reaction conditions, providing orthogonal protection in the presence of other protecting groups like Boc and Fmoc.

  • Crystallinity: The introduction of a Cbz group can often make the protected compound easier to crystallize, which aids in purification.

  • Mild Deprotection: Catalytic hydrogenolysis offers a very mild and neutral pH condition for deprotection, which is beneficial for sensitive substrates.

Q4: Can the Cbz group be removed without using hydrogen gas?

Yes, transfer hydrogenation is a common alternative that avoids the use of hydrogen gas. This method uses a hydrogen donor, such as formic acid, ammonium (B1175870) formate, or cyclohexadiene, in the presence of a palladium catalyst.

Troubleshooting Guides

Issue 1: Incomplete or Failed Cbz Protection Reaction

Q: My Cbz protection reaction is showing low to no conversion of the starting material. What are the possible causes and solutions?

A: Incomplete Cbz protection can be due to several factors. Below is a summary of potential causes and their corresponding troubleshooting solutions.

Potential CauseSuggested Solution
Poor Quality of Benzyl (B1604629) Chloroformate (Cbz-Cl) Use a fresh bottle of Cbz-Cl or purify the existing reagent. Cbz-Cl is sensitive to moisture and can degrade over time.
Inadequate Base Ensure at least one equivalent of a suitable base (e.g., NaHCO₃, Na₂CO₃, Et₃N, DIPEA) is used to neutralize the HCl generated during the reaction. For weakly nucleophilic amines, a stronger, non-nucleophilic base like DIPEA may be required.
Low Nucleophilicity of the Amine For weakly nucleophilic amines (e.g., anilines), consider using a more reactive Cbz-donating reagent like Cbz-OSu. Alternatively, increasing the reaction temperature or using a more polar solvent might improve the reaction rate.
Steric Hindrance If the amine is sterically hindered, prolonging the reaction time or using a higher temperature may be necessary. In some cases, a less sterically demanding protecting group might be a better alternative.
Protonation of the Starting Amine If the amine starting material is a salt (e.g., hydrochloride), ensure sufficient base is added to liberate the free amine before the addition of Cbz-Cl.
Issue 2: Side Reactions During Cbz Protection

Q: I am observing multiple spots on my TLC after a Cbz protection reaction. What are the common side reactions and how can I minimize them?

A: The formation of multiple products is often due to side reactions involving the Cbz-Cl reagent or the starting material.

Side ReactionSuggested Solution
Formation of Benzyl Alcohol and/or Dibenzyl Carbonate This is often due to the presence of water, which hydrolyzes Cbz-Cl. Ensure all glassware is dry and use anhydrous solvents.
Over-reaction (Double Protection of Primary Amines) While less common, it can occur under harsh conditions. Use a stoichiometric amount of Cbz-Cl and monitor the reaction progress closely by TLC.
Reaction with Other Nucleophiles If other nucleophilic functional groups are present in the starting material (e.g., hydroxyl or thiol groups), they may also react with Cbz-Cl. Consider protecting these groups beforehand if chemoselectivity is an issue.
Issue 3: Difficulty in Cbz Deprotection

Q: My Cbz deprotection via catalytic hydrogenolysis is sluggish or incomplete. What can I do to improve the reaction?

A: Several factors can affect the efficiency of catalytic hydrogenolysis for Cbz deprotection.

Potential CauseSuggested Solution
Catalyst Poisoning Sulfur-containing compounds, and sometimes nitrogen-containing compounds, can poison the palladium catalyst. Ensure the starting material is free of such impurities. If catalyst poisoning is suspected, increasing the catalyst loading or using a different type of catalyst (e.g., Pearlman's catalyst) may help.
Poor Solubility of the Substrate The substrate needs to be soluble in the reaction solvent for efficient deprotection. Common solvents include methanol, ethanol, ethyl acetate, and THF. If solubility is an issue, a co-solvent system might be necessary.
Insufficient Hydrogen Pressure For difficult deprotections, increasing the hydrogen pressure using a Parr shaker or an autoclave can significantly improve the reaction rate.
Steric Hindrance around the Cbz Group If the Cbz group is in a sterically hindered environment, the reaction may require longer reaction times, higher catalyst loading, or more forcing conditions (higher temperature and pressure).
Issue 4: Instability of Cbz-Protected Compound During Storage or Workup

Q: My purified Cbz-protected compound seems to be degrading over time. How can I improve its stability?

A: While generally stable, Cbz-protected compounds can degrade under certain conditions.

ConditionMitigation Strategy
Acidic Residues from Purification Traces of acid from silica (B1680970) gel chromatography can lead to slow hydrolysis. To avoid this, you can wash the purified compound with a dilute sodium bicarbonate solution during workup or use a neutral purification method like neutral alumina (B75360) chromatography.
Exposure to Strong Light While not a common issue, some compounds can be light-sensitive. Storing the compound in an amber vial and in the dark is a good practice.
Improper Storage Temperature For long-term storage, it is advisable to keep the Cbz-protected compound in a cool, dry place. For particularly sensitive compounds, storage in a refrigerator or freezer may be necessary.

Data Presentation

Table 1: Stability of Cbz Protecting Group under Various Conditions
Reagent/ConditionStabilityReference(s)
Strong Acid (e.g., TFA, HCl) Labile
Base (e.g., Piperidine) Stable
Hydrogenolysis (H₂, Pd/C) Labile
Water (pH < 1, 100°C) Labile
Water (pH = 1, RT) Stable
Water (pH = 4, RT) Stable
Water (pH = 9, RT) Stable
Water (pH = 12, RT) Stable
Water (pH > 12, 100°C) Labile
Table 2: Orthogonal Deprotection Strategies with Cbz Group
Protecting Group CombinationCbz Deprotection ConditionOrthogonal Group Deprotection Condition
Cbz and Boc H₂, Pd/CStrong Acid (e.g., TFA)
Cbz and Fmoc H₂, Pd/CBase (e.g., Piperidine)
Cbz and Benzyl Ester H₂, Pd/C (simultaneous deprotection)Saponification (e.g., LiOH, NaOH)
Cbz and t-Butyl Ester H₂, Pd/CStrong Acid (e.g., TFA)

Experimental Protocols

Protocol 1: General Procedure for Cbz-Protection of an Amine
  • Dissolution: Dissolve the amine (1.0 equivalent) in a suitable solvent such as a 2:1 mixture of THF and water.

  • Base Addition: Cool the solution to 0 °C and add sodium bicarbonate (2.0 equivalents).

  • Cbz-Cl Addition: Slowly add benzyl chloroformate (1.1 - 1.5 equivalents) dropwise while maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature until the starting material is consumed as monitored by TLC.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography.

**Protocol 2: General Procedure for Cbz-Deprotection by Catalytic Hydrogenolysis

Technical Support Center: Catalyst Selection for Cbz Group Hydrogenolysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with the hydrogenolysis of carbobenzyloxy (Cbz or Z) protecting groups.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing a Cbz protecting group?

The most prevalent method for Cbz deprotection is catalytic hydrogenolysis, which involves a palladium catalyst, typically palladium on carbon (Pd/C), and a hydrogen source.[1] Alternative approaches include catalytic transfer hydrogenation, which uses a hydrogen donor instead of hydrogen gas, and acid-mediated deprotection for a metal-free option.[1][2] For substrates with specific sensitivities, other methods like nucleophilic deprotection may also be employed.[3][4]

Q2: What is the general mechanism of Cbz deprotection via hydrogenolysis?

Hydrogenolysis is a reductive process where the Cbz group is cleaved. The reaction with hydrogen gas (H₂) in the presence of a catalyst, like Pd/C, breaks the benzylic C-O bond. This initially forms the unprotected amine and an unstable carbamic acid intermediate, which spontaneously decarboxylates to release carbon dioxide and toluene (B28343) as byproducts.[5][6]

Q3: Are there metal-free alternatives for Cbz group removal?

Yes, acid-mediated deprotection provides a robust, metal-free alternative to palladium-catalyzed methods.[2] Reagents such as hydrogen bromide (HBr) in acetic acid, or isopropanol (B130326) hydrochloride (IPA·HCl) are effective for cleaving the Cbz group.[1][2][7] These methods are particularly advantageous for large-scale syntheses where avoiding residual heavy metal contamination is a critical concern.[2]

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process.

Q4: My Cbz deprotection reaction is sluggish or incomplete. What are the potential causes and solutions?

Several factors can impede the efficiency of Cbz hydrogenolysis. Consider the following troubleshooting steps:

  • Catalyst Inactivity: The catalyst may be old or deactivated. Using a fresh batch of Pd/C is a simple first step.[1] For more challenging substrates, a more active catalyst such as Pearlman's catalyst (Pd(OH)₂/C) can be effective.[1]

  • Catalyst Poisoning: Substrates or impurities containing sulfur or phosphorus functional groups can irreversibly poison the palladium catalyst.[8][9] If poisoning is suspected, increasing the catalyst loading may help. Alternatively, non-hydrogenation-based deprotection methods should be considered.[1][9]

  • Poor Substrate Solubility: If the substrate is not fully dissolved in the chosen solvent, its access to the catalyst's active sites is limited. Experimenting with different solvents or solvent mixtures (e.g., MeOH, EtOH, THF, EtOAc) can improve solubility and reaction rate.[1][10]

  • Product Amine Coordination: The newly formed amine product can coordinate to the palladium catalyst, leading to deactivation.[1] Performing the reaction in an acidic co-solvent, such as acetic acid, protonates the amine, preventing this coordination and improving catalyst turnover.[8][11]

Q5: How can I selectively remove a Cbz group without reducing other sensitive functional groups like double bonds, nitro groups, or aryl halides?

Standard catalytic hydrogenation with Pd/C and H₂ can inadvertently reduce other functional groups.[1] To achieve chemoselectivity, consider these strategies:

  • Catalytic Transfer Hydrogenation: This method employs hydrogen donors like ammonium (B1175870) formate, cyclohexadiene, or triethylsilane in the presence of Pd/C.[1][12] It is often a milder technique and can provide better selectivity compared to using high-pressure hydrogen gas.[1][13]

  • Use of Catalyst Poisons/Additives: The selectivity of Pd/C can be fine-tuned by adding specific "catalyst poisons" that suppress its activity towards other functional groups more than towards the Cbz group. Additives like pyridine (B92270) or ethylenediamine (B42938) have been used to prevent the reduction of other groups while allowing for Cbz cleavage.[14][15][16] Diphenylsulfide can also be used to prevent the reduction of aromatic carbonyls and halides.[17]

  • Alternative Catalyst Systems: For highly sensitive substrates, consider catalysts other than palladium. For example, nickel boride, generated in situ from NiCl₂ and NaBH₄, has been shown to deprotect Cbz groups efficiently at room temperature.[18]

Data Presentation: Catalyst and Condition Comparison

The selection of catalyst, hydrogen source, and solvent is crucial for a successful deprotection. The tables below summarize various conditions.

Table 1: Comparison of Common Catalysts for Cbz Hydrogenolysis

CatalystSupportTypical Loading (w/w)Common SolventsKey Characteristics & Applications
Palladium on Carbon (Pd/C) Activated Carbon5-10%MeOH, EtOH, EtOAc, THFThe most common and versatile catalyst for Cbz hydrogenolysis.[8]
Pearlman's Catalyst (Pd(OH)₂/C) Activated Carbon10-20%Alcohols, EtOAcMore active than Pd/C; useful for sterically hindered or difficult substrates.[1]
Palladium on Alumina (Pd/Al₂O₃) Alumina5-10%Alcohols, EtOAcMay offer different selectivity but generally has a lower surface area than Pd/C.[8]
Nickel Boride (Ni₂B) In situ generationN/AMethanolA non-palladium alternative, useful for substrates that may poison Pd catalysts.[18]

Table 2: Screening of Hydrogen Sources for Cbz Deprotection

Hydrogen SourceCatalystSolventTemperatureTimeNotes
H₂ (gas) 10% Pd/CEthanolRoom Temp.2 - 24 hStandard, highly effective method. Requires H₂ gas handling.[5]
Ammonium Formate (HCOONH₄) 10% Pd/CMethanol / i-PrOHRoom Temp. - Reflux10 min - 4 hCommon transfer hydrogenation source, avoids H₂ gas, often faster.[1][19]
1,4-Cyclohexadiene 10% Pd/CEthanolReflux1 - 3 hEffective transfer hydrogenation agent.[10]
Triethylsilane (Et₃SiH) PdCl₂Water (micellar)Room Temp.~21 hCan be used for transfer hydrogenation, sometimes slower.[11]
Tetramethyldisiloxane (TMDS) PdCl₂Water (micellar)Room Temp.~2 hEffective silane-based hydrogen donor in aqueous media.[11]

Visualizations: Workflows and Mechanisms

Diagrams can help clarify complex processes and relationships in catalyst selection and reaction execution.

Cbz_Hydrogenolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start Start: Cbz-Protected Substrate dissolve Dissolve Substrate in Appropriate Solvent start->dissolve add_cat Add Catalyst (e.g., 10% Pd/C) dissolve->add_cat setup_h2 Setup Hydrogen Source (H₂ Balloon or Donor) add_cat->setup_h2 stir Stir Vigorously at Specified Temperature setup_h2->stir monitor Monitor Reaction (TLC / LC-MS) stir->monitor monitor->stir Incomplete filter Filter Through Celite to Remove Catalyst monitor->filter Complete concentrate Concentrate Filtrate Under Vacuum filter->concentrate purify Purify Product (If Necessary) concentrate->purify product Isolated Amine purify->product

Caption: General experimental workflow for Cbz group hydrogenolysis.

Cbz_Deprotection_Mechanism cluster_products Products reactant R-NH-Cbz amine R-NH₂ (Amine) reactant->amine Reductive Cleavage h2 H₂ catalyst Pd/C catalyst->amine Catalyzes toluene Toluene co2 CO₂

Caption: Simplified mechanism of Cbz deprotection by catalytic hydrogenolysis.

Catalyst_Selection_Logic start Start: Select Deprotection Strategy for Cbz-Amine q_reducible Other Reducible Groups Present? (alkenes, NO₂, aryl halides) start->q_reducible q_poison Sulfur or Phosphorus Present? q_reducible->q_poison No ans_transfer Use Transfer Hydrogenolysis (e.g., HCOONH₄) or Modified Catalyst (e.g., +Pyridine) q_reducible->ans_transfer Yes ans_std Use Standard Pd/C + H₂ q_poison->ans_std No ans_non_h2 Increase Catalyst Loading or Use Non-Hydrogenolysis Method (e.g., Acid, Ni₂B) q_poison->ans_non_h2 Yes

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of Cbz-NH-PEG1-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The molecule Cbz-NH-PEG1-CH2CH2COOH, or 3-(2-((benzyloxy)carbonyl)amino)ethoxy)propanoic acid, is a bifunctional linker commonly employed in chemical biology and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[1] Its precise chemical structure—comprising a Cbz-protected amine, a single ethylene (B1197577) glycol (PEG1) unit, and a terminal carboxylic acid—necessitates a multi-faceted analytical approach to confirm its identity, purity, and stability.

This guide provides a comparative overview of the primary analytical methods for the comprehensive characterization of this linker. We present expected quantitative data, detailed experimental protocols, and logical workflows to assist researchers in establishing robust quality control standards.

Comparison of Key Analytical Methods

A combination of chromatographic and spectroscopic techniques is essential for unambiguous characterization. Each method provides unique and complementary information regarding the molecule's structure, molecular weight, and purity.

Analytical Technique Information Provided Strengths Limitations
¹H and ¹³C NMR Spectroscopy Detailed atomic-level structure, confirmation of functional groups, and structural integrity.Provides unambiguous structural elucidation and can identify minor impurities if their signals do not overlap.Relatively low sensitivity compared to mass spectrometry; complex mixture analysis can be challenging.
Mass Spectrometry (MS) Precise molecular weight and elemental composition confirmation.Extremely high sensitivity and accuracy, ideal for verifying molecular formula.Provides limited information on isomeric structures; ionization efficiency can vary.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of impurities.High-resolution separation provides excellent quantitative data on purity.[] The Cbz group's UV absorbance allows for straightforward detection.Does not provide structural information on its own; requires reference standards for absolute quantification.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of key functional groups (carbamate, ether, carboxylic acid).Fast, non-destructive, and provides a characteristic fingerprint of the molecule's functional groups.Provides general functional group data rather than specific structural connectivity; not ideal for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural confirmation of this compound. ¹H NMR confirms the presence and connectivity of all proton-containing fragments, while ¹³C NMR verifies the carbon backbone.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~12.1Singlet (broad)1HH OOC-
~7.30-7.40Multiplet5HC₆H ₅- (Aromatic)
~7.25Triplet (broad)1H-NH -
5.02Singlet2H-CH ₂-Ph
3.61Triplet2H-O-CH ₂-CH₂-COOH
3.48Triplet2H-NH-CH₂-CH ₂-O-
3.20Quartet2H-NH-CH ₂-CH₂-O-
2.45Triplet2H-CH₂-CH ₂-COOH
Experimental Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Use a standard pulse sequence. A sufficient number of scans (e.g., 16 or 32) should be averaged to ensure a good signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm).

  • Analysis: Integrate the signals and assign the peaks to the corresponding protons in the molecular structure.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound with high precision. Electrospray Ionization (ESI) is a common technique for this type of molecule, typically detecting the protonated molecular ion [M+H]⁺ or the sodium adduct [M+Na]⁺.

Theoretical Mass Data
Parameter Value Formula
Chemical Formula C₁₄H₁₉NO₅
Molecular Weight 281.31 g/mol
Exact Mass 281.1263 Da
[M+H]⁺ (Expected) 282.1336 Da
[M+Na]⁺ (Expected) 304.1155 Da
Experimental Protocol: LC-MS (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724)/water.

  • Chromatography (Optional but recommended): Inject the sample into an HPLC system connected to the mass spectrometer. A C18 column can be used with a gradient of water and acetonitrile (both containing 0.1% formic acid) to purify the sample before it enters the mass spectrometer.

  • Mass Spectrometer Settings (Positive ESI Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Polarity: Positive

    • Capillary Voltage: ~3.5-4.5 kV

    • Source Temperature: ~120-150 °C

    • Scan Range: m/z 100-1000

  • Data Analysis: Analyze the resulting mass spectrum to find the m/z values corresponding to the expected protonated molecule [M+H]⁺ and/or sodium adduct [M+Na]⁺. Compare the observed mass to the theoretical exact mass.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of the compound. The aromatic ring in the Cbz group provides strong UV absorbance, making detection straightforward.

Typical HPLC Parameters
Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)
Gradient 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Expected Purity >95%
Experimental Protocol: HPLC Purity Analysis
  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water). Dilute as necessary to be within the linear range of the detector.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 10% B) until a stable baseline is achieved.

  • Injection: Inject a standard volume (e.g., 10 µL) of the sample solution onto the column.

  • Data Acquisition: Run the gradient method and record the chromatogram.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to verify the presence of the key functional groups within the molecule by detecting their characteristic vibrational frequencies.

Predicted FTIR Absorption Bands
Wavenumber (cm⁻¹) Vibration Type Functional Group Assignment
3300-2500 (broad)O-H stretchCarboxylic Acid (-COOH)
~3300N-H stretchCarbamate (-NH-)
~1710C=O stretchCarboxylic Acid (-C=O)
~1690C=O stretchCarbamate (-NH-C=O-O-)[3]
~1530N-H bendCarbamate
~1250C-O stretchCarbamate / Acid
~1100C-O-C stretchEther (PEG linker)
Experimental Protocol: FTIR-ATR
  • Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric interferences (e.g., CO₂, H₂O).

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹. Average multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: Identify the major absorption peaks in the spectrum and assign them to the corresponding functional group vibrations.

Visualized Workflows

Overall Characterization Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_results Results synthesis Synthesized Product (this compound) nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ms Mass Spectrometry (ESI-MS) synthesis->ms hplc Purity Check (RP-HPLC) synthesis->hplc ftir Functional Groups (FTIR) synthesis->ftir structure Correct Structure nmr->structure mw Correct MW ms->mw purity High Purity (>95%) hplc->purity groups Correct Functional Groups ftir->groups final Qualified Material structure->final mw->final purity->final groups->final

Caption: A typical workflow for the analytical characterization of the synthesized linker.

Logic of Data Integration

G cluster_inputs cluster_conclusions center_node This compound Identity & Purity Confirmed nmr_data NMR Data (Proton/Carbon Signals) struct_confirm Structural Connectivity (Cbz, PEG, Acid) nmr_data->struct_confirm ms_data Mass Spec Data (m/z = 282.13) mw_confirm Molecular Formula (C₁₄H₁₉NO₅) ms_data->mw_confirm hplc_data HPLC Data (Single Major Peak >95%) purity_confirm Purity Confirmed hplc_data->purity_confirm ftir_data FTIR Data (C=O, N-H, C-O-C bands) func_confirm Functional Groups Present ftir_data->func_confirm struct_confirm->center_node mw_confirm->center_node purity_confirm->center_node func_confirm->center_node

Caption: How data from different methods confirm identity and purity.

References

A Comparative Guide to Cbz-NH-PEG1-CH2CH2COOH and Fmoc-NH-PEG1-CH2COOH for Bioconjugation and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of peptide synthesis, drug delivery, and bioconjugation, polyethylene (B3416737) glycol (PEG) linkers are indispensable tools for improving the solubility, stability, and pharmacokinetic properties of molecules. The choice of a specific PEG linker, particularly the protecting group on its amine terminus, is critical as it dictates the synthetic strategy and potential applications. This guide provides an objective comparison between two commonly used single-unit PEG linkers: Cbz-NH-PEG1-CH2CH2COOH and Fmoc-NH-PEG1-CH2COOH, supported by experimental protocols and data.

Structural and Chemical Properties

The fundamental difference between these two linkers lies in the N-terminal protecting group: the Carboxybenzyl (Cbz or Z) group versus the Fluorenylmethyloxycarbonyl (Fmoc) group. This single variation imposes distinct chemical orthogonalities, dictating their respective applications. A secondary, more subtle difference is the length of the carboxylic acid terminus.

FeatureThis compoundFmoc-NH-PEG1-CH2COOH
Full Chemical Name 3-(2-(((Benzyloxy)carbonyl)amino)ethoxy)propanoic acid2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid
N-Terminal Protecting Group Carboxybenzyl (Cbz)9-Fluorenylmethyloxycarbonyl (Fmoc)
Carboxylic Acid Terminus Propanoic Acid (-CH2CH2COOH)Acetic Acid (-CH2COOH)
Molecular Weight 267.28 g/mol [1]341.36 g/mol [2][3]
Deprotection Condition Catalytic Hydrogenolysis (e.g., H₂/Pd-C) or strong acid (e.g., HBr/AcOH).[4]Mild base (e.g., 20% Piperidine in DMF).[5][6][7]
Key Stability Stable to mild base and some acidic conditions.Stable to acidic conditions.[6]
Primary Application Solution-phase bioconjugation, synthesis of PROTACs and other conjugates where hydrogenation is feasible.[8]Solid-Phase Peptide Synthesis (SPPS), applications requiring mild, orthogonal deprotection.[2]

Performance and Applications

Fmoc-NH-PEG1-CH2COOH: The Choice for Peptide Synthesis

The Fmoc protecting group is the cornerstone of modern Solid-Phase Peptide Synthesis (SPPS). Its key advantage is its lability to mild basic conditions, which do not affect the acid-labile linkages anchoring the growing peptide to the resin.[6] This orthogonality is crucial for the stepwise addition of amino acids.

Fmoc-NH-PEG1-CH2COOH is therefore ideal for:

  • Incorporating a hydrophilic spacer within a peptide sequence during SPPS.

  • Improving the solubility and stability of the final peptide.[2]

  • Drug formulation and targeted drug delivery applications where a peptide is the targeting moiety.[2]

The workflow for using this linker in SPPS is a cyclical process of deprotection and coupling.

Fmoc_SPPS_Workflow start Peptide-Resin (N-terminally Fmoc-protected) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Couple next Fmoc-Amino Acid (e.g., HATU/DIPEA) wash1->coupling wash2 DMF Wash coupling->wash2 cycle Repeat Cycle wash2->cycle Cbz_Conjugation_Workflow linker Cbz-NH-PEG-COOH activation Activate COOH (EDC/NHS) linker->activation conjugation Amide Bond Formation activation->conjugation target Target Molecule (e.g., Protein-NH2) target->conjugation protected_conjugate Cbz-Protected Conjugate conjugation->protected_conjugate deprotection Cbz Deprotection (H2, Pd/C) protected_conjugate->deprotection final_product Final Conjugate with free NH2 deprotection->final_product

References

A Researcher's Guide to LC-MS Analysis of Cbz-Protected PEG Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate characterization of polyethylene (B3416737) glycol (PEG) derivatives is paramount for ensuring the quality, efficacy, and safety of PEGylated therapeutics and intermediates. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of Carboxybenzyl (Cbz)-protected PEG compounds with alternative analytical techniques, supported by experimental protocols and data.

The Cbz protecting group is frequently employed in the synthesis of amine-terminated PEGs, which are crucial building blocks in bioconjugation and drug delivery systems. The inherent polydispersity of PEG and the presence of the Cbz group present unique analytical challenges. LC-MS has emerged as a powerful tool for the detailed characterization of these compounds, offering separation and identification in a single analysis.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for Cbz-protected PEG compounds depends on the specific information required, such as molecular weight distribution, purity, or end-group confirmation. While LC-MS provides comprehensive data, other techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) and Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) offer complementary information.

FeatureLC-MSMALDI-TOF MSSEC-MALS
Principle Separation by liquid chromatography followed by mass-to-charge ratio analysis.Ionization of sample mixed with a matrix by a laser, followed by time-of-flight mass analysis.Separation by size exclusion chromatography followed by determination of molar mass from light scattering.
Information Provided Molecular weight of individual oligomers, purity, structural information from fragmentation.Average molecular weight (Mn, Mw), polydispersity index (PDI), end-group analysis.Absolute average molecular weight (Mw), PDI, hydrodynamic radius (Rh).
Mass Accuracy High (<5 ppm with high-resolution MS).[1]Moderate to high (typically <50 ppm).[2]Not a direct measure of mass.
Resolution High chromatographic and mass resolution.High mass resolution, but no chromatographic separation.Low (separation based on hydrodynamic volume).
Analysis Time 10-30 minutes per sample.<5 minutes per sample.15-45 minutes per sample.
Strengths Excellent for complex mixtures and impurity profiling. Provides structural information.Rapid analysis of molecular weight distribution. Tolerant to some salts.Determines absolute molecular weight without the need for calibration standards of the same polymer type.
Limitations Ion suppression effects can occur. Polydisperse samples can produce complex spectra.[3]Potential for fragmentation. Mass discrimination can occur for higher mass polymers.Does not provide information on individual oligomers. Co-eluting species can interfere with analysis.

Experimental Protocols

LC-MS Analysis of Cbz-PEG-Amine

This protocol is designed for the analysis of a low molecular weight Cbz-protected PEG-amine using a standard Reversed-Phase (RP) LC-MS system.

1. Sample Preparation:

  • Dissolve the Cbz-PEG-amine sample in a mixture of water and acetonitrile (B52724) (e.g., 50:50 v/v) to a final concentration of 100 µg/mL.

  • For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.

2. LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating PEG oligomers.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at a low percentage of mobile phase B (e.g., 20%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes, hold for a few minutes, and then return to the initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. MS Conditions:

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Mass Range: m/z 300 - 2000.

  • Data Acquisition: Full scan mode. For targeted analysis, Selected Ion Monitoring (SIM) can be used.[4]

4. Post-Column Addition (Optional but Recommended):

  • To reduce the complexity of the mass spectra from multiple charge states, a post-column infusion of a charge-reducing agent like triethylamine (B128534) (TEA) can be employed.[1]

  • A solution of 0.1% TEA in 50:50 acetonitrile/water can be introduced via a T-junction before the MS inlet at a flow rate of 10-20 µL/min.

Alternative Method: MALDI-TOF MS

1. Sample Preparation:

  • Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), in a 50:50 mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

  • Sample-Matrix Mixture: Mix the Cbz-PEG-amine sample (typically 1 mg/mL) with the matrix solution at a ratio of 1:10 (sample:matrix).

  • Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

2. MS Conditions:

  • Instrument: MALDI-TOF Mass Spectrometer.

  • Mode: Positive ion, reflectron mode for higher resolution.

  • Laser: Nitrogen laser (337 nm).

  • Laser Fluence: Use the minimum laser power necessary for good signal-to-noise to avoid in-source fragmentation.

  • Mass Range: Calibrate the instrument in the expected mass range of the Cbz-PEG compound.

Experimental Workflow and Data Visualization

The following diagram illustrates a typical workflow for the LC-MS analysis of Cbz-protected PEG compounds.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis Sample Cbz-PEG Compound Dissolution Dissolution in Water/Acetonitrile Sample->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration UPLC UPLC Separation (C18 Column) Filtration->UPLC ESI Electrospray Ionization (Positive Mode) UPLC->ESI MS Mass Spectrometry (High-Resolution MS) ESI->MS TIC Total Ion Chromatogram (TIC) MS->TIC Deconvolution Mass Spectrum Deconvolution MS->Deconvolution EIC Extracted Ion Chromatogram (EIC) TIC->EIC Identification Compound Identification (Mass & Distribution) Deconvolution->Identification

Caption: Workflow for LC-MS analysis of Cbz-protected PEG compounds.

This logical diagram outlines the sequential process from preparing the Cbz-protected PEG sample to its analysis via UPLC-MS and subsequent data processing to identify the compound and its distribution.

Conclusion

LC-MS is a versatile and powerful technique for the in-depth characterization of Cbz-protected PEG compounds, providing valuable information on oligomer distribution, purity, and structure. While techniques like MALDI-TOF MS and SEC-MALS offer complementary data on average molecular weight and polydispersity, the detailed insights from LC-MS are often indispensable for quality control and regulatory submissions in the pharmaceutical industry. The choice of the most appropriate analytical method will ultimately be guided by the specific analytical question at hand.

References

A Comparative Guide to the NMR Spectroscopic Analysis of Cbz-NH-peg1-CH2CH2cooh

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of Cbz-NH-peg1-CH2CH2cooh, a heterobifunctional linker commonly employed in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). We present a detailed, predicted ¹H and ¹³C NMR analysis, a comparison with alternative analytical techniques, and standardized experimental protocols to aid in the structural verification and purity assessment of this critical reagent.

Predicted NMR Spectral Data

Due to the absence of publicly available experimental spectra for the specific molecule this compound, the following tables provide predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of structurally related compounds and known chemical shift values for its constituent fragments: the carbobenzyloxy (Cbz) protecting group, the polyethylene (B3416737) glycol (PEG1) linker, and the propanoic acid moiety.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
H-a (Cbz-CH ₂)~5.1s2H
H-b (Cbz-Ar-H )~7.3-7.4m5H
H-c (NH)~5.5-6.0t (broad)1H
H-d (NH-CH ₂)~3.4q2H
H-e (CH ₂-O)~3.7t2H
H-f (O-CH ₂)~3.8t2H
H-g (CH ₂-COOH)~2.6t2H
H-h (COOH )~10-12s (broad)1H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

AssignmentPredicted Chemical Shift (ppm)
C-1 (Cbz-C H₂)~67
C-2 (Cbz-Ar-C )~136
C-3 (Cbz-Ar-C H)~128-129
C-4 (Cbz-C =O)~157
C-5 (NH-C H₂)~41
C-6 (C H₂-O)~70
C-7 (O-C H₂)~69
C-8 (C H₂-COOH)~35
C-9 (C OOH)~174

Comparison with Alternative Analytical Techniques

While NMR spectroscopy is a powerful tool for the structural elucidation of this compound, a comprehensive characterization often involves complementary analytical methods.

Table 3: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed structural information, including connectivity and stereochemistry. Purity assessment.Non-destructive, provides unambiguous structural data.Lower sensitivity compared to MS. Can be affected by sample viscosity.
Mass Spectrometry (MS) Molecular weight determination, elemental composition (HRMS).High sensitivity, suitable for identifying impurities and degradation products.Provides limited structural information on its own.
Size Exclusion Chromatography (SEC) Determination of hydrodynamic volume and molecular weight distribution for larger PEGylated molecules.Useful for analyzing polydispersity of longer PEG chains.Not suitable for small, well-defined molecules like this compound.
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification.High resolution and sensitivity for separating impurities.Requires reference standards for identification and quantification.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation for ¹H and ¹³C NMR
  • Solvent Selection : The choice of a deuterated solvent is critical. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar compounds. For more polar molecules, deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or methanol-d₄ can be used.

  • Concentration :

    • For ¹H NMR, dissolve 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent.

    • For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL is recommended due to the lower natural abundance of the ¹³C isotope.

  • Sample Handling :

    • Ensure the sample is fully dissolved. If necessary, gentle warming or vortexing can be applied.

    • For viscous samples, which can be common with PEG-containing molecules, dilution may be necessary to reduce line broadening.[1][2] Running the experiment at a higher temperature can also help to decrease viscosity.[2]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

  • Tube and Shimming :

    • Transfer the filtered solution to a clean, dry 5 mm NMR tube.

    • The sample height in the tube should be approximately 4-5 cm.

    • Properly shim the spectrometer on the sample to achieve optimal magnetic field homogeneity and sharp spectral lines.

Visualizing Analytical Workflows and Comparisons

To better illustrate the processes and relationships discussed, the following diagrams are provided.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter Solution dissolve->filter transfer Transfer to NMR Tube filter->transfer shim Shim Spectrometer transfer->shim acquire Acquire Spectrum shim->acquire process Process Data (FT, Phasing, Baseline Correction) acquire->process analyze Analyze Spectrum process->analyze

NMR Experimental Workflow

Technique_Comparison cluster_sample This compound cluster_techniques Analytical Techniques cluster_info Information Obtained sample Analyte NMR NMR (¹H, ¹³C) sample->NMR MS Mass Spectrometry sample->MS HPLC HPLC sample->HPLC structure Detailed Structure Connectivity NMR->structure purity Purity Quantification NMR->purity mw Molecular Weight Elemental Composition MS->mw HPLC->purity

Comparison of Analytical Methods

References

The Balancing Act: Comparing Different Length PEG Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) hinges on a delicate interplay of its three core components: the antibody, the cytotoxic payload, and the linker. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has emerged as a critical tool for optimizing the therapeutic index of ADCs. The length of the PEG linker, in particular, profoundly influences the ADC's solubility, stability, pharmacokinetics, and ultimately, its anti-tumor efficacy and safety profile. This guide provides an objective comparison of different length PEG linkers, supported by experimental data, to inform the development of next-generation ADCs.

The incorporation of PEG linkers primarily addresses the challenges posed by hydrophobic payloads, which can lead to ADC aggregation and rapid clearance from circulation. By introducing a hydrophilic element, PEGylation can enhance the overall properties of the ADC, enabling higher drug-to-antibody ratios (DARs) without compromising its biophysical characteristics. However, the choice of PEG linker length is not trivial and involves a trade-off between improved pharmacokinetics and potentially reduced cytotoxic potency.

Comparative Analysis of PEG Linker Lengths

The selection of an optimal PEG linker length requires a careful balance between enhancing the pharmacokinetic profile and maintaining potent cytotoxicity. The following tables summarize quantitative data from various studies, illustrating the impact of different PEG linker lengths on key ADC performance metrics.

PEG Linker LengthIn Vitro Cytotoxicity (IC50/EC50)Pharmacokinetics (Half-life, AUC)In Vivo Efficacy (Tumor Growth Inhibition)Key Observations
Short (e.g., PEG2, PEG4) Generally maintains high potency, comparable to non-PEGylated ADCs.Offers a less pronounced "stealth" effect, potentially leading to faster clearance compared to longer linkers.Can be effective, but improved PK with longer linkers often leads to better in vivo outcomes.Provides better ADC stability by anchoring the payload within the antibody's spatial shield.
Medium (e.g., PEG8, PEG12) May show a slight decrease in potency compared to shorter linkers, but often not significant.Significant improvement in half-life and AUC. A threshold effect is often observed around PEG8, with diminished returns on clearance with further length increases.Generally enhanced anti-tumor activity due to improved tumor exposure.Often represents a favorable balance between PK improvement and retained potency.
Long (e.g., PEG24, PEG4k, PEG10k) Can lead to a more significant reduction in in vitro cytotoxicity.Dramatically improves pharmacokinetic profile with prolonged half-life and increased AUC.Can result in superior in vivo efficacy, especially for ADCs with hydrophobic payloads or targeting low-expression antigens.The significant PK enhancement can outweigh the reduction in in vitro potency, leading to a better overall therapeutic index.

Table 1: Impact of PEG Linker Length on ADC Performance Metrics. This table illustrates the general trends observed when varying the length of the PEG linker in an ADC. While longer PEG chains can sometimes lead to a decrease in in vitro cytotoxicity, they generally result in significantly improved pharmacokinetic profiles and enhanced in vivo anti-tumor efficacy.

ParameterNo PEGPEG4kPEG10k
Half-life Extension -2.5-fold11.2-fold
In Vitro Cytotoxicity Reduction -4.5-fold22-fold
In Vivo Tumor Growth Inhibition EffectiveImprovedMost Ideal
Off-Target Toxicity --Reduced by >4 times

Table 2: Performance Comparison of Affibody-Drug Conjugates with Different PEG Linker Lengths. This table presents specific data from a study on miniaturized affibody-based drug conjugates, highlighting the trade-off between cytotoxicity and pharmacokinetics with increasing PEG linker length. The data demonstrates that despite a reduction in in vitro potency, the prolonged half-life conferred by the longer PEG10k linker resulted in the best overall in vivo therapeutic outcome.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of ADCs with different PEG linkers. Below are representative protocols for key experiments.

ADC Synthesis and Characterization
  • Antibody Modification: A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free sulfhydryl groups for conjugation.

  • Drug-Linker Preparation: The PEGylated linker-payload construct is synthesized separately. The PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.

  • Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation.

  • Purification: The resulting ADC is purified from unreacted linker and payload using techniques like size-exclusion chromatography (SEC).

  • Characterization: The drug-to-antibody ratio (DAR) is determined using methods such as UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC). Purity and aggregation are assessed by SEC.

In Vitro Cytotoxicity Assay
  • Cell Culture: Target cancer cell lines are cultured in appropriate media.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

  • ADC Treatment: Serial dilutions of the ADCs with different PEG linker lengths are added to the cells and incubated for a specified period (e.g., 72-96 hours).

  • Viability Assessment: Cell viability is measured using a method like the MTT assay, where the formation of formazan (B1609692) crystals is quantified to determine the IC50 value.

Pharmacokinetic (PK) Study in Rodents
  • Animal Model: Healthy mice or rats are used for the study.

  • Administration: ADCs with varying PEG linker lengths are administered intravenously at a defined dose.

  • Blood Sampling: Blood samples are collected at predetermined time points post-injection.

  • Sample Processing: Plasma is isolated from the blood samples.

  • Quantification: The concentration of the ADC in the plasma is quantified using an ELISA that detects the antibody portion of the conjugate.

In Vivo Efficacy Study in a Xenograft Model
  • Cell Line and Animal Model: An appropriate cancer cell line is implanted into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a predetermined size.

  • Treatment: Mice are randomized into groups and treated with the vehicle control or ADCs with different PEG linker lengths.

  • Efficacy Evaluation: Tumor volume and body weight are monitored throughout the study.

  • **Endpoint

A Comparative Guide to Carbobenzyloxy (Cbz) Deprotection Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate amine protecting group and a corresponding deprotection strategy is a critical decision that profoundly influences the efficiency, yield, and purity of a synthetic route. The Carbobenzyloxy (Cbz or Z) group is a widely employed amine protecting group, valued for its stability across a range of reaction conditions.[1] This guide provides a comprehensive comparison of common Cbz deprotection methods and contrasts their performance with alternative amine protecting groups, supported by experimental data.

Comparison of Cbz Deprotection Methods

The removal of the Cbz group can be accomplished through several distinct methodologies, primarily categorized as catalytic hydrogenolysis, acidic cleavage, and nucleophilic displacement. The choice of method is dictated by the substrate's molecular architecture, the presence of other functional groups, and the desired scale of the reaction.[1]

Method CategoryReagents/ConditionsKey AdvantagesPotential LimitationsTypical Yields (%)
Catalytic Hydrogenolysis H₂, Pd/CMild, neutral pH, high efficiency, clean byproducts.[1][2]Incompatible with reducible functional groups (e.g., alkynes, alkenes, nitro groups); safety concerns with H₂ gas.[1][2]>90
Transfer Hydrogenation e.g., HCOOH·NH₄, Et₃SiH, Pd/CAvoids the use of flammable H₂ gas, making it safer for larger scale operations.[1][2]Can also reduce other functional groups.[1]>90[3]
Acidic Cleavage HBr in Acetic AcidEffective for substrates that are incompatible with hydrogenation.[1][2]Harsh conditions can affect acid-labile protecting groups.[1][2]High, but variable
AlCl₃ in HFIPMild and selective for Cbz over O- and N-Bn groups, suitable for sensitive substrates.[1]Requires the use of a specialized fluorinated solvent.[1]High
Nucleophilic Displacement 2-Mercaptoethanol, K₃PO₄ in DMAcTolerates functional groups sensitive to reduction or strong acids.Requires elevated temperatures (e.g., 75 °C).High[4]

Comparison with Alternative Amine Protecting Groups

The Cbz group is part of a broader toolkit of amine protecting groups, with the most common alternatives being the tert-Butoxycarbonyl (Boc) and the 9-Fluorenylmethoxycarbonyl (Fmoc) groups. The primary distinction between these protecting groups lies in their deprotection conditions, which forms the basis of orthogonal protection strategies in complex syntheses, particularly in peptide chemistry.[1]

Protecting GroupDeprotection ConditionsKey AdvantagesPotential LimitationsTypical Deprotection TimeTypical Yields (%)
Cbz Catalytic Hydrogenolysis (e.g., H₂, Pd/C)Stable to a wide range of acidic and basic conditions.[5]Incompatible with hydrogenation-sensitive functional groups.[5]1-24 hours[5]>90[5]
Boc Acidic Conditions (e.g., TFA, HCl)Easily removed with acid; stable to base.[5]Acid-labile; the tert-butyl cation can lead to side reactions.[5]1-24 hours[5]>90[5]
Fmoc Basic Conditions (e.g., Piperidine (B6355638) in DMF)Acid stable; allows for UV monitoring of deprotection.[5]Base-labile; can be prematurely cleaved by some amines.[5]< 30 minutes[6]>90[5]

Experimental Protocols

General Protocol for Cbz Deprotection via Catalytic Hydrogenolysis with H₂ Gas
  • Dissolution : Dissolve the Cbz-protected amine (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[2]

  • Catalyst Addition : Add 10% Palladium on carbon (Pd/C), typically 5-10 mol%, to the solution.[2]

  • Hydrogenation : Place the reaction mixture under a hydrogen (H₂) atmosphere, using either a balloon or a hydrogenation apparatus.[2]

  • Reaction Monitoring : Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Work-up : Upon completion, filter the mixture through a pad of Celite to remove the Pd/C catalyst.[2]

  • Isolation : Concentrate the filtrate under reduced pressure to obtain the deprotected amine. Further purification can be achieved by crystallization or chromatography if necessary.[5]

General Protocol for Boc Deprotection with Trifluoroacetic Acid (TFA)
  • Dissolution : Dissolve the Boc-protected amine in a suitable solvent like dichloromethane (B109758) (DCM).

  • Acid Addition : Add Trifluoroacetic Acid (TFA), often in a 1:1 ratio with the solvent, to the solution at room temperature.

  • Reaction Monitoring : Monitor the reaction progress by TLC or LC-MS. Deprotection is often rapid.

  • Work-up : Concentrate the reaction mixture under reduced pressure to remove the TFA and solvent.

  • Isolation : The resulting amine salt can be used directly or neutralized with a base and extracted to yield the free amine.

General Protocol for Fmoc Deprotection with Piperidine
  • Resin Swelling (for Solid-Phase Synthesis) : Swell the Fmoc-protected peptide-resin in N,N-Dimethylformamide (DMF).[1]

  • Deprotection : Treat the resin with a solution of 20% piperidine in DMF.[1]

  • Agitation : Agitate the resin suspension for a short period (e.g., 3 minutes), drain, and repeat with fresh deprotection solution for a longer duration (e.g., 15-20 minutes).[1]

  • Washing : Thoroughly wash the resin with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.[1] The resin is then ready for the next coupling step.

Visualizing Orthogonal Deprotection Strategies

The concept of "orthogonality" in protecting group strategy is crucial for the synthesis of complex molecules like peptides. It allows for the selective removal of one type of protecting group in the presence of others. The diagram below illustrates the orthogonal relationship between Cbz, Boc, and Fmoc protecting groups.

Orthogonal_Deprotection Start Peptide with Cbz, Boc, and Fmoc Protection Deprotect_Fmoc Deprotect Fmoc (e.g., 20% Piperidine in DMF) Start->Deprotect_Fmoc Intermediate1 Peptide with Cbz and Boc Protection Deprotect_Fmoc->Intermediate1 Deprotect_Boc Deprotect Boc (e.g., TFA) Intermediate2 Peptide with Cbz Protection Deprotect_Boc->Intermediate2 Deprotect_Cbz Deprotect Cbz (e.g., H₂, Pd/C) Final_Product Fully Deprotected Peptide Deprotect_Cbz->Final_Product Intermediate1->Deprotect_Boc Intermediate2->Deprotect_Cbz

Caption: Orthogonal deprotection workflow for Cbz, Boc, and Fmoc groups.

This guide provides a foundational understanding of Cbz deprotection and its place within the broader context of amine protection strategies. The optimal choice of a protecting group and deprotection method will always depend on the specific molecular context, the presence of other functional groups, and the overall synthetic plan.

References

A Head-to-Head Comparison of Cbz-NH-PEG1-CH2CH2COOH and Boc-NH-PEG1-CH2CH2COOH Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also significantly influences the stability, solubility, and overall efficacy of the final conjugate. This guide provides an in-depth, objective comparison of two commonly utilized heterobifunctional linkers: Cbz-NH-PEG1-CH2CH2COOH and Boc-NH-PEG1-CH2CH2COOH.

These two linkers share a common core structure: a short, hydrophilic polyethylene (B3416737) glycol (PEG1) spacer to enhance solubility, and a terminal carboxylic acid for conjugation to amine-containing molecules. The key difference lies in the amine-protecting group: the Carboxybenzyl (Cbz) group in the former and the tert-Butoxycarbonyl (Boc) group in the latter. This seemingly small difference has significant implications for the synthetic strategy, particularly concerning the deprotection conditions required to liberate the amine for subsequent conjugation steps.

Chemical and Physical Properties

A summary of the key chemical and physical properties of the two linkers is presented below. This data is essential for understanding their behavior in different solvent systems and for calculating molar equivalents in conjugation reactions.

PropertyThis compoundBoc-NH-PEG1-CH2CH2COOH
Molecular Formula C13H17NO5C9H17NO5
Molecular Weight 267.28 g/mol 233.26 g/mol
Amine Protecting Group Carboxybenzyl (Cbz or Z)tert-Butoxycarbonyl (Boc)
Cleavage Condition Catalytic Hydrogenolysis (e.g., H2, Pd/C), Strong AcidStrong Acid (e.g., Trifluoroacetic Acid - TFA)
Orthogonality to Boc Yes-
Orthogonality to Fmoc YesYes
Solubility Good in polar organic solventsGood in polar organic solvents

Performance Comparison: The Critical Role of the Protecting Group

The choice between a Cbz and a Boc protecting group is primarily dictated by the chemical sensitivities of the other components in the molecular construct (e.g., the payload or the targeting ligand) and the desired synthetic strategy.

This compound: The Cbz group is renowned for its stability under a wide range of conditions, including acidic and basic environments where Boc and Fmoc groups, respectively, would be cleaved.[1] Its removal via catalytic hydrogenolysis is exceptionally mild and proceeds at a neutral pH, which is highly advantageous when working with sensitive biomolecules.[2] This makes the Cbz-protected linker an excellent choice for multi-step syntheses where other acid- or base-labile protecting groups are present. The orthogonality of the Cbz group to both Boc and Fmoc protecting groups allows for selective deprotection and sequential conjugation, a crucial aspect in the construction of complex bioconjugates.[1]

Boc-NH-PEG1-CH2CH2COOH: The Boc group is one of the most common amine protecting groups in organic synthesis due to its ease of installation and clean, reliable removal with strong acids like trifluoroacetic acid (TFA).[2][3] Boc-protected linkers are widely used in both solid-phase and solution-phase synthesis of PROTACs and other bioconjugates.[] While the acidic deprotection is straightforward, it may not be suitable for molecules containing other acid-sensitive functional groups. The Boc group is stable to bases and nucleophiles, providing orthogonality with base-labile protecting groups like Fmoc.

Experimental Protocols

The following are representative protocols for the use of these linkers in the synthesis of a PROTAC, illustrating the key differences in their handling.

Protocol 1: Synthesis of a PROTAC using Boc-NH-PEG1-CH2CH2COOH

This protocol outlines the coupling of a carboxylic acid-functionalized ligand (e.g., a warhead for the target protein) to the linker, followed by Boc deprotection and subsequent coupling to an E3 ligase ligand.

Step 1: Amide Coupling of Warhead-COOH with Boc-NH-PEG1-CH2CH2COOH

  • Reagents and Materials:

    • Warhead-COOH (1.0 eq)

    • Boc-NH-PEG1-CH2CH2COOH (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve Warhead-COOH and Boc-NH-PEG1-CH2CH2COOH in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield Warhead-Linker-Boc.

Step 2: Boc Deprotection

  • Reagents and Materials:

    • Warhead-Linker-Boc (1.0 eq)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve Warhead-Linker-Boc in DCM.

    • Add TFA (typically 20-50% v/v) to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.[]

    • Monitor the reaction by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.

Step 3: Final Amide Coupling to E3 Ligase Ligand-COOH

  • Procedure:

    • Follow the procedure outlined in Step 1, using the deprotected Warhead-Linker-NH2 and the E3 Ligase Ligand-COOH as the coupling partners.

    • Purify the final PROTAC by preparative HPLC.

Protocol 2: Synthesis of a PROTAC using this compound

This protocol follows a similar logic to Protocol 1, with the key difference being the deprotection step.

Step 1: Amide Coupling of Warhead-COOH with this compound

  • This step is identical to Step 1 in Protocol 1, substituting Boc-NH-PEG1-CH2CH2COOH with this compound.

Step 2: Cbz Deprotection (Catalytic Hydrogenolysis)

  • Reagents and Materials:

    • Warhead-Linker-Cbz (1.0 eq)

    • Palladium on carbon (Pd/C, 10 wt. %)

    • Methanol (B129727) or Ethanol

    • Hydrogen gas (H2) balloon or hydrogenator

  • Procedure:

    • Dissolve Warhead-Linker-Cbz in methanol or ethanol.

    • Carefully add Pd/C catalyst to the solution.

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., with a balloon).

    • Stir the reaction vigorously at room temperature for 2-16 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to yield the deprotected Warhead-Linker-NH2.

Step 3: Final Amide Coupling to E3 Ligase Ligand-COOH

  • This step is identical to Step 3 in Protocol 1.

Visualizing the Workflow and Structures

To further clarify the chemical structures and the synthetic workflows, the following diagrams are provided.

G Chemical Structures of Cbz- and Boc-Protected Linkers cluster_cbz This compound cluster_boc Boc-NH-PEG1-CH2CH2COOH cbz_struct cbz_struct boc_struct boc_struct

Caption: Chemical structures of Cbz- and Boc-protected PEG1 linkers.

G cluster_boc Boc-Linker Workflow cluster_cbz Cbz-Linker Workflow A1 Warhead-COOH + Boc-Linker-NH2 B1 Amide Coupling (HATU, DIPEA) A1->B1 C1 Warhead-Linker-Boc B1->C1 D1 Boc Deprotection (TFA) C1->D1 E1 Warhead-Linker-NH2 D1->E1 G1 Final Amide Coupling E1->G1 F1 E3 Ligase Ligand-COOH F1->G1 H1 Final PROTAC G1->H1 A2 Warhead-COOH + Cbz-Linker-NH2 B2 Amide Coupling (HATU, DIPEA) A2->B2 C2 Warhead-Linker-Cbz B2->C2 D2 Cbz Deprotection (H2, Pd/C) C2->D2 E2 Warhead-Linker-NH2 D2->E2 G2 Final Amide Coupling E2->G2 F2 E3 Ligase Ligand-COOH F2->G2 H2 Final PROTAC G2->H2

Caption: Comparative workflow for PROTAC synthesis.

Conclusion

Both this compound and Boc-NH-PEG1-CH2CH2COOH are valuable tools in the construction of ADCs and PROTACs. The primary determinant for choosing between them is the chemical nature of the molecules to be conjugated and the overall synthetic plan.

  • Choose this compound when your synthesis involves acid-sensitive groups or requires orthogonal deprotection in the presence of Boc-protected moieties. The mild, neutral conditions of catalytic hydrogenolysis for Cbz removal are often a significant advantage for preserving the integrity of complex biomolecules.

  • Choose Boc-NH-PEG1-CH2CH2COOH for more routine syntheses where acid-lability is not a concern. The deprotection with TFA is a robust and well-established method that is highly efficient and easy to perform.

Ultimately, a careful consideration of the deprotection conditions and their compatibility with the entire molecular construct will guide the researcher to the optimal linker choice for their specific application.

References

A Comparative Guide to Hydrophilic Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant of the efficacy, safety, and pharmacokinetic profile of bioconjugates, particularly antibody-drug conjugates (ADCs). Hydrophilic linkers have garnered significant attention for their ability to overcome the challenges associated with hydrophobic payloads, leading to improved therapeutic outcomes. This guide provides an objective comparison of three major classes of hydrophilic linkers—polyethylene glycol (PEG), polypeptides, and glycans—supported by experimental data, detailed protocols, and visual workflows to inform rational bioconjugate design.

The Importance of Hydrophilic Linkers

The conjugation of potent, often hydrophobic, cytotoxic agents to antibodies can lead to aggregation, reduced solubility, and unfavorable pharmacokinetic properties. Hydrophilic linkers address these issues by increasing the overall hydrophilicity of the ADC, which can result in:

  • Enhanced Solubility and Reduced Aggregation: A hydration shell formed by the hydrophilic linker improves solubility and prevents the formation of aggregates that can lead to immunogenicity and rapid clearance.[1][2]

  • Improved Pharmacokinetics: The increased hydrodynamic volume and shielding effect of hydrophilic linkers can reduce renal clearance and recognition by the reticuloendothelial system, leading to a longer circulation half-life and increased tumor accumulation.[1][2][3]

  • Higher Drug-to-Antibody Ratios (DAR): By mitigating the hydrophobicity of the payload, higher DARs can be achieved without compromising the physicochemical properties of the ADC.[1][2]

Comparative Analysis of Hydrophilic Linkers

This section provides a head-to-head comparison of PEG, polypeptide, and glycan linkers based on key performance indicators.

Data Presentation

The following tables summarize quantitative data from various studies to facilitate a direct comparison of the impact of different hydrophilic linkers on ADC properties.

Table 1: Physicochemical Properties

Linker TypeAchievable DARAggregation (%)Reference(s)
PEG Up to 8 or higher< 5%[1][3]
Polypeptide Up to 8Generally low[4]
Glycan (Site-specific) 2 or 4 (Homogeneous)< 2%[5][6]

Table 2: In Vitro Performance

Linker TypePayloadTarget/Cell LineIC50 (nM)Reference(s)
PEG MMAECD30+ Lymphoma~0.1[7]
Polypeptide (Val-Cit) MMAECD30+ (Karpas-299)0.016[8]
Glycan DM1BT-474Potent killing observed[5][6]

Table 3: In Vivo Performance

Linker TypeADC ModelTumor ModelOutcomeReference(s)
PEG ZHER2-PEG10K-MMAENCI-N87 XenograftSignificant tumor growth inhibition[9]
Polypeptide (EVCit) Anti-HER2 ADCMultiple Xenograft ModelsGreater antitumor efficacy than controls[10]
Glycan Anti-TROP2/HER2 ADCsMouse Xenograft ModelsBroad activity and improved stability[11]

Experimental Workflows and Signaling Pathways

Visualizing the complex processes involved in bioconjugation and the mechanism of action of ADCs is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key workflows and pathways.

ADC_Synthesis_Workflow cluster_Antibody_Modification 1. Antibody Modification cluster_Linker_Payload_Prep 2. Linker-Payload Preparation cluster_Conjugation 3. Conjugation cluster_Purification_Characterization 4. Purification & Characterization Antibody Antibody Modification Introduction of Reactive Handle Antibody->Modification Modified_Antibody Modified Antibody Modification->Modified_Antibody Conjugation_Reaction Conjugation Reaction Modified_Antibody->Conjugation_Reaction Linker Linker Linker_Payload Linker-Payload Construct Linker->Linker_Payload Payload Payload Payload->Linker_Payload Linker_Payload->Conjugation_Reaction Crude_ADC Crude ADC Conjugation_Reaction->Crude_ADC Purification Purification (e.g., SEC, HIC) Crude_ADC->Purification Characterization Characterization (DAR, Purity, etc.) Purification->Characterization Purified_ADC Purified ADC Characterization->Purified_ADC

General workflow for Antibody-Drug Conjugate (ADC) synthesis.

ADC_MoA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Tumor_Cell Tumor Cell ADC->Tumor_Cell 1. Binding Antigen Tumor Antigen Endosome Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage Payload_Action Payload Action (e.g., Tubulin Inhibition) Payload_Release->Payload_Action 5. Cytotoxicity Apoptosis Apoptosis (Cell Death) Payload_Action->Apoptosis

General mechanism of action for an Antibody-Drug Conjugate.

Tubulin_Inhibition cluster_Cellular_Process Microtubule Dynamics cluster_Drug_Action Payload-Mediated Inhibition Tubulin_Dimers αβ-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Payload Released Payload (e.g., MMAE, DM1) Inhibition Inhibition of Polymerization Payload->Inhibition Inhibition->Tubulin_Dimers Apoptosis Apoptosis G2M_Arrest->Apoptosis

Signaling pathway of tubulin polymerization inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates with different hydrophilic linkers.

Protocol 1: PEG Linker Conjugation (Maleimide Chemistry)

This protocol describes a typical two-step conjugation of a thiol-containing payload to an antibody via a maleimide-functionalized PEG linker.

Materials:

  • Antibody solution (e.g., 5 mg/mL in PBS, pH 7.2)

  • Maleimide-PEG-NHS ester linker (e.g., SM(PEG)n)

  • Thiol-containing payload

  • Reducing agent (e.g., TCEP)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Size-Exclusion Chromatography (SEC) column

Procedure:

  • Antibody Reduction (if necessary): To generate free thiols on the antibody, treat the antibody solution with a 10-fold molar excess of TCEP for 2 hours at 37°C. Subsequently, remove the reducing agent using a desalting column.

  • Antibody Modification with PEG Linker: Add a 10-fold molar excess of the Maleimide-PEG-NHS ester linker (dissolved in DMSO) to the antibody solution. Incubate for 2 hours at room temperature.

  • Removal of Excess Linker: Purify the maleimide-activated antibody using a desalting column equilibrated with PBS, pH 7.2.

  • Conjugation to Payload: Immediately add a 3-fold molar excess of the thiol-containing payload to the activated antibody solution. Incubate for 4 hours at room temperature or overnight at 4°C.

  • Quenching: Add a 10-fold molar excess of N-acetylcysteine to quench any unreacted maleimide (B117702) groups. Incubate for 30 minutes at room temperature.

  • Purification: Purify the final ADC using an SEC column to remove unconjugated payload and other small molecules.

  • Characterization: Characterize the purified ADC for DAR, purity, and aggregation using techniques such as UV-Vis spectroscopy, HIC, and SEC.

Protocol 2: Polypeptide Linker Conjugation (Val-Cit Linker)

This protocol outlines the conjugation of a payload to an antibody using a protease-cleavable Val-Cit linker.

Materials:

  • Antibody with available lysine (B10760008) residues

  • Maleimide-Val-Cit-PABC-Payload construct

  • Traut's reagent (2-iminothiolane)

  • SEC column

Procedure:

  • Antibody Thiolation: React the antibody with a 20-fold molar excess of Traut's reagent in PBS with 5 mM EDTA at pH 8.0 for 1 hour at room temperature to introduce sulfhydryl groups.

  • Removal of Excess Reagent: Purify the thiolated antibody using a desalting column equilibrated with PBS containing 5 mM EDTA, pH 7.2.

  • Conjugation: Add a 5-fold molar excess of the Maleimide-Val-Cit-PABC-Payload construct (dissolved in DMSO) to the thiolated antibody. Incubate for 4 hours at room temperature.

  • Purification and Characterization: Purify and characterize the resulting ADC as described in Protocol 1.

Protocol 3: Glycan Linker Conjugation (Site-Specific)

This protocol describes a chemoenzymatic approach for site-specific conjugation to the Fc glycans of an antibody.[6][12][13][14]

Materials:

  • Antibody

  • Endoglycosidase (e.g., Endo-S2)

  • Azido-sugar substrate (e.g., GalNAz)

  • Galactosyltransferase (e.g., B4GalT1-Y289L)

  • DBCO-functionalized payload

  • SEC column

Procedure:

  • Glycan Remodeling:

    • Incubate the antibody (e.g., 1 mg/mL) with Endo-S2 to trim the native glycans.

    • In the same pot, add UDP-GalNAz and B4GalT1-Y289L to transfer the azido-sugar to the exposed GlcNAc residues. Incubate overnight at 30°C.

  • Purification of Azido-Antibody: Purify the azido-modified antibody using a Protein A column to remove the enzymes and excess sugar nucleotides.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Add a 5-fold molar excess of the DBCO-functionalized payload to the purified azido-antibody. Incubate for 12-24 hours at room temperature.

  • Final Purification and Characterization: Purify the final site-specific ADC using an SEC column and characterize for DAR (which should be close to 2), homogeneity, and purity.

Conclusion

The choice of a hydrophilic linker is a critical decision in the design of bioconjugates, with a profound impact on their therapeutic potential. PEG linkers are well-established and offer excellent hydrophilicity and pharmacokinetic benefits. Polypeptide linkers provide biodegradability and the potential for controlled, enzyme-specific cleavage. Glycan-based conjugation enables the production of highly homogeneous ADCs with a defined DAR. The optimal linker strategy will depend on the specific antibody, payload, and desired therapeutic application. The experimental data and protocols provided in this guide offer a framework for the rational selection and implementation of hydrophilic linkers to develop next-generation bioconjugates with improved efficacy and safety profiles.

References

The Impact of Linker Length on the Biological Activity of PROTACs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of molecules conjugated with linkers of varying polyethylene (B3416737) glycol (PEG) lengths, with a focus on the Cbz-NH-PEGn-CH2CH2COOH series. This analysis is supported by experimental data from a systematic study on Bromodomain-containing protein 4 (BRD4)-targeting Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules designed to induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. A critical component of a PROTAC is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. The length and composition of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This guide delves into the structure-activity relationship (SAR) of PROTACs with a focus on the linker, providing a clear comparison of performance based on PEG chain length.

Comparative Efficacy of BRD4-Targeting PROTACs with Varying PEG Linker Lengths

A key study by Wurz et al. systematically investigated the effect of linker length on the degradation of BRD4, a critical transcriptional regulator and a promising cancer target. The study utilized a series of PROTACs composed of the BRD4 inhibitor JQ1 as the "warhead" and a ligand for the Cereblon (CRBN) E3 ligase, connected by PEG linkers of varying lengths.

The results, summarized in the table below, demonstrate a non-linear relationship between linker length and degradation potency.

PROTAC Conjugate (Linker)DC50 (µM) in H661 cells
JQ1-PEG0-CRBN Ligand< 0.5
JQ1-PEG1-CRBN Ligand> 5
JQ1-PEG2-CRBN Ligand> 5
JQ1-PEG4-CRBN Ligand< 0.5
JQ1-PEG5-CRBN Ligand< 0.5

DC50: Half-maximal degradation concentration.

Intriguingly, PROTACs with intermediate-length linkers containing one or two PEG units (equivalent to Cbz-NH-PEG1-CH2CH2COOH and Cbz-NH-PEG2-CH2CH2COOH based linkers) exhibited significantly reduced BRD4 degradation potency (DC50 > 5 µM) in H661 cancer cells.[1] In contrast, PROTACs with either a very short linker (no PEG units) or longer linkers (four or five PEG units) demonstrated potent BRD4 degradation with DC50 values below 0.5 µM.[1]

This "hook effect" in terms of linker length highlights the critical role of the linker in facilitating the formation of a stable and productive ternary complex between BRD4, the PROTAC, and the CRBN E3 ligase. An optimal linker length is essential to correctly orient the two proteins for efficient ubiquitination and subsequent proteasomal degradation.

Signaling Pathway and Experimental Workflow

The mechanism of action of these BRD4-targeting PROTACs involves hijacking the ubiquitin-proteasome system. The following diagrams illustrate the signaling pathway and a general experimental workflow for evaluating PROTAC efficacy.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC (JQ1-Linker-CRBN Ligand) Ternary_Complex BRD4-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ub_BRD4 Poly-ubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination Ub Ubiquitin Ub->Ub_BRD4 Proteasome 26S Proteasome Ub_BRD4->Proteasome Recognition Degraded_BRD4 Degraded BRD4 (Peptides) Proteasome->Degraded_BRD4 Degradation

Caption: PROTAC-mediated degradation of BRD4.

Experimental_Workflow start Start: Cancer Cell Line (e.g., H661) treatment Treat cells with varying concentrations of PROTACs start->treatment incubation Incubate for a defined period (e.g., 24 hours) treatment->incubation lysis Cell Lysis incubation->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification western_blot Western Blot Analysis quantification->western_blot detection Primary Antibody (anti-BRD4) Secondary Antibody western_blot->detection imaging Chemiluminescent Detection and Imaging detection->imaging analysis Densitometry Analysis (Quantify BRD4 levels) imaging->analysis dc50 Calculate DC50 and Dmax analysis->dc50

Caption: Experimental workflow for assessing PROTAC-mediated protein degradation.

Experimental Protocols

The following provides a detailed methodology for a key experiment used to evaluate the biological activity of BRD4-targeting PROTACs.

Western Blot Analysis for BRD4 Degradation

Objective: To quantify the levels of BRD4 protein in cells after treatment with PROTACs.

Materials:

  • H661 (human lung cancer) cell line

  • PROTAC compounds (dissolved in DMSO)

  • Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody: Rabbit anti-BRD4

  • Loading control antibody: Mouse anti-β-actin

  • Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Cell Culture and Treatment:

    • Seed H661 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of each PROTAC compound for 24 hours. Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.

    • Harvest the cell lysates and clarify by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding sample loading buffer and boiling.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting and Detection:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and probe with the anti-β-actin antibody followed by the corresponding secondary antibody to serve as a loading control.

    • Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities for BRD4 and the loading control using densitometry software.

    • Normalize the BRD4 band intensity to the loading control.

    • Calculate the percentage of BRD4 degradation for each PROTAC concentration relative to the vehicle control.

    • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

References

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